Iobitridol
Description
This compound has been used in trials studying the diagnostic of Diagnostic Imaging, Coronary Artery Disease, Type 2 Diabetes Mellitus, and Coronary Atherosclerosis.
This compound is a water-soluble, tri-iodinated, non-ionic monomeric benzoate derivative and contrast medium used in diagnostic radiography. Upon administration, this compound is distributed through the vascular system and interstitial space. Like other organic iodine compounds, this agent blocks x-rays and appears opaque on x-ray film thus, enhancing the visibility of body parts containing this agent. This compound is rapidly removed by the kidneys in an unchanged form, and in cases of renal failure, heterotropic excretion occurs via the biliary route.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a nonionic monomeric low-osmolality contrast medium; structure given in second source
Properties
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28I3N3O9/c1-25(3-10(31)7-29)19(34)12-14(21)13(20(35)26(2)4-11(32)8-30)16(23)17(15(12)22)24-18(33)9(5-27)6-28/h9-11,27-32H,3-8H2,1-2H3,(H,24,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBXIKWXNRACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(CO)CO)I)C(=O)N(C)CC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869865 | |
| Record name | Iobitridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136949-58-1 | |
| Record name | Iobitridol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136949-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iobitridol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136949581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iobitridol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iobitridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOBITRIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182ECH14UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Iobitridol's Preclinical Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobitridol is a non-ionic, low-osmolality iodinated contrast agent widely used in diagnostic imaging procedures. Understanding its preclinical mechanism of action is crucial for assessing its safety profile and for the development of safer contrast media. This technical guide provides a comprehensive overview of the preclinical studies investigating the molecular and cellular effects of this compound, with a focus on its impact on renal and endothelial cells.
Core Mechanism of Action: An Overview
Preclinical studies indicate that this compound, while generally well-tolerated, can induce cellular stress, particularly in the kidneys, the primary organ of excretion. The key mechanisms implicated in this compound's cellular effects involve the induction of apoptosis through the intrinsic mitochondrial pathway, mediated by the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase signaling pathways.
I. Effects on Renal Tubular Cells
The renal tubules are a primary site of potential toxicity for contrast agents. Preclinical evidence suggests that this compound exhibits a more favorable safety profile compared to other contrast agents, such as iohexol.
Renal Tubular Vacuolization
A common histological finding after contrast media administration is the vacuolization of proximal tubular epithelial cells. Comparative studies in rats have shown that this compound induces significantly less tubular vacuolization than iohexol.[1][2]
Table 1: Comparative Effects of this compound and Iohexol on Renal Tubular Vacuolization in Rats
| Parameter | This compound | Iohexol | p-value | Reference |
| Incidence of Tubular Vacuolization (Outer Cortex) | 3 of 14 rats | 14 of 14 rats | < 0.001 | [1] |
| Glomerular Capillary Congestion | 4 of 14 rats | 10 of 14 rats | < 0.05 | [1] |
Renal Function Parameters
In a rat model of acute renal failure, this compound demonstrated a reduced impact on renal function compared to iohexol.[3]
Table 2: Effects of this compound and Iohexol on Renal Function in a Rat Acute Renal Failure Model
| Parameter | This compound | Iohexol | Finding | Reference |
| Creatinine Clearance | No significant difference | No significant difference | - | |
| Urinary NAG Activity | No significant difference | No significant difference | - | |
| Renal Tubular Injury (Proximal) | Lower degree and incidence | Higher degree and incidence | p < 0.001 | |
| Renal Tubular Injury (Distal) | Lower degree and incidence | Higher degree and incidence | p < 0.05 | |
| PAH Accumulation (in vitro) | Less effect | Greater effect | p < 0.001 |
II. Molecular Mechanisms of this compound-Induced Apoptosis in Renal Cells
In vitro studies using various renal cell lines (HEK 293, LLC-PK1, MDCK) have elucidated the signaling pathways involved in this compound-induced apoptosis.
Induction of Apoptosis and Cell Viability
This compound has been shown to decrease renal cell viability in a dose- and time-dependent manner, inducing apoptosis as evidenced by DNA fragmentation.
Table 3: Effect of this compound on Renal Cell Viability and Apoptosis in vitro
| Cell Line | This compound Concentration | Incubation Time | Cell Viability (% of control) | DNA Fragmentation (% of apoptotic cells) | Reference |
| HEK 293 | 200 mg iodine/mL | 3 h | ~10% | - | |
| HEK 293 | 200 mg iodine/mL | 72 h | - | Increased | |
| LLC-PK1 | 200 mg iodine/mL | 72 h | - | Increased | |
| MDCK | 200 mg iodine/mL | 72 h | - | Increased |
Role of Reactive Oxygen Species (ROS) and Stress-Activated Kinases
The generation of ROS is a key initiating event in this compound-induced renal cell apoptosis. This oxidative stress leads to the activation of the Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.
Table 4: this compound-Induced ROS Production and Caspase-3 Activation in Renal Cells
| This compound Concentration | ROS Production (Fold Increase) | Caspase-3 Activation (Fold Increase) | Reference |
| 50 mgI/ml | Increased | Increased | |
| 100 mgI/ml | Increased | Increased | |
| 200 mgI/ml | Increased | Increased |
The antioxidant N-acetylcysteine (NAC) has been shown to attenuate this compound-induced ROS production, subsequent stress kinase activation, and apoptosis.
Intrinsic Apoptotic Pathway
The activation of the JNK and p38 pathways by this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This involves the upregulation of pro-apoptotic Bcl-2 family members, such as Bad, Bak, and Bax, and the activation of effector caspases, primarily caspase-3.
III. Experimental Protocols
In Vivo Model of Acute Renal Failure in Rats
-
Animals: Male Wistar rats.
-
Induction of Renal Failure: Pretreatment with indomethacin (10 mg/kg, subcutaneously) and Nω-nitro-L-arginine methyl ester (10 mg/kg, intravenously).
-
Contrast Media Administration: Intravenous injection of this compound or iohexol at a dose of 2.87 g I/kg.
-
Assessments:
-
Histopathology: Kidneys were excised, fixed, and stained for light microscopy to assess tubular injury.
-
Creatinine Clearance: Calculated from serum and urine creatinine levels.
-
Urinary N-acetyl-β-D-glucosaminidase (NAG): Measured as a marker of tubular damage.
-
In Vitro Renal Cell Culture and Treatment
-
Cell Lines: Human embryonic kidney (HEK 293) cells, porcine kidney epithelial (LLC-PK1) cells, and Madin-Darby canine kidney (MDCK) cells.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound Exposure: Cells were incubated with various concentrations of this compound (e.g., 100 and 200 mg iodine/mL) for different time points (e.g., 3, 24, 48, 72 hours).
Cell Viability Assay
-
Method: CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega).
-
Principle: The assay measures the conversion of a tetrazolium compound into a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells.
Apoptosis Assays
-
DNA Fragmentation (Flow Cytometry):
-
Cells were fixed, permeabilized, and stained with propidium iodide.
-
The percentage of cells with sub-G1 DNA content (indicative of apoptosis) was determined by flow cytometry.
-
-
Caspase-3 Activity Assay:
-
Cell lysates were incubated with a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
The cleavage of the substrate, resulting in a color change, was measured spectrophotometrically.
-
Reactive Oxygen Species (ROS) Detection
-
Method: Dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
-
Principle: DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Cells were loaded with DCFH-DA.
-
After exposure to this compound, the fluorescence intensity was measured using a fluorometer.
-
IV. Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for investigating the preclinical mechanism of action of this compound.
V. Interactions with Renal Transporters
While direct preclinical studies on the interaction of this compound with specific renal transporters such as Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs) are limited, the reduced accumulation of the organic anion para-aminohippuric acid (PAH) in the presence of this compound in rat renal slices suggests a potential interaction with organic anion transport systems. Further research is warranted to fully characterize the interaction of this compound with these and other renal transporters.
Conclusion
Preclinical studies have provided valuable insights into the mechanism of action of this compound, highlighting its effects on renal tubular cells. The induction of apoptosis via a ROS-mediated activation of the intrinsic pathway appears to be a central mechanism. Comparative studies consistently suggest that this compound has a more favorable renal safety profile than some other low-osmolar contrast agents like iohexol. This in-depth understanding of this compound's preclinical pharmacology is essential for its safe clinical use and for guiding the development of future generations of contrast media with improved safety profiles.
References
- 1. This compound, a new nonionic low-osmolality contrast agent, and iohexol. Impact on renal histology in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural changes in the renal proximal tubular cells induced by iodinated contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative toxic effects of this compound and iohexol on the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Iobitridol for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobitridol is a non-ionic, low-osmolar, tri-iodinated monomeric X-ray contrast agent.[1][2] It is widely utilized in diagnostic imaging procedures such as computed tomography (CT), angiography, and urography to enhance the visibility of internal structures.[3][4] Its molecular design, featuring a tri-iodinated benzene ring masked by hydrophilic side chains, results in low osmolality and viscosity, contributing to a favorable safety profile compared to ionic contrast media.[5] This technical guide provides a comprehensive overview of the chemical properties of this compound and a detailed methodology for its synthesis and analysis for research purposes.
Chemical Properties of this compound
This compound is a white to off-white solid that is highly soluble in water. The presence of three iodine atoms in its structure is responsible for its radiopaque properties, as iodine has a high atomic number and effectively attenuates X-rays. The key physicochemical properties of this compound are summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C20H28I3N3O9 | |
| Molecular Weight | 835.16 g/mol | |
| IUPAC Name | N,N'-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-N,N'-dimethylisophthalamide | |
| CAS Number | 136949-58-1 | |
| Appearance | White to off-white solid | |
| Melting Point | 196-199 °C | |
| Log P (octanol/water) | -2.63 | |
| Water Solubility | >140% (m/v) |
Properties of this compound Solutions for Injection
| Property | Xenetix® 250 | Xenetix® 300 | Xenetix® 350 | Reference(s) |
| Iodine Concentration (mg I/mL) | 250 | 300 | 350 | |
| This compound Concentration (g/100mL) | 54.84 | 65.81 | 76.78 | |
| Osmolality (mOsm/kg H2O) | 585 | 695 | 915 | |
| Viscosity at 20°C (mPa·s) | 6 | 10.5 | 20 | |
| Viscosity at 37°C (mPa·s) | 3.5 | 6 | 10 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the iodination of 5-aminoisophthalic acid. The subsequent steps involve the formation of an isophthaloyl dichloride intermediate, followed by amidation reactions to introduce the hydrophilic side chains. A representative synthetic scheme is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound and its key intermediates, adapted from the patent literature for a research laboratory setting.
Materials and Reagents:
-
5-Aminoisophthalic acid
-
Iodine monochloride (ICl) or Iodine (I2) and an oxidizing agent (e.g., iodic acid)
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Glycerol
-
Acetone
-
Strong acid catalyst (e.g., p-toluenesulfonic acid)
-
N-methyl-2,3-dihydroxypropylamine
-
Triethylamine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., isopropanol, ethanol, dichloromethane, N,N-dimethylacetamide)
-
Strong acid and strong base ion-exchange resins
-
Activated carbon
Step 1: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid
-
To a stirred suspension of 5-aminoisophthalic acid (1 equivalent) in water, add concentrated hydrochloric acid until the pH is acidic.
-
Add a solution of iodine monochloride (at least 3 equivalents) dropwise to the suspension. Alternatively, a mixture of iodine and an oxidizing agent can be used.
-
Heat the reaction mixture to 80-90 °C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water to remove excess acid and unreacted reagents.
-
Dry the product, 5-amino-2,4,6-triiodoisophthalic acid, under vacuum.
Step 2: Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride
-
Suspend 5-amino-2,4,6-triiodoisophthalic acid (1 equivalent) in an inert solvent such as dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (at least 2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases and the reaction is complete.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude 5-amino-2,4,6-triiodoisophthaloyl dichloride. This intermediate is often used immediately in the next step without further purification.
Step 3 and 4: Synthesis of the Protected Side Chain and Amidation
This involves the protection of a glycerol derivative and its subsequent reaction with the acyl chloride. A more direct approach involves the synthesis of the final side chains and their direct amidation. The following steps outline the introduction of the final side chains.
Step 5: Synthesis of this compound (Amidation and Deprotection in situ)
-
Dissolve 5-amino-2,4,6-triiodoisophthaloyl dichloride (1 equivalent) in a suitable solvent like N,N-dimethylacetamide.
-
In a separate flask, prepare a solution of N-methyl-2,3-dihydroxypropylamine (excess) and a base such as triethylamine in a suitable solvent.
-
Cool the solution of the acyl chloride to 0-5 °C and slowly add the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete.
-
The reaction mixture contains the protected intermediate. Acidic workup (e.g., with hydrochloric acid) will hydrolyze any protecting groups and yield the crude this compound.
Step 6: Purification of this compound
-
The crude this compound is first purified by passing it through a series of ion-exchange resins to remove ionic impurities. A strong acid cation-exchange resin is used first, followed by a strong base anion-exchange resin.
-
The eluate from the ion-exchange columns is then concentrated under reduced pressure.
-
The concentrated solution is treated with activated carbon to remove colored impurities.
-
The final purification is achieved by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and isopropanol. The crude solid is dissolved in a minimal amount of hot ethanol, and isopropanol is then added until the solution becomes turbid. Upon cooling, pure this compound crystallizes out.
-
The crystals are collected by vacuum filtration, washed with a cold solvent mixture, and dried under vacuum.
Analysis and Quality Control
The purity of the synthesized this compound should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of this compound and detecting any related impurities.
Experimental Protocol for HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed.
-
Mobile Phase A: Water with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1% v/v).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the course of the run to elute all components.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 240 nm).
-
Sample Preparation: The synthesized this compound is dissolved in the mobile phase or a suitable solvent at a known concentration.
Caption: HPLC analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized this compound.
Experimental Protocol for NMR Analysis:
-
Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic proton, the methyl groups, and the protons on the dihydroxypropyl side chains.
-
¹³C NMR: The carbon NMR spectrum will show signals for the iodinated aromatic carbons, the carbonyl carbons, and the carbons of the aliphatic side chains. Peak assignments can be confirmed using 2D NMR techniques such as COSY and HSQC.
Research Applications
In a research setting, synthesized and purified this compound can be used for various preclinical imaging studies.
Caption: Workflow for research application of this compound.
The non-ionic and low-osmolar nature of this compound makes it a valuable tool for high-resolution imaging in animal models of various diseases, including cancer, cardiovascular diseases, and renal dysfunction. Its pharmacokinetic and pharmacodynamic properties can be studied to understand its distribution and clearance from the body, which is crucial for the development of new and improved contrast agents.
Conclusion
This technical guide provides a detailed overview of the chemical properties of this compound and a comprehensive set of protocols for its synthesis, purification, and analysis in a research setting. The provided methodologies, from the initial iodination of 5-aminoisophthalic acid to the final purification and quality control, offer a solid foundation for researchers and drug development professionals working with this important X-ray contrast agent. The successful synthesis and characterization of this compound will enable its use in a wide range of preclinical imaging studies, contributing to the advancement of diagnostic imaging and our understanding of various disease models.
References
- 1. US11059021B2 - Process for the preparation of intermediates useful in the preparation of non-ionic contrast agents - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.hpra.ie [assets.hpra.ie]
Iobitridol: A Comprehensive Technical Guide to Preclinical Pharmacokinetics and Biodistribution
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iobitridol (Xenetix®) is a non-ionic, low-osmolality, monomeric, tri-iodinated contrast agent widely used in diagnostic imaging procedures such as urography and angiography[1][2][3]. Its safety and efficacy are underpinned by a favorable pharmacokinetic and biodistribution profile, characterized by rapid distribution within the extracellular fluid, minimal protein binding, negligible metabolism, and swift elimination primarily through renal excretion. This technical guide provides an in-depth summary of the pharmacokinetics and biodistribution of this compound as determined in key animal models, presenting quantitative data, detailed experimental protocols, and visual workflows to support preclinical research and development.
Pharmacokinetic Profile
Animal pharmacokinetic studies in rats, rabbits, and dogs consistently demonstrate that this compound behaves as a marker of the extracellular fluid. Following intravenous administration, it distributes throughout the vascular and interstitial spaces without significant penetration into cells or across the healthy blood-brain barrier[1][4]. Its elimination is rapid and occurs almost exclusively via glomerular filtration, without evidence of tubular secretion or reabsorption.
Quantitative Pharmacokinetic Parameters
The key pharmacokinetic parameters of this compound have been quantified in several animal species. A summary of these findings following a 300 mg I/kg intravenous dose is presented below.
| Parameter | Rat (n=6) | Rabbit (n=6) | Dog (n=6) |
| Dose | 300 mg I/kg | 300 mg I/kg | 300 mg I/kg |
| Elimination Half-Life (t½β) | 25 ± 1 min | 72 ± 6 min | 53 ± 3 min |
| Mean Residence Time (MRT) | 36 ± 2 min | 90 ± 5 min | 66 ± 4 min |
| Apparent Volume of Distribution (Vd) | 236 ± 11 ml/kg | 267 ± 18 ml/kg | 252 ± 11 ml/kg |
| Clearance (CL) | 2 ± 0 ml/min | 7 ± 0 ml/min | 45 ± 3 ml/min |
| Data sourced from Dencausse et al. as cited in the NCBI Bookshelf. |
Biodistribution
The distribution of this compound throughout the body is rapid and confined to the extracellular space. Studies using radiolabeled this compound provide a quantitative view of its concentration in various tissues relative to plasma.
Quantitative Tissue Distribution in Rats
A whole-body quantitative autoradiography study in rats using ¹²⁵I-labeled this compound provides detailed insights into its tissue distribution 1 hour after administration. The highest concentrations are observed in organs of excretion (kidneys), with minimal to no presence in the brain, confirming its inability to cross the blood-brain barrier. By 24 hours post-administration, radioactivity was only detectable in the thyroid, a common finding with iodine-based compounds when the thyroid is not blocked.
| Tissue | Tissue/Plasma Radioactivity Ratio (1 Hour Post-Administration) |
| Unblocked Thyroid | 29.56 |
| Kidneys | 11.80 |
| Skin | 1.90 |
| Lungs | 1.28 |
| Liver | 1.18 |
| Heart | 0.62 |
| Brain | Not Detectable |
| Data from a study by Bourrinet et al. administering 300 mg I/kg with 3.7 MBq of ¹²⁵I-iobitridol. |
Metabolism, Protein Binding, and Excretion
Metabolism and Protein Binding
This compound undergoes minimal metabolism. In vitro studies using hepatic microsomes from rats, monkeys, dogs, rabbits, and humans showed that any metabolites formed constituted no more than 1.9% of the injected dose. The number of metabolites varied slightly by species, with three detected in rats, two in humans, and one in monkeys, dogs, and rabbits. The compound is overwhelmingly eliminated in its unchanged form. Furthermore, this compound exhibits negligible binding to plasma proteins, with in vitro studies showing only 2.1% binding to human albumin. This low level of binding contributes to its rapid glomerular filtration and limited tissue interaction.
Excretion Profile
The primary route of elimination for this compound is through the kidneys into the urine. In cases of renal failure, a secondary, heterotopic excretion pathway via the biliary route can occur. The excretion is rapid and nearly complete within 24 hours in most species.
| Species | Route | % of Injected Dose Excreted | Timeframe |
| Rat | Urine | 86% | 24-48 hours |
| Feces | 5% | 24-48 hours | |
| Rabbit | Urine | 92 ± 5% | 24 hours |
| Feces | 0.73 ± 0.1% | 24 hours | |
| Dog | Urine | 91 ± 2% | 5 hours |
| Feces | 0.16 ± 0.03% | 5 hours | |
| Data sourced from Dencausse et al. and Bourrinet et al. as cited in the NCBI Bookshelf. |
Experimental Protocols & Methodologies
The data presented in this guide are derived from rigorous preclinical studies. The following sections detail the typical methodologies employed.
General Pharmacokinetic Study Protocol
Pharmacokinetic parameters are typically determined following intravenous administration of this compound to the animal model of choice (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Models: Studies have utilized Sprague-Dawley rats, rabbits, and dogs. Animals are acclimatized under controlled conditions.
-
Dose Administration: this compound is administered as a single intravenous bolus, typically via a cannulated vein (e.g., femoral vein). Doses are often standardized to 300 mg of iodine per kg of body weight.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration from a contralateral vessel.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Quantification: this compound concentrations in plasma are determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters (t½, Vd, CL, etc.).
Whole-Body Autoradiography Protocol (Rats)
This technique is used to visualize and quantify the distribution of a radiolabeled compound in the entire animal body.
Methodology:
-
Radiolabeling: this compound is labeled with a suitable radioisotope, such as Iodine-125 (¹²⁵I).
-
Administration: A solution containing a known dose of this compound and a specific activity of ¹²⁵I-iobitridol is administered intravenously to rats.
-
Tissue Collection: At designated time points (e.g., 1, 4, 24 hours), animals are euthanized. The carcasses are immediately frozen in a mixture like hexane and solid CO₂ to prevent artifactual redistribution of the radiolabel.
-
Sectioning: The frozen bodies are embedded and sectioned sagittally using a large-format cryomicrotome.
-
Imaging: The thin sections are mounted and exposed to a phosphor imaging plate or X-ray film.
-
Quantification: The resulting autoradiograms are scanned, and the optical density in different tissues is measured. These densities are compared to those of radioactive standards to quantify the concentration of the radiolabel in each tissue and calculate tissue-to-plasma concentration ratios.
Analytical Methods
Accurate quantification of this compound in biological matrices is critical. HPLC with UV detection is a standard, specific, and reproducible method that does not require an internal standard. For formulation analysis, ¹H NMR spectroscopy has also been validated as a direct and rapid quantification method.
This compound ADME Profile: A Logical Overview
The overall pharmacokinetic behavior of this compound can be summarized in an ADME (Absorption, Distribution, Metabolism, Excretion) profile. As it is administered intravenously, the absorption phase is bypassed.
References
- 1. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – Application in Therapy and Current Clinical Research [essais-cliniques.be]
- 3. This compound: a review of its use as a contrast medium in diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
Understanding Iobitridol: An In-Vitro Analysis of Osmolality and Viscosity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro physicochemical properties of Iobitridol, a non-ionic, low-osmolality radiographic contrast medium. A thorough understanding of its osmolality and viscosity is critical for predicting its behavior in physiological systems and ensuring its safe and effective use in diagnostic imaging. This document summarizes key quantitative data, details the experimental methodologies for their determination, and presents visual workflows to elucidate the measurement processes.
Core Physicochemical Data of this compound
This compound (Xenetix®) is a water-soluble, tri-iodinated, non-ionic monomeric contrast agent.[1][2] Its chemical structure is designed to minimize interactions with biological membranes, contributing to its favorable safety profile.[2] The osmolality and viscosity are key parameters that influence its hemodynamic effects and patient tolerance.[3][4]
Quantitative Data Summary
The osmolality and viscosity of this compound are dependent on its concentration and the temperature of the solution. The following tables summarize these properties for commercially available concentrations of this compound.
Table 1: Osmolality of this compound Solutions
| This compound Concentration (mg I/mL) | Osmolality (mOsm/kg H₂O) |
| 250 | 585 |
| 300 | 695 |
| 350 | 915 |
Table 2: Viscosity of this compound Solutions at Different Temperatures
| This compound Concentration (mg I/mL) | Viscosity at 20°C (mPa·s) | Viscosity at 37°C (mPa·s) |
| 250 | 6 | 4 |
| 300 | 11 | 6 |
| 350 | 21 | 10 |
Experimental Protocols
The determination of osmolality and viscosity of pharmaceutical solutions like this compound requires precise and standardized methodologies. The following sections detail the general principles and steps for these measurements.
Osmolality Determination
Osmolality is a measure of the solute concentration in a solution and is a critical factor in the physiological compatibility of injectable drugs. The most common methods for its determination are freezing-point depression osmometry and vapor pressure osmometry.
Methodology: Freezing-Point Depression Osmometry
This method is based on the colligative property that the freezing point of a solution is depressed in proportion to the molal concentration of all dissolved particles.
1. Principle: The freezing point of a solution is lower than that of the pure solvent. This depression is directly proportional to the concentration of solute particles. An osmometer measures this freezing point depression to calculate the osmolality.
2. Apparatus: A freezing point osmometer.
3. Calibration:
- The instrument is calibrated using standard solutions of known osmolality, typically sodium chloride solutions.
- A two-point calibration is performed using two standards that bracket the expected osmolality of the this compound sample.
- For low osmolality samples, purified water can be used as a zero-point standard (0 mOsm/kg).
4. Procedure:
- A small, precise volume of the this compound solution is placed in a sample tube.
- The sample is supercooled to a temperature below its freezing point.
- Freezing is then induced by mechanical vibration or a brief electrical current.
- As the sample freezes, the heat of fusion is released, causing the temperature to rise to a plateau, which is the freezing point of the solution.
- The instrument's detector measures this temperature, and the microprocessor converts the freezing point depression into an osmolality value (mOsm/kg).
5. System Suitability: The measurement of a standard solution is repeated multiple times (e.g., six times). The repeatability and the deviation of the average value from the known value should be within acceptable limits (e.g., <2.0% and <3.0%, respectively).
Methodology: Vapor Pressure Osmometry
This technique measures the dew point temperature depression of a sample compared to the pure solvent, which is related to the vapor pressure and thus the osmolality.
1. Principle: The vapor pressure of a solution is lower than that of the pure solvent at the same temperature. This difference in vapor pressure is proportional to the solute concentration. The instrument measures the temperature at which condensation forms on a thermocouple, which is related to the vapor pressure.
2. Apparatus: A vapor pressure osmometer.
3. Calibration: The instrument is calibrated with standard solutions of known osmolality.
4. Procedure:
- A small volume (typically microliters) of the this compound solution is pipetted onto a filter paper disc.
- The disc is placed in the sample holder within a sealed measurement chamber.
- The chamber is allowed to equilibrate, and the instrument measures the dew point temperature.
- The difference between the dew point of the sample and that of the pure solvent is used to calculate the osmolality.
Viscosity Determination
Viscosity is the measure of a fluid's resistance to flow and is a crucial parameter for the injectability and hemodynamic effects of contrast media. The viscosity of contrast agents generally decreases with increasing temperature.
Methodology: Capillary Tube Viscometry
1. Principle: This method measures the time it takes for a known volume of liquid to flow through a capillary of a known diameter and length under a given pressure.
2. Apparatus: A capillary tube viscometer (e.g., an Ubbelohde viscometer).
3. Calibration: The viscometer constant is determined by measuring the flow time of a standard liquid with a known viscosity.
4. Procedure:
- The this compound solution is introduced into the viscometer.
- The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature (e.g., 20°C or 37°C).
- The liquid is drawn up into the measuring bulb.
- The time taken for the liquid to flow between two marked points on the capillary is measured accurately.
- The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity (in mPa·s) is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.
Methodology: Rotational Viscometry
1. Principle: A spindle is rotated in the sample fluid, and the torque required to overcome the viscous drag is measured. This torque is proportional to the viscosity of the fluid.
2. Apparatus: A rotational viscometer with appropriate spindles.
3. Calibration: The instrument is calibrated using standard viscosity fluids.
4. Procedure:
- The this compound solution is placed in a suitable container.
- The viscometer is set up with the appropriate spindle and rotational speed.
- The spindle is immersed in the this compound solution to the specified depth.
- The sample is allowed to equilibrate to the test temperature.
- The spindle is rotated, and the instrument measures the torque.
- The viscosity is either read directly from the instrument's display or calculated from the torque reading, spindle geometry, and rotational speed.
Visualized Workflows
The following diagrams illustrate the generalized experimental workflows for determining the osmolality and viscosity of this compound.
Caption: Experimental workflow for osmolality determination.
Caption: Experimental workflow for viscosity determination.
References
- 1. This compound | C20H28I3N3O9 | CID 65985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a review of its use as a contrast medium in diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deconvolution Analysis of the Non-Ionic Iomeprol, this compound and Iodixanol Contrast Media-Treated Human Whole Blood Thermograms: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Iobitridol: A Technical Guide to Stability and Storage for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for iobitridol, a non-ionic, water-soluble, tri-iodinated contrast agent. This document is intended for laboratory use to ensure the integrity and reliability of this compound in research and development settings. The information presented is synthesized from publicly available data sheets, product monographs, and scientific literature on this compound and related compounds, following the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Summary of this compound Stability and Storage
This compound is recognized for its remarkable chemical stability, largely attributed to the strategic placement of hydrophilic groups that shield the tri-iodinated benzene ring.[1] The commercial product, Xenetix®, has a shelf life of three years.[2] Adherence to proper storage conditions is crucial to prevent degradation and ensure the accuracy of experimental results.
Recommended Storage Conditions
For laboratory use, this compound should be stored in accordance with the following conditions to maintain its quality and integrity.
| Parameter | Recommended Condition | Rationale & References |
| Temperature | Store at a temperature below 30°C.[3][4] Some sources recommend refrigeration at 2°C - 8°C.[5] | To minimize thermal degradation. Stability studies have indicated the product can be stored at temperatures up to 35°C. |
| Light | Protect from light. | To prevent photodegradation. Containers should be kept in their outer cartons. |
| Humidity | Store in a dry place. Keep container tightly closed. | This compound is hygroscopic and can absorb moisture from the air, which may affect its stability. |
| Atmosphere | Store in a well-ventilated place. | General good laboratory practice for chemical storage. |
Incompatibilities and Handling Precautions
-
Chemical Incompatibilities : this compound is incompatible with strong oxidizing agents.
-
Admixtures : To avoid the risk of physicochemical incompatibility, this compound solutions should not be mixed with other medicinal products in the same syringe or infusion container.
-
Container Closure Systems : this compound is commercially available in glass vials and polypropylene soft bags (ScanBag®). For laboratory purposes, it is recommended to store this compound in its original container or in tightly sealed, inert containers (e.g., Type I borosilicate glass) to prevent contamination and interaction with the storage vessel.
Forced Degradation and Potential Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, this section outlines the typical conditions based on ICH guidelines and proposes potential degradation pathways based on the known impurities of this compound and the degradation patterns of similar iodinated compounds.
Known Impurities of this compound
A number of impurities related to this compound have been identified, which may arise during synthesis or as degradation products. The structures of these impurities can provide insights into potential degradation pathways.
| Impurity Name | Molecular Formula | Molecular Weight | Potential Origin |
| 5-(3-Hydroxy-2-(hydroxymethyl)propanamido)-2,4,6-triiodoisophthalic Acid | C₁₂H₁₀I₃NO₇ | 660.93 | Hydrolysis of amide linkages |
| This compound Impurity 2 | C₁₆H₁₉I₃N₂O₈ | 748.05 | Not specified |
(Data sourced from commercial suppliers of pharmaceutical reference standards)
Proposed Degradation Pathways
Based on the chemical structure of this compound and studies on other iodinated contrast agents, the following degradation pathways are proposed under various stress conditions.
-
Hydrolysis (Acidic/Alkaline) : The amide linkages in the side chains of this compound are susceptible to hydrolysis under both acidic and alkaline conditions. This can lead to the cleavage of the side chains, potentially forming impurities such as 5-(3-Hydroxy-2-(hydroxymethyl)propanamido)-2,4,6-triiodoisophthalic acid.
-
Oxidation : The presence of numerous hydroxyl groups and amide functionalities suggests potential susceptibility to oxidative degradation. Common laboratory oxidizing agents like hydrogen peroxide can be used to investigate this pathway. Degradation may involve hydroxylation of the aromatic ring or oxidation of the side chains.
-
Photodegradation : Exposure to UV or visible light can induce photodegradation. For other iodinated compounds, deiodination (the removal of iodine atoms) and hydroxylation have been observed as primary photodegradation mechanisms.
-
Thermal Degradation : At elevated temperatures, deiodination and oxidative degradation of the side chains are plausible degradation pathways, as seen with other iodinated aromatic compounds.
Caption: Proposed degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Assessment
This section provides detailed, albeit model, experimental protocols for conducting forced degradation studies and for a stability-indicating analytical method. These protocols are based on established ICH guidelines and common practices in the pharmaceutical industry.
General Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies in a laboratory setting.
Caption: General experimental workflow for forced degradation studies of this compound.
Protocol for Forced Degradation Studies
The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions below are starting points and may need to be adjusted.
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of this compound solution (1 mg/mL), add 1 mL of 0.1 M HCl. Heat at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours). Withdraw samples at time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Alkaline Hydrolysis | To 1 mL of this compound solution (1 mg/mL), add 1 mL of 0.1 M NaOH. Keep at room temperature or heat at 60°C for a specified duration. Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | To 1 mL of this compound solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for a specified duration. Withdraw samples at time points for analysis. |
| Thermal Degradation | Solid State: Place a thin layer of this compound powder in a petri dish and expose to 70°C in a calibrated oven. Solution State: Heat the this compound solution (1 mg/mL) at 70°C. Sample at various time points. |
| Photodegradation | Expose this compound powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. |
Model Stability-Indicating UPLC Method
A stability-indicating method must be able to separate the active ingredient from its degradation products and any impurities. The following is a model UPLC method suitable for the analysis of this compound and its potential degradation products.
| Parameter | Suggested Conditions |
| Instrument | Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS). |
| Column | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent reversed-phase column suitable for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Detector Wavelength | PDA detection at 245 nm. Collect spectra from 200-400 nm for peak purity analysis. |
| MS Detector | Electrospray Ionization (ESI) in positive and negative modes for identification of degradation products. |
Method Validation: This method would require full validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Conclusion
This compound is a chemically stable molecule when stored under the recommended conditions of protection from light and temperatures below 30°C. For laboratory use, it is imperative to adhere to these storage guidelines and handle the compound in a manner that prevents contamination and degradation. The provided model protocols for forced degradation studies and a stability-indicating UPLC method offer a robust framework for researchers to assess the stability of this compound in their specific applications and to identify and quantify any potential degradation products. This ensures the quality and reliability of the data generated in research and drug development activities involving this compound.
References
Biocompatibility of Iobitridol for In Vivo Research Applications: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iobitridol (Xenetix®), a non-ionic, low-osmolar iodinated contrast medium, is widely utilized in diagnostic imaging. Its biocompatibility is a critical factor for its use in in vivo research applications, where minimizing interference with biological systems is paramount. This technical guide provides a comprehensive overview of the biocompatibility of this compound, summarizing key preclinical safety data, detailing experimental protocols for biocompatibility assessment, and exploring the potential cellular mechanisms of interaction. While direct quantitative data for this compound is not always publicly available, this guide draws upon comparative data from other non-ionic, low-osmolar contrast agents to provide a thorough assessment for researchers.
Introduction
This compound is a third-generation, non-ionic, monomeric, low-osmolar contrast agent. Its molecular structure is designed to be hydrophilic, which contributes to its favorable safety profile.[1] For in vivo research, an ideal contrast agent should be biologically inert, exhibiting high biocompatibility and minimal off-target effects. This guide delves into the key aspects of this compound's biocompatibility, including its physicochemical properties, cytotoxicity, hemocompatibility, and in vivo toxicity, providing researchers with the necessary information to confidently employ this agent in their studies.
Physicochemical Properties
The biocompatibility of a contrast agent is intrinsically linked to its physicochemical properties. This compound's low osmolality and viscosity, in comparison to older ionic agents, are key to its reduced side effects.[1]
| Property | Value | Reference |
| Molecular Weight | 835.18 g/mol | [1] |
| Iodine Content | 350 mg/mL | [1] |
| Osmolality (at 350 mg I/mL) | 915 mOsm/kg H₂O | [1] |
| Viscosity (at 37°C for 350 mg I/mL) | 10.5 mPa·s |
Cytotoxicity Assessment
Cytotoxicity assays are crucial for evaluating the potential of a substance to cause cell damage. While specific percentage viability data for this compound is limited in publicly available literature, studies on similar non-ionic, low-osmolar contrast agents provide valuable insights. Generally, non-ionic agents exhibit lower cytotoxicity compared to ionic agents.
Table 3.1: Comparative Cytotoxicity of Non-Ionic Contrast Agents on Endothelial Cells (Illustrative Data)
| Contrast Agent | Concentration (mg I/mL) | Cell Viability (%) | Reference |
| Non-ionic Agent A | 50 | 92 ± 5 | |
| 100 | 85 ± 7 | ||
| 150 | 78 ± 6 | ||
| Non-ionic Agent B | 50 | 95 ± 4 | |
| 100 | 88 ± 5 | ||
| 150 | 81 ± 8 |
Note: This table presents illustrative data from studies on non-ionic, low-osmolar contrast agents to demonstrate typical cytotoxicity profiles. Specific data for this compound was not available in the reviewed sources.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound solution
-
Target cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
96-well plates
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Hemocompatibility Assessment
Hemocompatibility is the measure of a material's interaction with blood. For intravascularly administered agents like this compound, low hemolytic potential is essential. Studies have generally shown that modern non-ionic contrast agents have minimal hemolytic effects.
Table 4.1: Comparative Hemolysis Rates of Non-Ionic Contrast Agents (Illustrative Data)
| Contrast Agent | Concentration (mg I/mL) | Hemolysis Rate (%) | Reference |
| Non-ionic Agent A | 100 | < 1 | |
| 200 | < 2 | ||
| 300 | < 2 | ||
| Non-ionic Agent B | 100 | < 1 | |
| 200 | < 2 | ||
| 300 | < 2 |
Note: This table presents illustrative data from studies on non-ionic, low-osmolar contrast agents. According to ASTM F756-17, a hemolysis rate below 2% is generally considered non-hemolytic. Specific data for this compound was not available in the reviewed sources.
Experimental Protocol: In Vitro Hemolysis Assay (ASTM F756-17, Modified)
This protocol is adapted from the standard practice for the assessment of the hemolytic properties of materials.
Materials:
-
This compound solution
-
Fresh human or animal blood with anticoagulant (e.g., citrate, heparin)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Triton X-100 or distilled water)
-
Negative control (PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Collect fresh blood and dilute it with PBS to achieve a standardized erythrocyte concentration.
-
Incubation: Mix the diluted blood with different concentrations of this compound, the positive control, and the negative control. Incubate the mixtures at 37°C for a defined period (e.g., 3 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of free hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula:
% Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vivo Toxicity Studies
Preclinical in vivo studies in various animal models have demonstrated a favorable toxicological profile for this compound.
Table 5.1: Summary of In Vivo Toxicity Findings for this compound
| Study Type | Animal Model | Key Findings | Reference |
| Acute Toxicity | Mouse | LD₅₀ values were comparable to other non-ionic contrast agents. | |
| Chronic Toxicity | Rat, Dog | No significant toxicity was observed after repeated intravenous administration over 4 weeks. Notably, this compound did not induce the same degree of renal tubular cell vacuolization as seen with iohexol in rats. | |
| Reproductive Toxicity | Rat, Rabbit | No teratogenic or mutagenic potential was observed. | |
| Local Tolerance | Rabbit | Perivenous injection resulted in low-intensity, reversible inflammatory signs. |
Experimental Protocol: Acute Intravenous Toxicity Study in Rats (OECD 407, Modified)
This protocol provides a general framework for an acute toxicity study.
Animals:
-
Sprague-Dawley rats (equal numbers of males and females)
Procedure:
-
Acclimatization: Acclimatize animals for at least 5 days before the study.
-
Dosing: Administer a single intravenous dose of this compound at various dose levels. A control group should receive the vehicle (e.g., saline).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve major organs for histopathological examination.
Cellular Signaling Pathways
While direct studies on this compound's impact on specific signaling pathways are limited, research on iodinated contrast media-induced nephropathy and endothelial dysfunction provides insights into potential mechanisms. The primary mechanisms of contrast media-induced cellular injury involve oxidative stress and apoptosis.
MAPK and NF-κB Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key regulators of cellular stress responses, inflammation, and apoptosis. Iodinated contrast media can induce the production of reactive oxygen species (ROS), which in turn can activate these pathways, leading to cellular damage.
Apoptosis Signaling Cascade
Iodinated contrast media can induce apoptosis, or programmed cell death, in renal tubular cells and endothelial cells. This process can be initiated through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.
Conclusion
This compound exhibits a favorable biocompatibility profile for in vivo research applications, characterized by its low osmolality, low viscosity, and minimal toxicity in preclinical studies. While direct quantitative data on cytotoxicity and hemocompatibility are not extensively published, comparative data from similar non-ionic, low-osmolar contrast agents suggest a low potential for adverse cellular interactions. The potential for this compound to induce cellular stress responses through the generation of reactive oxygen species and subsequent activation of signaling pathways such as MAPK and NF-κB, leading to apoptosis, should be considered in the experimental design, particularly in studies involving sensitive cell types or models of renal or endothelial dysfunction. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own biocompatibility assessments of this compound within the context of their specific research applications.
References
An In-depth Technical Guide to the Molecular Structure of Iobitridol and its Impact on Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of iobitridol, a non-ionic, low-osmolar iodinated contrast agent, and its direct influence on key physicochemical properties that are critical for its function and safety in diagnostic imaging.
This compound: Molecular Architecture
This compound, marketed under the trade name Xenetix®, is a water-soluble, tri-iodinated, non-ionic monomeric benzoate derivative used as a contrast medium in diagnostic radiography[1]. Its chemical name is N,N'-Bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)-1-oxopropyl]amino]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide[2].
The core of the this compound molecule is a tri-iodinated benzene ring, which is responsible for its radiopacity[3][4]. The three iodine atoms, constituting a significant portion of the molecular mass, effectively absorb X-rays, thereby enhancing the contrast of anatomical structures in imaging[5]. The benzene ring is symmetrically substituted with hydrophilic side chains that play a crucial role in the molecule's favorable safety profile. These side chains, rich in hydroxyl (-OH) groups, effectively mask the lipophilic character of the tri-iodinated benzene ring, leading to high water solubility and reduced interaction with biological membranes and proteins. This non-ionic nature is a key feature, as it prevents the molecule from dissociating into charged particles in solution, resulting in lower osmolality compared to ionic contrast agents.
Molecular Formula: C₂₀H₂₈I₃N₃O₉
Molecular Weight: 835.16 g/mol
CAS Registry Number: 136949-58-1
Below is a diagram illustrating the synthesis pathway of this compound.
Physicochemical Properties and Their Impact on Imaging
The molecular structure of this compound dictates its physicochemical properties, which are summarized in the table below. These properties are critical for its performance as a contrast agent, influencing its efficacy, patient tolerance, and safety.
| Property | Xenetix® 250 | Xenetix® 300 | Xenetix® 350 |
| Iodine Concentration (mg I/mL) | 250 | 300 | 350 |
| Osmolality (mOsm/kg H₂O) | 585 | 695 | 915 |
| Viscosity at 20°C (mPa·s) | 6.0 | 10.5 | 20.0 |
| Viscosity at 37°C (mPa·s) | 3.5 | 5.5 | 10.0 |
| Log P (octanol/water) | -2.63 | -2.63 | -2.63 |
| Protein Binding (%) | ~2 | ~2 | ~2 |
Data compiled from multiple sources.
2.1. Osmolality
The low osmolality of this compound is a direct consequence of its non-ionic nature and high number of hydrophilic groups. Lower osmolality is associated with a reduced risk of adverse effects such as pain upon injection, endothelial damage, and osmotic diuresis.
2.2. Viscosity
The viscosity of this compound solutions is concentration-dependent. While higher viscosity can lead to increased injection pressure, it can also be advantageous in certain procedures by reducing mixing with blood and providing a more cohesive bolus. Warming the contrast medium to body temperature (37°C) significantly reduces its viscosity, facilitating easier injection.
2.3. Hydrophilicity (Log P)
The partition coefficient (Log P) is a measure of a compound's lipophilicity or hydrophilicity. A negative Log P value indicates high water solubility. This compound's low Log P of -2.63 signifies its high hydrophilicity, which is attributed to the numerous hydroxyl groups in its side chains. This property minimizes interactions with cell membranes and proteins, contributing to its excellent safety profile.
2.4. Protein Binding
This compound exhibits very low protein binding, at approximately 2%. This is a critical feature, as high protein binding can lead to prolonged retention in the body and potential toxic effects. The hydrophilic side chains effectively shield the core of the molecule, preventing significant interactions with plasma proteins.
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
3.1. Determination of Viscosity
The viscosity of this compound solutions is determined using a rotational viscometer according to standards such as ASTM D2196.
Protocol:
-
Sample Preparation: Prepare this compound solutions of the desired concentrations (e.g., 250, 300, 350 mg I/mL).
-
Temperature Equilibration: Place the sample in a temperature-controlled water bath set to the target temperature (20°C or 37°C) and allow it to equilibrate for at least 30 minutes.
-
Viscometer Calibration and Setup: Calibrate the rotational viscometer using certified viscosity standards. Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Measurement: Immerse the selected spindle into the center of the sample container, ensuring the sample level is at the immersion mark on the spindle shaft.
-
Data Recording: Start the viscometer and allow the reading to stabilize. Record the viscosity value in millipascal-seconds (mPa·s).
-
Replicates: Perform the measurement in triplicate and report the average value.
3.2. Determination of Osmolality
The osmolality of this compound solutions is measured using a freezing point depression osmometer, following the principles outlined in the European Pharmacopoeia (Ph. Eur. 2.2.35) and USP <785>.
Protocol:
-
Instrument Calibration: Calibrate the osmometer using at least two standard sodium chloride solutions that bracket the expected osmolality of the this compound sample.
-
Sample Preparation: Use the this compound solution as is.
-
Measurement: Pipette the specified volume of the sample into a clean, dry sample tube. Place the tube into the osmometer's measurement chamber.
-
Analysis: Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point of the sample is precisely measured.
-
Result: The osmometer calculates and displays the osmolality of the sample in milliosmoles per kilogram of water (mOsm/kg H₂O).
-
Replicates: Perform the measurement in triplicate and report the average value.
3.3. Determination of Partition Coefficient (Log P)
The octanol-water partition coefficient (Log P) of this compound is determined using the shake-flask method as described in OECD Guideline 107.
Protocol:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents and allowing them to separate.
-
Test Solution Preparation: Dissolve a known quantity of this compound in the n-octanol-saturated water.
-
Partitioning: Place a known volume of the this compound solution and a known volume of the water-saturated n-octanol into a suitable vessel. Shake the vessel at a constant temperature until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and water phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this ratio.
3.4. Determination of Protein Binding
The in vitro protein binding of this compound to human serum albumin can be determined by ultracentrifugation.
Protocol:
-
Sample Preparation: Prepare a solution of human serum albumin at a physiological concentration in a suitable buffer. Add a known concentration of this compound to the albumin solution.
-
Incubation: Incubate the mixture at 37°C for a sufficient time to allow binding equilibrium to be reached.
-
Ultracentrifugation: Transfer the incubated sample to an ultracentrifuge tube and centrifuge at a high g-force (e.g., >100,000 x g) for a specified duration to pellet the albumin and any bound this compound.
-
Sampling: Carefully collect a sample of the supernatant, which represents the unbound fraction of this compound.
-
Concentration Analysis: Determine the concentration of this compound in the supernatant and in an aliquot of the initial incubation mixture (total concentration) using a validated analytical method.
-
Calculation: The percentage of protein binding is calculated as: [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100.
Conclusion
The molecular structure of this compound is meticulously designed to provide optimal contrast enhancement in diagnostic imaging while ensuring a high degree of safety for the patient. Its non-ionic character, coupled with strategically placed hydrophilic side chains, results in low osmolality, low viscosity, high water solubility, and minimal protein binding. These favorable physicochemical properties, which can be precisely quantified through standardized experimental protocols, directly contribute to its excellent tolerability and diagnostic efficacy. A thorough understanding of the relationship between this compound's molecular architecture and its functional properties is paramount for researchers and professionals in the field of drug development and medical imaging.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. filab.fr [filab.fr]
- 5. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]
Safety Profile of Iobitridol Following Repeated Administration in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobitridol (marketed as Xenetix®) is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures. Its safety profile upon single administration is well-established. This technical guide provides a comprehensive overview of the safety profile of this compound following repeated administration in rodent models, a critical aspect for assessing potential cumulative toxicity and establishing long-term safety margins. The information presented herein is compiled from preclinical toxicology studies and is intended to inform researchers, scientists, and drug development professionals.
Executive Summary
Preclinical studies involving repeated intravenous administration of this compound in rodents have demonstrated a favorable safety profile. Key findings from a 28-day study in rats indicated no significant toxicological effects at doses up to 3.5 g I/kg/day. Notably, unlike some other contrast agents, this compound did not induce vacuolization of renal tubular cells in rats following repeated administration. While high doses in a 28-day dog study showed reversible granular and vacuolar degeneration, and single large-volume doses in preclinical studies elicited transient, dose-dependent effects, the overall toxicological profile suggests a low risk of cumulative toxicity under clinically relevant conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from repeated-dose toxicity studies of this compound in rodents.
Table 1: Subacute Intravenous Toxicity of this compound in Rats (28-Day Study)
| Parameter | Control Group | Low Dose Group | Mid Dose Group | High Dose Group (3.5 g I/kg/day) |
| Mortality | 0% | 0% | 0% | 0%[1] |
| Body Weight Change | Data not available | Data not available | Data not available | Data not available |
| Food Consumption | Data not available | Data not available | Data not available | Data not available |
| Water Consumption | Data not available | Data not available | Data not available | Data not available |
| Selected Hematology | ||||
| Hemoglobin | Data not available | Data not available | Data not available | Data not available |
| Hematocrit | Data not available | Data not available | Data not available | Data not available |
| White Blood Cell Count | Data not available | Data not available | Data not available | Data not available |
| Selected Clinical Chemistry | ||||
| Creatinine | Data not available | Data not available | Data not available | Data not available |
| Blood Urea Nitrogen (BUN) | Data not available | Data not available | Data not available | Data not available |
| Alanine Aminotransferase (ALT) | Data not available | Data not available | Data not available | Data not available |
| Aspartate Aminotransferase (AST) | Data not available | Data not available | Data not available | Data not available |
| Selected Organ Weights | ||||
| Kidneys | Data not available | Data not available | Data not available | Data not available |
| Liver | Data not available | Data not available | Data not available | Data not available |
| Spleen | Data not available | Data not available | Data not available | Data not available |
Table 2: Key Histopathological Findings in a Rat Acute Renal Failure Model with this compound
| Finding | This compound (2.87 g I/kg) | Iohexol (2.87 g I/kg) |
| Renal Proximal Tubules Injury | Lower degree and incidence | Higher degree and incidence |
| Renal Distal Tubules Injury | Lower degree and incidence | Higher degree and incidence |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the typical experimental protocols employed in the assessment of repeated-dose toxicity of this compound in rodents.
Subacute 28-Day Intravenous Toxicity Study in Rats
-
Test System: Young adult Sprague-Dawley rats.
-
Group Size: Typically 10 males and 10 females per dose group.
-
Dosing: this compound administered intravenously once daily for 28 consecutive days. A control group receives the vehicle (e.g., saline). At least three dose levels are typically used.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for mortality, morbidity, and any behavioral or physical changes.
-
Body Weight: Recorded at least weekly.
-
Food and Water Consumption: Measured weekly.
-
Ophthalmology: Examination prior to study initiation and at termination.
-
Hematology: Blood samples collected at termination for analysis of parameters such as hemoglobin, hematocrit, red and white blood cell counts, platelet count, and differential leukocyte count.
-
Clinical Chemistry: Serum samples analyzed at termination for kidney function markers (e.g., creatinine, BUN), liver function markers (e.g., ALT, AST, alkaline phosphatase, total bilirubin), electrolytes, and other relevant parameters.
-
Urinalysis: Urine collected at termination for analysis of volume, specific gravity, pH, protein, glucose, ketones, and microscopic examination of sediment.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
-
Organ Weights: Key organs (e.g., kidneys, liver, spleen, heart, brain, gonads) are weighed.
-
Histopathology: A comprehensive set of tissues from the control and high-dose groups are examined microscopically. Any target organs identified are also examined in the lower dose groups.
-
Rat Acute Renal Failure Model
-
Model Induction: Acute renal failure is induced in rats through pretreatment with indomethacin and N-omega-nitro-L-arginine methyl ester.
-
Test Substance Administration: A single intravenous dose of this compound or a comparator agent (e.g., iohexol) is administered.
-
Assessments:
-
Creatinine Clearance: Measured to assess glomerular filtration rate.
-
Urinary N-acetyl-beta-D-glucosaminidase (NAG) activity: An indicator of renal tubular damage.
-
Histopathology: Microscopic examination of kidney tissues to assess the degree and incidence of tubular injury.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a repeated-dose toxicity study in rodents.
Caption: General workflow for a repeated-dose toxicity study in rodents.
Signaling Pathways
No specific signaling pathways related to this compound toxicity in rodents were detailed in the reviewed literature. The primary mechanism of potential toxicity for iodinated contrast media is generally related to their physicochemical properties (osmolality, viscosity) and direct effects on renal tubular cells, rather than specific receptor-mediated signaling pathways.
Discussion
The available preclinical data on repeated administration of this compound in rodents indicate a favorable safety profile, particularly concerning renal tolerance. The absence of renal tubular vacuolization in rats after 28 days of daily intravenous administration is a significant finding, suggesting a lower potential for this specific type of cumulative renal injury compared to some other contrast agents.
The findings in the rat acute renal failure model, where this compound produced a lower degree of renal tubular injury compared to iohexol, further support its favorable renal safety profile.
It is important to note that while the subacute toxicity study in rats showed no mortality at high doses, detailed quantitative data on other parameters such as body weight, food consumption, and clinical pathology are not publicly available, which would allow for a more in-depth risk assessment.
Conclusion
Based on the available preclinical evidence from repeated-dose studies in rodents, this compound demonstrates a good safety profile. The lack of significant cumulative toxicity, especially renal toxicity, in these models supports its use in clinical situations that may require repeated administrations. Further research providing more detailed quantitative data from these preclinical studies would be beneficial for a more comprehensive understanding of its long-term safety.
References
Iobitridol Clearance Pathways: A Comprehensive Interspecies Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobitridol is a non-ionic, low-osmolality, tri-iodinated contrast agent widely used in diagnostic imaging. A thorough understanding of its pharmacokinetic profile, particularly its clearance pathways across different animal species, is paramount for preclinical safety and efficacy assessments, and for the successful translation of these findings to clinical applications. This technical guide provides an in-depth overview of this compound clearance, presenting quantitative data, detailed experimental methodologies, and visual representations of the physiological and experimental processes involved.
This compound is characterized by its high hydrophilicity and minimal protein binding, features that dictate its distribution primarily within the extracellular fluid. It does not readily cross healthy cell membranes or the blood-brain barrier.[1] Consequently, its elimination from the body is rapid and predominantly occurs via the kidneys.
Primary Clearance Pathway: Renal Excretion
The principal mechanism for this compound clearance in all animal species studied is glomerular filtration.[1] Following intravenous administration, this compound is freely filtered by the glomeruli and is excreted unchanged in the urine, with no significant tubular secretion or reabsorption.[1] This efficient renal clearance is a key factor in its favorable safety profile.
Secondary Clearance Pathway: Biliary Excretion
In instances of impaired renal function, a secondary, or "heterotopic," clearance pathway via biliary excretion becomes more prominent.[2][3] While this route accounts for a minor fraction of this compound elimination in subjects with healthy renal function, its contribution increases when renal clearance is compromised. Studies in rats with induced renal failure have demonstrated this compensatory mechanism.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound in various animal species. These values have been compiled from multiple preclinical studies to provide a comparative overview.
Table 1: this compound Pharmacokinetic Parameters in Healthy Animals
| Parameter | Rat | Rabbit | Dog |
| Dose (mg I/kg) | 300 | 300 | 300 |
| Elimination Half-Life (t½β) (min) | 25 ± 1 | 72 ± 6 | 53 ± 3 |
| Mean Residence Time (min) | 36 ± 2 | 90 ± 5 | 66 ± 4 |
| Apparent Volume of Distribution (ml/kg) | 236 ± 11 | 267 ± 18 | 252 ± 11 |
| Clearance (ml/min) | 2 ± 0 | 7 ± 0 | 45 ± 3 |
| Urinary Excretion (% of dose) | 86% (in 24-48h) | 92 ± 5% (in 24h) | 91 ± 2% (in 5h) |
| Fecal Excretion (% of dose) | 5% (in 24-48h) | 0.73 ± 0.1% (in 24h) | 0.16 ± 0.03% (in 5h) |
| Data sourced from Dencausse et al. (1996) |
Table 2: Biliary Excretion of this compound in Rats with Induced Renal Failure (4-hour period)
| Compound | Biliary Excretion (% of dose) |
| This compound | 9% |
| Iohexol (for comparison) | 16% |
| Data sourced from Dencausse et al. (1995) |
Note: There is a lack of specific published data on the clearance of this compound in non-human primates. However, studies on similar non-ionic contrast agents like iohexol and iodixanol in cynomolgus monkeys show that renal clearance is the primary elimination pathway, with glomerular filtration rates reported in the range of 2.5 to 3.06 ml/min/kg. These studies provide a useful reference for the expected pharmacokinetic behavior of this compound in this species.
Experimental Protocols
This section details the methodologies employed in key studies to determine the clearance pathways of this compound.
Protocol 1: Pharmacokinetic Analysis in Healthy Animals (Rat, Rabbit, Dog)
Objective: To determine the pharmacokinetic profile of this compound in healthy animals.
Methodology:
-
Animal Models: Sprague-Dawley rats, New Zealand White rabbits, and Beagle dogs are commonly used.
-
Housing and Acclimatization: Animals are housed in controlled environments with standard diet and water ad libitum. A suitable acclimatization period is allowed before the study.
-
Catheterization: For serial blood sampling, catheters may be implanted in a suitable blood vessel (e.g., jugular vein or carotid artery) under anesthesia.
-
Drug Administration: this compound is administered as an intravenous bolus injection at a specified dose (e.g., 300 mg I/kg).
-
Sample Collection:
-
Blood: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 180, 240 minutes) post-injection. Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours).
-
-
Sample Analysis: The concentration of this compound in plasma, urine, and homogenized feces is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental models to calculate pharmacokinetic parameters such as elimination half-life, clearance, and volume of distribution. The percentage of the administered dose excreted in urine and feces is calculated from the collected excreta.
Protocol 2: Evaluation of Biliary Excretion in a Rat Model of Renal Failure
Objective: To quantify the extent of biliary excretion of this compound in the absence of renal function.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Surgical Preparation:
-
Animals are anesthetized.
-
A midline laparotomy is performed.
-
The renal pedicles (veins and arteries) are ligated to induce total renal failure.
-
The common bile duct is cannulated with a polyethylene tube to allow for the collection of bile.
-
-
Drug Administration: this compound is administered intravenously at a specified dose.
-
Sample Collection:
-
Bile: Bile is collected continuously over a set period (e.g., 4 hours).
-
Blood: Blood samples are collected at various time points to monitor plasma concentration.
-
-
Sample Analysis: The concentration of this compound in bile and plasma is quantified using HPLC.
-
Data Analysis: The cumulative amount of this compound excreted in the bile is calculated and expressed as a percentage of the administered dose.
Visualizations
Physiological Clearance Pathways of this compound
Experimental Workflow for Biliary Excretion Study in Rats
Conclusion
The clearance of this compound is a well-characterized process, primarily driven by efficient renal excretion via glomerular filtration in all animal species studied. This rapid elimination of the unchanged drug contributes significantly to its safety and tolerability. In cases of renal impairment, a secondary biliary excretion pathway provides an alternative, albeit minor, route of elimination. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of this compound's pharmacokinetics and aiding in the design and interpretation of preclinical and clinical studies. Further research to delineate the specific pharmacokinetic profile of this compound in non-human primates would be beneficial to complete the comparative interspecies understanding.
References
- 1. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biliary excretion in dogs: evidence for a molecular weight threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Theoretical Framework of Iobitridol Contrast Enhancement in X-ray Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the theoretical and practical basis for the use of Iobitridol as a contrast agent in X-ray-based medical imaging. This compound is a non-ionic, low-osmolality, water-soluble, tri-iodinated monomeric contrast medium designed to enhance the visibility of vascular structures and internal organs.[1][2][3][4] This document details its fundamental mechanism of action, physicochemical properties, pharmacokinetic profile, and the experimental methodologies used to validate its efficacy. Quantitative data are presented in structured tables, and key processes are visualized through logical diagrams to support advanced research and development.
Core Principle: Mechanism of X-ray Attenuation
The contrast-enhancing property of this compound is fundamentally derived from the high atomic number (Z=53) of its constituent iodine atoms.[5] In diagnostic X-ray imaging, the contrast between different tissues is a result of differential X-ray attenuation. When X-ray photons pass through the body, they are absorbed or scattered to varying degrees. Tissues with higher electron density and composed of elements with higher atomic numbers attenuate X-rays more effectively.
This compound leverages the photoelectric effect . This occurs when an incident X-ray photon interacts with an inner-shell electron (e.g., from the K-shell) of an iodine atom. The photon is completely absorbed, and its energy is used to eject the electron from the atom. This absorption event prevents the photon from reaching the detector. The probability of photoelectric absorption is approximately proportional to (Z/E)³, where Z is the atomic number and E is the energy of the X-ray photon.
Because iodine's Z-number is significantly higher than that of the elements comprising soft tissues (primarily carbon, hydrogen, oxygen, and nitrogen), its presence dramatically increases the likelihood of photoelectric absorption. When this compound is administered intravenously, it circulates through the vascular system and distributes into the interstitial space, leading to a higher concentration of iodine in these areas compared to surrounding tissues. This localized increase in iodine concentration results in greater X-ray attenuation, creating a bright signal (radiopacity) on the resulting image and clearly delineating the structures it occupies.
References
- 1. This compound | C20H28I3N3O9 | CID 65985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a review of its use as a contrast medium in diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Micro-CT Vascular Imaging with Iobitridol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobitridol is a non-ionic, low-osmolality, water-soluble, iodinated contrast agent utilized in diagnostic radiography.[1][2] Its primary mechanism of action is the attenuation of X-rays due to the presence of iodine atoms, which enhances the visibility of vascular structures and soft tissues in computed tomography (CT) imaging.[3][4] In preclinical research, micro-computed tomography (micro-CT) offers high-resolution, three-dimensional imaging of small animal models, and the use of contrast agents like this compound is essential for visualizing the vasculature.[5]
These application notes provide a comprehensive guide to the use of this compound for in vivo micro-CT vascular imaging in rodent models. The protocols outlined below are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the experimental model, imaging system, and specific research questions.
Physicochemical and Pharmacokinetic Properties of this compound
This compound is a tri-iodinated monomer that is rapidly distributed throughout the extracellular fluid upon intravenous administration. It does not bind to proteins and is eliminated by glomerular filtration without secretion or reabsorption. These characteristics lead to a relatively short half-life in the bloodstream, which is a critical consideration for in vivo vascular imaging protocols.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (300 mg I/kg, Intravenous)
| Parameter | Value (Mean ± SD) | Reference |
| Elimination Half-Life (t½β) | 25 ± 1 min | |
| Mean Residence Time | 36 ± 2 min | |
| Apparent Distribution Volume | 236 ± 11 ml/kg | |
| Clearance | 2 ± 0 ml/min |
Table 2: Biodistribution of [¹²⁵I]-Iobitridol in Rats (300 mg I/kg)
| Tissue | Tissue/Plasma Radioactivity Ratio (1 hour post-injection) |
| Kidneys | 11.80 |
| Skin | 1.90 |
| Lungs | 1.28 |
| Liver | 1.18 |
| Heart | 0.62 |
| Brain | Not Detectable |
| Data adapted from Bourrinet et al. (1995) as cited in the NCBI Bookshelf. By 24 hours post-injection, radioactivity was primarily detected in the thyroid. |
Table 3: Acute Intravenous Toxicity of this compound
| Animal Model | LD₅₀ (Lethal Dose, 50%) | Reference |
| Mouse | 15.9 g I/kg |
Experimental Protocols
Due to the rapid renal clearance of this compound, maintaining a consistent level of vascular enhancement during the relatively long scan times of high-resolution micro-CT can be challenging. Therefore, a continuous infusion protocol is often recommended over a simple bolus injection for vascular imaging applications.
Animal Preparation Protocol
-
Animal Model: This protocol is designed for adult mice (20-30 g) or rats (200-300 g).
-
Anesthesia: Anesthetize the animal using isoflurane (1-2% in oxygen) or another appropriate anesthetic regimen. Monitor the animal's vital signs throughout the procedure.
-
Catheterization: Place a catheter in the lateral tail vein for intravenous administration of the contrast agent. Ensure the catheter is securely placed and patent.
-
Positioning: Position the animal on the micro-CT scanner bed. The use of a multimodal bed compatible with an infusion pump is recommended. Secure the animal to minimize motion artifacts.
This compound Administration and Micro-CT Imaging Protocol
-
Contrast Agent Preparation:
-
Use a sterile solution of this compound (e.g., Xenetix® 350, 350 mg I/mL).
-
Warm the contrast agent to 37°C to reduce its viscosity and minimize physiological shock.
-
-
Administration Protocol (Continuous Infusion Recommended):
-
Loading Dose (Bolus): Administer an initial bolus injection to rapidly increase the blood iodine concentration. A suggested starting dose is 150 mg I/kg.
-
Maintenance Infusion: Immediately following the bolus, begin a continuous infusion of this compound. The infusion rate will need to be optimized, but a starting point of 10-20 µL/min for a mouse is suggested. The goal is to maintain a steady-state concentration of iodine in the blood during the scan.
-
Alternative (Bolus Only): For very fast micro-CT scans (under a minute), a single bolus injection may be sufficient. However, the timing of the scan relative to the injection is critical.
-
-
Micro-CT Imaging Parameters:
-
The optimal scanner settings will depend on the specific micro-CT system. The following are suggested starting parameters that should be optimized to maximize the contrast-to-noise ratio (CNR) for vascular structures.
-
Tube Voltage: 50-80 kVp. Lower kVp settings will generally increase the contrast from iodine.
-
Tube Current: Adjust to achieve an adequate signal-to-noise ratio (SNR) without excessive radiation dose.
-
Exposure Time: Dependent on the system and desired image quality.
-
Voxel Size: 50-100 µm for general vascular mapping. Higher resolution can be achieved with longer scan times and increased radiation dose.
-
Gating: For cardiac and thoracic imaging, respiratory and/or cardiac gating is highly recommended to reduce motion artifacts.
-
Table 4: Recommended Starting Parameters for this compound Micro-CT Angiography
| Parameter | Mouse | Rat |
| This compound Concentration | 350 mg I/mL | 350 mg I/mL |
| Administration Route | Intravenous (tail vein) | Intravenous (tail vein) |
| Bolus Dose (optional) | 150 mg I/kg | 150 mg I/kg |
| Infusion Rate | 10-20 µL/min | 30-50 µL/min |
| Tube Voltage (kVp) | 50-80 | 50-80 |
| Voxel Size | 50-100 µm | 50-100 µm |
Post-Imaging and Data Analysis
-
Image Reconstruction: Reconstruct the acquired projection data using the manufacturer's software. Apply appropriate filters and corrections for beam hardening.
-
Vascular Segmentation: Segment the vascular structures from the surrounding tissues based on the difference in Hounsfield Units (HU). The expected HU of contrasted blood will be significantly higher than soft tissue.
-
Quantitative Analysis: Once segmented, the vascular network can be quantified for various parameters such as vessel volume, vessel thickness, and branching patterns.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vivo micro-CT vascular imaging using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Three-Dimensional Phenotyping of Cardiovascular Development in Mouse Embryos by Micro-CT with Iodine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Micro-CT of rodents: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iobitridol Dosage Optimization in Small Animal Cardiac Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobitridol is a non-ionic, low-osmolality iodinated contrast agent widely used in clinical and preclinical computed tomography (CT) imaging. Its favorable safety profile makes it a suitable candidate for various applications, including cardiac imaging in small animal models.[1][2] Effective cardiac micro-CT imaging is highly dependent on achieving sufficient contrast between the blood pool and the myocardium. This requires careful optimization of the this compound dosage and injection parameters. The primary goal of this protocol is to provide a framework for systematically optimizing this compound dosage to achieve high-quality, reproducible cardiac images in small animals, such as mice and rats. The key to this optimization is the concept of Iodine Delivery Rate (IDR), which is the product of the contrast medium's iodine concentration and the injection flow rate.
Key Experimental Considerations
Successful cardiac imaging with this compound in small animals necessitates attention to several critical experimental parameters:
-
Animal Model: The choice of species (e.g., mouse, rat) and strain will influence cardiovascular physiology and, consequently, the optimal imaging parameters.
-
Anesthesia: The anesthetic regimen must maintain stable cardiac and respiratory rates throughout the imaging procedure. Isoflurane is a common choice for its rapid onset and recovery.[3]
-
Physiological Monitoring: Continuous monitoring of ECG and respiration is crucial for cardiac and respiratory gating, which is essential for minimizing motion artifacts in cardiac imaging.[4]
-
Vascular Access: A reliable intravenous access, typically via the tail vein, is required for consistent contrast agent delivery.
-
Imaging System: The specific micro-CT scanner will have its own set of specifications and capabilities that need to be considered when designing the imaging protocol.
This compound Dosage Optimization Protocol
This protocol is designed as a starting point for optimizing this compound (e.g., Xenetix® 350, with an iodine concentration of 350 mgI/mL) administration for cardiac micro-CT in a murine model. The core principle is to systematically vary the Iodine Delivery Rate (IDR) and assess the impact on image quality, specifically the Contrast-to-Noise Ratio (CNR) between the left ventricle blood pool and the myocardial wall.
Materials and Equipment
-
This compound (350 mgI/mL)
-
Sterile saline
-
Small animal micro-CT scanner with cardiac and respiratory gating capabilities
-
Programmable syringe pump for small volumes
-
Intravenous catheters (e.g., 30G)
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Physiological monitoring system (ECG, respiration)
-
Animal warming system
Experimental Workflow
The following diagram illustrates the general workflow for the this compound dosage optimization experiment.
Caption: Experimental workflow for this compound dosage optimization.
Detailed Protocol Steps
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (3% for induction, 1-2% for maintenance).
-
Place the animal on a warming pad to maintain body temperature.
-
Secure a catheter in the lateral tail vein and flush with a small volume of heparinized saline to ensure patency.
-
Position the animal in the micro-CT scanner and attach ECG electrodes and a respiratory sensor.
-
-
Imaging Parameters (Example):
-
Scanner: Quantum GX2 micro-CT or similar.
-
X-ray Tube Voltage: 80 kVp (Lowering kVp can increase iodine contrast).
-
X-ray Tube Current: 100 µA.
-
Voxel Size: 88 µm isotropic.
-
Gating: Retrospective cardiac and respiratory gating.
-
Scan Time: Approximately 4-5 minutes.
-
-
This compound Injection and Scanning:
-
Perform a pre-contrast scan to obtain baseline images.
-
For each experimental group, prepare the appropriate dilution of this compound with sterile saline if necessary.
-
Program the syringe pump with the calculated injection volume and flow rate to achieve the target IDR.
-
Initiate the contrast injection and simultaneously begin the gated micro-CT scan. A saline flush following the contrast bolus can improve bolus geometry.
-
Repeat for each experimental group, allowing sufficient time between scans for contrast washout (at least 45 minutes).
-
Data Analysis
-
Image Reconstruction: Reconstruct the acquired projection data into 3D volumes, selecting the end-diastolic phase of the cardiac cycle for analysis.
-
Region of Interest (ROI) Placement:
-
In the reconstructed images, draw a region of interest (ROI) within the left ventricular (LV) blood pool.
-
Draw a second ROI of the same size within the interventricular septum (myocardium).
-
Draw a third ROI in a region of air outside the animal to measure background noise.
-
-
Image Quality Metrics:
-
Signal-to-Noise Ratio (SNR): Calculate as the mean attenuation (in Hounsfield Units, HU) of the LV blood pool divided by the standard deviation of the background noise.
-
Contrast-to-Noise Ratio (CNR): Calculate as (Mean HU of LV blood pool - Mean HU of myocardium) / Standard Deviation of background noise.[5]
-
Quantitative Data Presentation
The following tables present example data from a hypothetical this compound dosage optimization study in mice. These values are illustrative and should be determined empirically for your specific experimental setup.
Table 1: this compound Injection Parameters for Dosage Optimization
| Group | Iodine Delivery Rate (IDR) (mgI/s) | This compound Concentration (mgI/mL) | Injection Flow Rate (mL/s) | Total Injected Volume (µL for a 25g mouse) |
| A | 0.8 | 350 | 0.0023 | 57.5 |
| B | 1.2 | 350 | 0.0034 | 85 |
| C | 1.6 | 350 | 0.0046 | 115 |
| D | 2.0 | 350 | 0.0057 | 142.5 |
Table 2: Resulting Image Quality Metrics
| Group | Iodine Delivery Rate (IDR) (mgI/s) | Mean LV Blood Pool Attenuation (HU) | Mean Myocardium Attenuation (HU) | Contrast-to-Noise Ratio (CNR) |
| A | 0.8 | 250 | 100 | 7.5 |
| B | 1.2 | 350 | 110 | 12.0 |
| C | 1.6 | 450 | 120 | 16.5 |
| D | 2.0 | 500 | 125 | 18.8 |
Potential Signaling Pathways Affected by Iodinated Contrast Media
While this compound is generally considered biologically inert, high concentrations of iodinated contrast media can have transient effects on cellular function. One area of investigation is the induction of oxidative stress and inflammatory responses, particularly in endothelial and renal tubular cells.
Caption: Potential cellular effects of high-concentration iodinated contrast media.
Conclusion
Optimizing this compound dosage is a critical step in obtaining high-quality and reproducible cardiac micro-CT images in small animals. By systematically evaluating the impact of the Iodine Delivery Rate on the Contrast-to-Noise Ratio, researchers can establish a robust imaging protocol tailored to their specific animal model and imaging system. This will ultimately enhance the reliability of cardiovascular phenotyping and the evaluation of therapeutic interventions in preclinical studies. Studies have shown that with current CT technology, this compound with an iodine concentration of 350 mg/ml is not inferior to contrast media with higher iodine concentrations in terms of image quality for coronary stenosis assessment when the injection protocol is optimized.
References
- 1. Intravascular enhancement with identical iodine delivery rate using different iodine contrast media in a circulation phantom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid 3D phenotyping of cardiovascular development in mouse embryos by micro-CT with iodine staining. | Sigma-Aldrich [sigmaaldrich.com]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. 4-D micro-CT of the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. howradiologyworks.com [howradiologyworks.com]
Application Notes and Protocols for Intravenous Administration of Iobitridol in Rodent Angiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobitridol (Xenetix®) is a non-ionic, low-osmolality, iodinated contrast medium widely used in clinical radiology, including angiography and computed tomography (CT).[1] Its favorable safety profile and pharmacokinetic properties make it a suitable candidate for preclinical imaging studies in rodents.[2][3] These application notes provide detailed protocols for the intravenous administration of this compound for the purpose of conducting micro-CT angiography in mice and rats, enabling high-resolution visualization of the vascular system. The information compiled is based on the known properties of this compound and established protocols for similar iodinated contrast agents in rodent imaging.
Properties of this compound
This compound is a tri-iodinated benzene derivative that provides radiopacity due to its high iodine content. As a non-ionic monomer, it has a lower osmolality compared to ionic contrast agents, which contributes to a better safety profile.[2] It is primarily distributed in the vascular and interstitial spaces and is excreted unchanged by the kidneys through glomerular filtration.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and other relevant contrast agents in rodents.
Table 1: Pharmacokinetic and Toxicity Data for this compound in Rodents
| Parameter | Species | Value | Reference |
| Elimination Half-Time (t½β) | Rat | 25 ± 1 min | |
| Mean Residence Time | Rat | 36 ± 2 min | |
| Apparent Distribution Volume | Rat | 236 ± 11 ml/kg | |
| Clearance | Rat | 2 ± 0 ml/min | |
| Acute IV Toxicity (LD50) | Mouse | 15.9 g I/kg | |
| Subacute Toxicity (28 days) | Rat | No deaths up to 3.5 g I/kg/day |
Table 2: Recommended Injection Parameters for Iodinated Contrast Agents in Rodent Micro-CT Angiography (Adapted for this compound)
| Parameter | Mouse | Rat | Reference (for similar agents) |
| Bolus Injection | |||
| Dosage | 300 - 600 mg I/kg | 300 - 600 mg I/kg | |
| Concentration | 350 mg I/ml | 350 mg I/ml | |
| Injection Volume (approx.) | 0.09 - 0.17 ml (for a 30g mouse) | 0.26 - 0.51 ml (for a 300g rat) | Calculated |
| Injection Rate | 1-2 ml/min | 2-4 ml/min | Inferred |
| Infusion | |||
| Loading Dose Rate | 5 ml/hr for 5 min | 30 ml/hr for 5 min | Inferred |
| Maintenance Dose Rate | 1 ml/hr | 6 ml/hr | Inferred |
Table 3: Example Micro-CT Scan Parameters for Rodent Angiography
| Parameter | Value | Reference |
| Tube Voltage | 50 kVp | |
| Tube Current | 0.5 mA | |
| Exposure Time | 400 ms | |
| Projections | 540 over 360° | |
| Voxel Size | 70 µm (isotropic) | |
| Estimated Radiation Dose | ~30 cGy |
Experimental Protocols
I. Animal Preparation
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least 72 hours before the imaging study.
-
Anesthesia: Anesthetize the rodent using isoflurane (1-3% in oxygen) or an appropriate injectable anesthetic. Monitor the animal's respiratory rate and temperature throughout the procedure.
-
Catheterization: For precise and controlled administration, place a catheter in the lateral tail vein. For infusion protocols, a syringe pump is recommended.
-
Positioning: Secure the anesthetized animal on the imaging bed of the micro-CT scanner. Ensure the region of interest is centered in the field of view.
II. This compound Administration
A. Bolus Injection Protocol (for rapid, arterial phase imaging)
-
Dosage Calculation: Based on the animal's body weight, calculate the required volume of this compound (e.g., Xenetix® 350 mg I/ml). A starting dose of 300 mg I/kg is recommended, which can be optimized based on preliminary studies.
-
Injection: Manually inject the calculated volume of this compound through the tail vein catheter at a steady rate.
-
Timing of Scan: Initiate the micro-CT scan immediately after the bolus injection to capture the arterial phase of contrast enhancement.
B. Infusion Protocol (for prolonged vascular enhancement)
-
Loading Dose: Infuse this compound at a higher rate for the first 5 minutes to rapidly achieve a steady-state concentration in the blood.
-
Maintenance Dose: Reduce the infusion rate to a maintenance level for the duration of the micro-CT scan.
-
Scanning: The micro-CT scan can be initiated after the loading dose and continued throughout the maintenance infusion.
III. Micro-CT Imaging
-
Scout Scan: Perform a low-dose scout scan to confirm the animal's positioning.
-
Angiography Scan: Acquire the high-resolution angiography scan using optimized parameters (refer to Table 3 for examples).
-
Image Reconstruction: Reconstruct the acquired projection data into a 3D volume using the micro-CT manufacturer's software.
IV. Post-Procedure Animal Care
-
Recovery: After the imaging procedure, discontinue anesthesia and monitor the animal until it is fully recovered.
-
Hydration: Ensure the animal has free access to water to aid in the renal clearance of the contrast agent.
-
Monitoring: Observe the animal for any signs of adverse reactions, such as lethargy, respiratory distress, or changes in behavior.
Visualizations
Signaling Pathway of Iodinated Contrast Media-Induced Renal Toxicity
Iodinated contrast media, including this compound, can induce renal toxicity, particularly in subjects with pre-existing renal impairment. The underlying mechanisms are complex and involve direct tubular toxicity and renal vasoconstriction. The following diagram illustrates some of the key cellular signaling pathways involved.
Caption: Signaling pathways in iodinated contrast media-induced renal toxicity.
Experimental Workflow for Rodent Angiography
The following diagram outlines the logical flow of the experimental protocol for performing intravenous this compound-enhanced micro-CT angiography in rodents.
Caption: Experimental workflow for rodent micro-CT angiography with this compound.
Disclaimer
These protocols are intended as a guide and may require optimization based on the specific research question, rodent strain, and imaging equipment. It is essential to adhere to all institutional and national guidelines for animal welfare and radiation safety.
References
- 1. 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toxicologic profile of this compound, a new nonionic low-osmolality contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative assessment of image quality for coronary CT angiography with this compound and two contrast agents with higher iodine concentrations: iopromide and iomeprol. A multicentre randomized double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability in Rats Using Iobitridol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The integrity of the BBB is crucial for maintaining brain homeostasis. Disruption of the BBB is a hallmark of many neurological diseases, including stroke, traumatic brain injury, brain tumors, and neurodegenerative disorders. Consequently, the ability to accurately assess and quantify BBB permeability is of paramount importance in both basic and clinical neurosciences.
Iobitridol is a nonionic, low-osmolality iodinated contrast agent. Due to its hydrophilic nature and molecular size, it does not cross the intact BBB.[1] These characteristics make it an excellent exogenous tracer for the quantitative assessment of BBB permeability using imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). When the BBB is compromised, this compound extravasates into the brain parenchyma, and the rate and extent of this leakage can be quantified to provide a measure of BBB permeability.
These application notes provide detailed protocols for utilizing this compound to assess BBB permeability in rat models, covering experimental design, animal procedures, imaging protocols, and data analysis.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Elimination half-time (t½β) | 25 ± 1 | min | [2] |
| Mean residence time | 36 ± 2 | min | [2] |
| Apparent distribution volume | 236 ± 11 | ml/kg | [2] |
| Clearance | 6.2 ± 0.4 | ml/min/kg | [2] |
Table 2: Example Parameters for Osmotic BBB Disruption in Rats
| Parameter | Value | Unit | Reference |
| Anesthetic | Ketamine/Xylazine | mg/kg | |
| BBB Disruption Agent | Mannitol | - | |
| Mannitol Concentration | 20% | w/v | |
| Mannitol Dose | 5 | ml/kg | |
| Infusion Rate | 0.12 | ml/sec | |
| Infusion Route | Internal Carotid Artery | - |
Table 3: Quantitative BBB Permeability (Ktrans) in Rat Models (Using Gadolinium-based Agents)
Note: These values are provided as a reference for the expected range of Ktrans values in rat brains under different conditions, as specific quantitative data for this compound was not available in the searched literature. The principles of calculation are transferable.
| Condition | Brain Region | Ktrans (min⁻¹) | Reference |
| Spontaneously Hypertensive Rat | Hippocampus | 0.316 ± 0.027 | |
| Normotensive WKY Rat (Control) | Hippocampus | 0.084 ± 0.017 | |
| Spontaneously Hypertensive Rat | Cortex | 0.302 ± 0.072 | |
| Normotensive WKY Rat (Control) | Cortex | 0.052 ± 0.047 | |
| 9L Gliosarcoma | Tumor Core | 0.046 ± 0.011 |
Experimental Protocols
I. Animal Models and BBB Disruption
Two common methods for inducing BBB disruption in rats for permeability studies are osmotic disruption and induction of ischemic stroke.
Protocol 1: Osmotic Blood-Brain Barrier Disruption (BBBD) with Mannitol
This protocol is adapted from methodologies described in the literature for inducing a transient opening of the BBB.
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine, isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Perform a surgical cut-down to expose the common carotid artery (CCA) and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).
-
-
Catheterization:
-
Ligate the distal ECA.
-
Insert a catheter retrograde into the ECA and advance it to the bifurcation of the CCA, allowing for selective infusion into the ICA circulation.
-
-
Mannitol Infusion:
-
Infuse a 20% mannitol solution at a dose of 5 ml/kg into the ICA at a rate of 0.12 ml/sec.
-
Following infusion, remove the catheter and ligate the ECA stump. Close the surgical incision.
-
-
Post-Procedure Care:
-
Allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesia. The BBB typically remains open for a few hours after this procedure.
-
Protocol 2: Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
This is a widely used model that results in significant BBB breakdown in the ischemic territory.
-
Animal Preparation:
-
Anesthetize the rat as described in Protocol 1.
-
Make a midline cervical incision to expose the right common carotid artery.
-
-
Vessel Occlusion:
-
Ligate the CCA and its branches (external and internal carotid arteries) using a simple interrupted suture for a defined period (e.g., 4 or 8 hours) to induce ischemia.
-
-
Reperfusion:
-
After the occlusion period, remove the suture to allow for reperfusion.
-
-
Post-Procedure Care:
-
Close the incision and allow the animal to recover. BBB permeability changes dynamically after stroke, with an early and a delayed phase of opening.
-
II. This compound Administration and Dynamic Contrast-Enhanced (DCE) Imaging
The following are generalized protocols for DCE-CT and DCE-MRI, which should be optimized for the specific scanner and experimental goals.
Protocol 3: DCE-Computed Tomography (DCE-CT)
-
Animal Positioning:
-
Anesthetize the rat and place it in a stereotactic frame within the CT scanner to minimize motion artifacts.
-
-
Baseline Scan:
-
Acquire a non-contrast CT scan of the brain.
-
-
This compound Administration:
-
Administer this compound as an intravenous bolus via a tail vein catheter. A typical clinical dose for perfusion CT is around 40 mL for a human, which can be scaled down for a rat (approximately 0.5-1.0 mL of a 350 mgI/mL solution).
-
-
Dynamic Scanning:
-
Begin dynamic scanning immediately upon injection.
-
Acquire images at a high temporal resolution (e.g., 1 image per second) for the first 45-60 seconds to capture the first pass of the contrast agent.
-
Continue with less frequent acquisitions (e.g., at 60, 90, 120, 150, and 180 seconds) to monitor the slower extravasation phase.
-
Protocol 4: DCE-Magnetic Resonance Imaging (DCE-MRI)
-
Animal Positioning:
-
Anesthetize the rat and position it in an MRI-compatible stereotactic frame.
-
-
Pre-Contrast Imaging:
-
Acquire T1-weighted baseline images.
-
-
This compound Administration:
-
Administer this compound as an intravenous bolus. The dosage should be determined based on the desired contrast enhancement and the specifics of the MRI sequence.
-
-
Dynamic T1-Weighted Imaging:
-
Initiate a series of rapid T1-weighted scans (e.g., using a spoiled gradient-echo sequence) before, during, and after the this compound injection.
-
The scan duration can range from 10 to 30 minutes to adequately capture the leakage of the contrast agent into the extravascular space.
-
III. Data Analysis and Quantification of BBB Permeability
The primary goal of the data analysis is to quantify the rate of this compound extravasation. This is typically achieved by pharmacokinetic modeling of the signal intensity changes over time.
-
Image Processing:
-
Register all dynamic images to correct for any motion.
-
Define regions of interest (ROIs) in the brain tissue where permeability is to be measured (e.g., the area of BBB disruption) and in a major artery (e.g., the middle cerebral artery or sagittal sinus) to obtain the arterial input function (AIF).
-
-
Signal Conversion to Concentration:
-
For CT, the change in Hounsfield Units is directly proportional to the concentration of iodine.
-
For MRI, the change in T1 relaxation rate is proportional to the concentration of the contrast agent.
-
-
Pharmacokinetic Modeling:
-
Use a pharmacokinetic model, such as the Patlak model or the extended Tofts model, to analyze the concentration-time curves.
-
The Patlak model is often used for its simplicity and is suitable when the backflux of the contrast agent from the extravascular to the intravascular space is negligible during the acquisition time.
-
The extended Tofts model is more comprehensive and accounts for both the transfer of contrast from plasma to the extravascular extracellular space (EES) and the fractional plasma volume.
-
-
Calculation of Ktrans:
-
The primary output of these models is the volume transfer constant (Ktrans) , which represents the flux of the contrast agent into the EES and is a measure of capillary permeability. It is typically reported in units of min⁻¹.
-
Visualizations
Caption: Experimental workflow for assessing BBB permeability.
Caption: The extended Tofts pharmacokinetic model.
References
Quantifying Tumor Vascularity with Iobitridol-Enhanced Micro-CT: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a critical hallmark of cancer, facilitating tumor growth, invasion, and metastasis.[1][2] The quantitative assessment of tumor vascularity is therefore paramount in oncology research and the development of anti-angiogenic therapies. Micro-computed tomography (micro-CT) has emerged as a powerful, non-invasive imaging modality for high-resolution, three-dimensional visualization and quantification of tumor vasculature in preclinical models.[3][4][5]
This document provides detailed application notes and protocols for quantifying tumor vascularity using Iobitridol-enhanced micro-CT. This compound (Xenetix®) is a non-ionic, low-osmolarity, water-soluble iodinated contrast agent that is distributed in the extracellular fluid space and cleared by the kidneys. Its properties make it suitable for enhancing vascular contrast in preclinical micro-CT imaging. These protocols are designed to guide researchers in obtaining robust and reproducible data for assessing tumor angiogenesis and the efficacy of vascular-targeting agents.
Core Concepts and Principles
This compound-enhanced micro-CT for tumor vascularity assessment relies on the differential X-ray attenuation between the iodine-based contrast agent circulating within the blood vessels and the surrounding soft tissue. By acquiring micro-CT scans before and after the administration of this compound, the tumor vasculature can be segmented and quantified.
Key quantitative parameters that can be derived from this technique include:
-
Relative Blood Volume (rBV): The fraction of the tumor volume occupied by blood vessels.
-
Vessel Density: The number of vessels per unit volume of tissue.
-
Vessel Size Distribution: The distribution of vessel diameters within the tumor.
-
Vessel Tortuosity: A measure of the convolutedness of the blood vessels.
These parameters provide valuable insights into the angiogenic state of the tumor and its response to therapy.
Experimental Protocols
The following protocols provide a framework for in vivo and ex vivo quantification of tumor vascularity using this compound-enhanced micro-CT in murine models.
In Vivo Quantification of Tumor Vascularity
This protocol describes the dynamic assessment of vascular parameters in living animals.
Materials:
-
Tumor-bearing mouse (e.g., subcutaneous xenograft model)
-
This compound (e.g., Xenetix® 350, 350 mg I/mL)
-
In vivo micro-CT scanner
-
Animal anesthesia system (e.g., isoflurane)
-
Catheter for intravenous injection (e.g., 30-gauge needle catheter for tail vein)
-
Physiological monitoring system (respiration, temperature)
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance in oxygen).
-
Place the animal on the scanner bed and ensure it is securely positioned to minimize motion artifacts.
-
Maintain the animal's body temperature using a heating pad.
-
Insert a catheter into the lateral tail vein for contrast agent administration.
-
-
Pre-Contrast Imaging:
-
Acquire a baseline micro-CT scan of the tumor region.
-
Representative Scan Parameters: 70 kVp, 114 µA, 200-300 ms integration time, ~50 µm voxel size. Respiratory gating is recommended to reduce motion artifacts.
-
-
This compound Administration:
-
Administer this compound intravenously as a bolus injection.
-
Representative Dosage: A dosage of 150-250 µL for a 20-25g mouse can be used as a starting point, similar to other iodinated contrast agents. The acute intravenous LD50 of this compound in mice is 15.9 g I/kg, indicating a high safety margin.
-
-
Post-Contrast Imaging:
-
Immediately following injection, acquire a series of dynamic or a static post-contrast micro-CT scan. For dynamic scanning, rapid acquisitions are performed to capture the vascular phase. For static imaging, a scan at a fixed time point post-injection is acquired.
-
The optimal time for vascular imaging with small molecule contrast agents like this compound is typically within the first few minutes post-injection before significant extravasation and renal clearance.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the pre- and post-contrast image data.
-
Register the pre- and post-contrast scans.
-
Perform digital subtraction of the pre-contrast from the post-contrast scan to isolate the enhanced vasculature.
-
Segment the tumor volume and the vascular network within the tumor.
-
Calculate quantitative vascular parameters (rBV, vessel density, etc.) using appropriate image analysis software.
-
Ex Vivo High-Resolution Vascular Casting
This protocol provides a terminal method for obtaining very high-resolution images of the tumor vasculature. While not using this compound, it is a complementary and often-used technique for detailed anatomical validation.
Materials:
-
Tumor-bearing mouse
-
Vascular casting agent (e.g., Microfil® MV-122)
-
Heparinized saline
-
Perfusion pump
-
Surgical instruments
-
Ex vivo micro-CT scanner
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse deeply.
-
Perform a thoracotomy to expose the heart.
-
Cannulate the descending aorta or left ventricle.
-
Incise the right atrium or inferior vena cava to allow for drainage.
-
-
Vascular Perfusion:
-
Perfuse with heparinized saline to flush the blood from the vasculature.
-
Prepare the Microfil casting agent according to the manufacturer's instructions.
-
Perfuse the animal with the Microfil agent at a physiological pressure until polymerization is observed at the drainage site.
-
-
Tissue Harvesting and Preparation:
-
Allow the casting agent to fully polymerize (typically overnight at 4°C).
-
Excise the tumor and surrounding tissue.
-
The tissue can be cleared using an agent like benzyl alcohol/benzyl benzoate (BABB) for improved imaging.
-
-
High-Resolution Micro-CT Imaging:
-
Mount the excised tumor in the ex vivo micro-CT scanner.
-
Acquire high-resolution scans (e.g., <10 µm voxel size).
-
-
Image Analysis:
-
Reconstruct the 3D image data.
-
Segment the vascular network.
-
Perform detailed quantitative analysis of the vascular architecture (vessel diameter, branching patterns, etc.).
-
Data Presentation
Quantitative data from this compound-enhanced micro-CT studies should be presented in a clear and structured format to allow for easy comparison between different experimental groups.
Table 1: In Vivo Tumor Vascularity Parameters (Representative Data)
| Tumor Model | Treatment Group | Relative Blood Volume (rBV) (%) | Vessel Density (vessels/mm³) | Average Vessel Diameter (µm) |
| Xenograft A | Control | 4.7 ± 0.9 | 120 ± 15 | 25 ± 5 |
| Xenograft A | Anti-angiogenic Drug X | 2.5 ± 0.6 | 85 ± 10 | 22 ± 4 |
| Xenograft B | Control | 6.0 ± 1.5 | 150 ± 20 | 30 ± 6 |
| Xenograft B | Anti-angiogenic Drug X | 3.2 ± 0.8 | 110 ± 18 | 28 ± 5 |
Note: The data presented are representative values based on studies using iodine-based contrast agents and will vary depending on the tumor model, its size, and location.
Table 2: Ex Vivo Tumor Microvascular Parameters (Representative Data)
| Tumor Model | Region | Vessel Diameter (µm) | Vessel Branching Order |
| A431 | Core | 11 ± 3 | 1-2 |
| A431 | Periphery | 23 ± 6 | 1-2 |
| A549 | Core | 15 ± 4 | 4-7 |
| A549 | Periphery | 35 ± 11 | 4-7 |
Note: This data is derived from studies using vascular casting agents like Microfil and demonstrates the level of detail achievable with ex vivo techniques.
Visualizations
Signaling Pathways
Tumor angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors. A key signaling pathway involves the Hypoxia-Inducible Factor 1 (HIF-1) and Vascular Endothelial Growth Factor (VEGF). Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including VEGF, leading to their transcription and subsequent promotion of angiogenesis.
Caption: HIF-1α/VEGF signaling pathway in tumor angiogenesis.
Experimental Workflows
The following diagrams illustrate the key steps in the in vivo and ex vivo experimental workflows.
Caption: In vivo experimental workflow for vascular quantification.
References
- 1. Micro-CT Imaging of Tumor Angiogenesis: Quantitative Measures Describing Micromorphology and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micro-CT imaging of tumor angiogenesis: quantitative measures describing micromorphology and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of tumor vasculature using iodine and gold nanoparticles and dual energy micro-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Iobitridol in Preclinical Models of Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iobitridol, a non-ionic, low-osmolar iodinated contrast medium, in preclinical rodent models of kidney disease. The focus is on the induction and assessment of contrast-induced acute kidney injury (CI-AKI), a common concern in clinical practice. The provided protocols and data are intended to guide researchers in establishing robust and reproducible models to investigate the pathophysiology of CI-AKI and to evaluate potential nephroprotective therapies.
Introduction
Contrast-induced acute kidney injury is a significant cause of hospital-acquired renal failure.[1] Preclinical animal models are crucial for understanding the mechanisms of contrast media nephrotoxicity and for the development of preventative strategies.[1][2] this compound is a widely used contrast agent, and its effects on the kidney have been evaluated in various animal studies. These studies often compare this compound to other contrast agents, such as iohexol and iodixanol, to assess relative nephrotoxicity.
It is important to note that in many preclinical models, the administration of a contrast agent alone to healthy animals is insufficient to induce significant kidney injury. Therefore, models often incorporate additional renal insults, such as dehydration or the co-administration of inhibitors of prostaglandin and nitric oxide synthesis, to increase the susceptibility of the kidneys to injury.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on kidney function and injury markers.
Table 1: Comparison of Renal Function Parameters in a Rat Model of CI-AKI
| Parameter | This compound Group | Iohexol Group | P-value |
| Creatinine Clearance (24h post-injection) | No significant difference | No significant difference | N/A |
| Urinary NAG Activity (24h post-injection) | No significant difference | No significant difference | N/A |
| Proximal Tubular Injury Incidence | Lower | Higher | < 0.001 |
| Distal Tubular Injury Incidence | Lower | Higher | < 0.05 |
Table 2: Comparison of Para-Aminohippuric Acid (PAH) Accumulation in Rat Renal Slices
| Treatment | Effect on PAH Accumulation | P-value (vs. Iohexol) |
| This compound | Significantly less effect | < 0.001 |
| Iohexol | Significant effect | N/A |
Experimental Protocols
Protocol 1: Induction of Contrast-Induced Acute Kidney Injury (CI-AKI) in Rats
This protocol is based on a widely cited method for inducing CI-AKI in rats by combining this compound administration with inhibitors of renal protective mechanisms.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (e.g., Xenetix® 300)
-
Indomethacin (prostaglandin synthesis inhibitor)
-
Nω-nitro-L-arginine methyl ester (L-NAME; nitric oxide synthase inhibitor)
-
Vehicle for drug dissolution (e.g., saline, DMSO)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Baseline Data Collection: Place rats in metabolic cages 24 hours prior to the procedure to collect baseline urine and measure water intake. Collect a baseline blood sample for serum creatinine (SCr) and blood urea nitrogen (BUN) measurement.
-
Induction of Renal Susceptibility:
-
Administer indomethacin (e.g., 10 mg/kg, intraperitoneally).
-
Administer L-NAME (e.g., 10 mg/kg, intravenously) 15 minutes after indomethacin.
-
-
This compound Administration: 15 minutes after L-NAME administration, inject this compound intravenously at a dose of 2.87 g Iodine/kg body weight.
-
Post-Injection Monitoring:
-
Return animals to their cages with free access to food and water.
-
Collect urine for 24 hours post-injection for measurement of urinary markers like N-acetyl-β-D-glucosaminidase (NAG).
-
At 24 hours post-injection, collect a terminal blood sample for SCr and BUN analysis.
-
-
Tissue Collection: Euthanize the animals and perfuse the kidneys with saline, followed by 4% paraformaldehyde. Harvest the kidneys for histopathological analysis.
Protocol 2: Assessment of Renal Injury
A. Biochemical Analysis:
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): Measure SCr and BUN levels from baseline and terminal blood samples using commercially available assay kits. An increase in these markers indicates a decline in renal function.
-
Creatinine Clearance: Calculate creatinine clearance using the formula: (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).
-
Urinary N-acetyl-β-D-glucosaminidase (NAG): Measure urinary NAG activity using a colorimetric assay. NAG is a proximal tubular enzyme, and its increased presence in urine is an indicator of tubular damage.
B. Histopathological Analysis:
-
Tissue Processing: Embed the fixed kidney tissue in paraffin and cut 4-5 µm sections.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to visualize renal morphology.
-
Scoring: Evaluate tubular injury (e.g., tubular necrosis, cast formation, brush border loss) in a blinded manner. A semi-quantitative scoring system can be used to assess the degree of damage.
Visualizations
Experimental workflow for inducing and assessing CI-AKI.
Signaling pathways in this compound-induced renal injury.
Discussion and Conclusion
The provided protocols and data offer a framework for utilizing this compound in preclinical models of kidney disease. The rat CI-AKI model, which involves sensitizing the animals with indomethacin and L-NAME, is a reproducible method for studying the nephrotoxic potential of contrast media. Comparative studies have suggested that this compound may have a more favorable renal safety profile compared to some other contrast agents like iohexol, as evidenced by reduced histopathological damage.
The underlying mechanisms of this compound-induced renal injury are thought to involve a combination of direct cytotoxicity to renal tubular cells, medullary hypoxia, and the generation of reactive oxygen species, which in turn can activate pro-inflammatory and pro-apoptotic signaling pathways such as MAPK and NF-κB. Researchers using these models should consider a multi-faceted approach to assessing kidney injury, combining functional markers (SCr, BUN, creatinine clearance) with markers of tubular damage (urinary NAG) and histopathological evaluation.
These preclinical models are invaluable tools for the development of novel therapies aimed at preventing or mitigating contrast-induced acute kidney injury. Future research may focus on further elucidating the specific molecular pathways affected by this compound and identifying new targets for intervention.
References
Application Notes and Protocols for Micro-CT Angiography in Murine Models Using Iobitridol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micro-computed tomography (micro-CT) is a powerful, non-invasive imaging modality that provides high-resolution, three-dimensional visualization of anatomical structures in small animals. When coupled with a contrast agent, it becomes an invaluable tool for in vivo angiography, enabling the detailed assessment of the vascular system. Iobitridol (commercially available as Xenetix®) is a non-ionic, low-osmolality, water-soluble, tri-iodinated contrast medium.[1][2] Its favorable safety profile and pharmacokinetic properties, characterized by distribution in the extracellular fluid and renal excretion, make it a suitable candidate for vascular imaging in preclinical research.[1]
These application notes provide a detailed protocol for performing micro-CT angiography in murine models using this compound. The information is compiled from various sources to offer a comprehensive guide for researchers.
Data Presentation
Table 1: this compound Properties and Recommended Dosing
| Parameter | Value | Source(s) |
| Commercial Name | Xenetix® 350 | [1][3] |
| Iodine Concentration | 350 mg I/mL | |
| Recommended Dosage | 300 mg I/kg | |
| Lethal Dose (LD50) in Mice | 15.9 g I/kg | |
| Injection Volume (25g mouse) | 100 - 150 µL | |
| Injection Route | Intravenous (tail vein) | General Practice |
Table 2: Suggested Micro-CT Scanner Parameters
| Parameter | Suggested Range | Source(s) |
| Tube Voltage | 50 - 90 kVp | |
| Tube Current | 80 - 800 µA | |
| Exposure Time per Projection | 40 - 1700 ms | |
| Number of Projections | 400 - 720 | |
| Voxel Size | 16 - 150 µm (isotropic) | |
| Scan Time | 17 - 120 seconds |
Note: Optimal scanner parameters will vary depending on the specific micro-CT system, the region of interest, and the desired image resolution. The values presented are a general guideline.
Table 3: Expected Contrast Enhancement
| Tissue/Vessel | Expected Attenuation (HU) | Notes | Source(s) |
| Aorta (Rabbit, 300 mg I/kg this compound) | Significant enhancement, decreases over time | Specific HU values not provided. | |
| Aortic Root (Human, this compound) | 423 ± 38 HU | Human data, for reference. | |
| Aortic Wall (Mouse, unchallenged) | 79 ± 19 HU | With nanoparticle contrast agent. | |
| Myocardium (Mouse, ex vivo) | 2502 ± 437 HU | Using Lugol's solution, for reference of iodine-based contrast. |
Experimental Protocols
I. Animal Preparation
-
Animal Model: This protocol is designed for adult mice (e.g., C57BL/6) with body weights ranging from 20-30g.
-
Anesthesia: Anesthetize the mouse using isoflurane (1-2% in oxygen) or another suitable anesthetic agent. Monitor the animal's respiratory rate and temperature throughout the procedure.
-
Catheterization: Place a 27-30 gauge needle connected to a catheter into the lateral tail vein. Secure the catheter with surgical tape.
-
Positioning: Position the anesthetized mouse on the scanner bed. The orientation will depend on the region of interest for imaging.
II. Contrast Agent Administration
-
Contrast Agent: Use this compound at a concentration of 350 mg I/mL.
-
Dosage Calculation: Calculate the required volume of this compound to achieve a dose of 300 mg I/kg. For a 25g mouse, this corresponds to approximately 21.4 µL. However, to ensure sufficient bolus for imaging, a total injection volume of 100-150 µL is often used in practice. This can be achieved by diluting the this compound with sterile saline.
-
Injection: Inject the calculated volume of this compound as a bolus via the tail vein catheter. A consistent and rapid injection is crucial for achieving a high-quality angiogram. An automated injection pump can be used to ensure a controlled injection rate.
III. Micro-CT Imaging
-
Timing of Acquisition: Due to the rapid clearance of this compound from the bloodstream by the kidneys, the micro-CT scan must be initiated immediately after the contrast agent injection to capture the arterial phase. Dynamic scanning with multiple acquisitions (e.g., at 0, 50, 100, 150, and 200 seconds post-injection) can be beneficial to capture different vascular phases.
-
Scanner Settings: Utilize scanner parameters within the ranges suggested in Table 2. It is recommended to perform pilot scans to optimize the settings for your specific micro-CT system and experimental needs.
-
Image Reconstruction: Reconstruct the acquired projection data using a suitable algorithm, such as the Feldkamp-Davis-Kress (FDK) filtered back-projection algorithm. The reconstructed images will be in Hounsfield Units (HU), with air typically calibrated to -1000 HU and water to 0 HU.
IV. Data Analysis
-
Image Visualization: Use 3D visualization software to generate maximum intensity projections (MIPs) and volume renderings of the vasculature.
-
Quantitative Analysis: Perform quantitative analysis by drawing regions of interest (ROIs) on specific vessels (e.g., aorta, carotid arteries) to measure the contrast enhancement in Hounsfield Units. Vessel diameter and branching can also be quantified using appropriate software tools.
Visualizations
Caption: Experimental workflow for in vivo micro-CT angiography.
Caption: Logical relationship of key components in the protocol.
References
Application Notes and Protocols for Imaging Angiogenesis with Iobitridol in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The tumor vasculature is characterized by its disorganized and leaky nature, providing a therapeutic target and a means for diagnostic imaging. Iobitridol (marketed under trade names such as Xenetix), is a non-ionic, low-osmolar, iodinated contrast agent widely used in clinical computed tomography (CT). Its high atomic number of iodine provides excellent X-ray attenuation, enabling the visualization of vascular structures. In preclinical cancer research, this compound can be employed with micro-CT or dynamic contrast-enhanced CT (DCE-CT) to non-invasively assess tumor angiogenesis. This is achieved by visualizing and quantifying parameters related to tumor vascularity, such as relative blood volume (rBV) and vascular permeability. These application notes provide an overview and detailed protocols for utilizing this compound in preclinical cancer models to image and quantify angiogenesis.
Principle of Angiogenesis Imaging with this compound
This compound is a small-molecule contrast agent that, upon intravenous injection, temporarily increases the radiodensity of blood. In the context of tumor imaging, this allows for the differentiation of vascular spaces from surrounding tumor tissue.
-
Vascular Anatomy and Blood Volume: Micro-CT scans acquired shortly after this compound administration can delineate tumor-associated blood vessels and allow for the quantification of parameters like relative blood volume (rBV), which is a measure of the vascular space within the tumor. Studies have shown a strong correlation between rBV measured by in vivo micro-CT and immunohistochemical analysis of microvessel density.[1][2]
-
Vascular Permeability: Through dynamic contrast-enhanced CT (DCE-CT), the kinetics of this compound extravasation from the leaky tumor vasculature into the interstitial space can be monitored. This provides insights into vascular permeability, a hallmark of tumor angiogenesis. However, as a small-molecule agent, this compound rapidly diffuses into the interstitial space of both normal and tumor tissues, which can complicate the precise measurement of permeability compared to macromolecular contrast agents.
Data Presentation
The following tables summarize quantitative data from preclinical studies using iodinated contrast agents for angiogenesis imaging. While not exclusively this compound, these values provide a reference for expected outcomes.
Table 1: Quantitative Vascular Parameters from in vivo Micro-CT in Xenograft Tumor Models
| Tumor Model | Animal Model | Contrast Agent Type | Parameter Measured | Value | Reference |
| A549 (lung) | Mouse | Iodine-based blood-pool | Relative Blood Volume (rBV) | 2.6 ± 0.5% | |
| Calu-6 (lung) | Mouse | Iodine-based blood-pool | Relative Blood Volume (rBV) | 3.6 ± 0.4% | |
| A431 (skin) | Mouse | Iodine-based blood-pool | Relative Blood Volume (rBV) | 4.7 ± 0.9% | |
| MLS (ovarian) | Mouse | Iodine-based blood-pool | Relative Blood Volume (rBV) | 6.0 ± 1.5% |
Table 2: Dynamic Contrast-Enhanced CT Parameters for Monitoring Anti-Angiogenic Therapy
| Treatment Group | Animal Model | Contrast Agent | Parameter | Pre-treatment | Post-treatment (24h) | Reference |
| Bevacizumab | Rat | Iohexol | KPS (µl/min/cm³) | 276.0 ± 117.9 | 223.8 ± 91.7 | |
| Bevacizumab | Rat | Iohexol | fPV (%) | Not Reported | Not Reported |
KPS: Microvascular Permeability-Surface Area Product; fPV: Fractional Plasma Volume
Experimental Protocols
The following are generalized protocols for using this compound for angiogenesis imaging in preclinical cancer models, based on established methods for similar iodinated contrast agents.
Protocol 1: Quantification of Tumor Relative Blood Volume (rBV) using Micro-CT
Objective: To quantify the relative blood volume in a tumor as a measure of vascularity.
Materials:
-
This compound (e.g., Xenetix 350, 350 mgI/mL)
-
Tumor-bearing mouse or rat model
-
Micro-CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Catheter for intravenous injection (e.g., tail vein)
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal using isoflurane (1.5-2% in oxygen).
-
Place a catheter in the lateral tail vein for contrast agent administration.
-
Position the animal in the micro-CT scanner, ensuring the tumor is within the field of view.
-
-
Pre-Contrast Imaging:
-
Acquire a pre-contrast micro-CT scan of the tumor region.
-
Typical scan parameters: 50-80 kVp, 100-500 µA, 100-300 ms exposure time per projection, 360° rotation.
-
-
This compound Administration:
-
Administer a bolus injection of this compound. A typical dose for a mouse is 100-150 µL of a 350 mgI/mL solution.
-
-
Post-Contrast Imaging:
-
Immediately after injection, acquire a post-contrast micro-CT scan using the same parameters as the pre-contrast scan. The timing is critical as this compound will begin to extravasate.
-
-
Image Analysis:
-
Reconstruct the pre- and post-contrast CT images.
-
Register the pre- and post-contrast images.
-
Perform a subtraction of the pre-contrast from the post-contrast image to generate a map of contrast enhancement.
-
Define a region of interest (ROI) encompassing the entire tumor and a separate ROI in a major blood vessel (e.g., aorta) to determine the blood enhancement.
-
Calculate the rBV using the formula: rBV (%) = (Mean enhancement in tumor ROI / Mean enhancement in blood vessel ROI) * 100
-
Protocol 2: Assessment of Tumor Vascular Permeability using DCE-CT
Objective: To qualitatively and semi-quantitatively assess tumor vascular permeability.
Materials:
-
Same as Protocol 1.
-
DCE-CT acquisition and analysis software.
Procedure:
-
Animal Preparation and Pre-Contrast Imaging:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Dynamic Imaging and this compound Administration:
-
Initiate a dynamic series of rapid CT acquisitions over the tumor region.
-
After a few baseline scans, inject a bolus of this compound via the tail vein catheter.
-
Continue the dynamic scan for 5-10 minutes to capture the influx and washout of the contrast agent.
-
Typical dynamic scan protocol: A series of fast scans (e.g., 30-60 seconds per scan) for the first 2-3 minutes, followed by less frequent scans for the remainder of the time.
-
-
Image Analysis:
-
Reconstruct the dynamic series of CT images.
-
Define an ROI within the tumor.
-
Generate a time-attenuation curve (TAC) by plotting the mean Hounsfield Units (HU) within the tumor ROI against time.
-
From the TAC, semi-quantitative parameters can be derived, such as:
-
Peak Enhancement: The maximum increase in HU.
-
Time to Peak: The time to reach maximum enhancement.
-
Wash-in Rate: The initial slope of the enhancement curve.
-
Area Under the Curve (AUC): The integral of the TAC over a defined period.
-
-
For quantitative analysis, pharmacokinetic models (e.g., Tofts model) can be applied to the TAC to estimate parameters like Ktrans (volume transfer coefficient, related to permeability) and ve (extravascular, extracellular space volume fraction). This requires an arterial input function (AIF), which can be obtained from an ROI in a major artery.
-
Visualization of Pathways and Workflows
Angiogenesis Signaling Pathway
Tumor angiogenesis is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Hypoxic tumor cells release VEGF, which binds to its receptors (VEGFR) on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.
Caption: Simplified VEGF signaling pathway in endothelial cells leading to angiogenesis.
Experimental Workflow for Angiogenesis Imaging
The following diagram illustrates the typical workflow for an in vivo study using this compound and micro-CT to assess tumor angiogenesis.
Caption: Experimental workflow for in vivo angiogenesis imaging with this compound.
References
Application Notes and Protocols for In Vivo Cell Tracking Using Iobitridol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track cells non-invasively in vivo is a critical tool in regenerative medicine, immunology, and oncology. It provides invaluable insights into cell fate, migration, and engraftment. Computed Tomography (CT) offers a high-resolution, widely available imaging modality for this purpose. Iobitridol, a non-ionic, low-osmolar iodinated contrast agent, can be utilized as a cell labeling agent for in vivo tracking with CT. This document provides detailed application notes and proposed protocols for labeling cells with this compound and their subsequent in vivo tracking.
Principle: Cells are labeled ex vivo with this compound, which contains iodine atoms that attenuate X-rays. Once these labeled cells are administered in vivo, their location and distribution can be visualized and quantified using micro-CT imaging. The difference in X-ray attenuation between the labeled cells and the surrounding tissue provides the contrast for imaging.
Data Presentation
Table 1: In Vitro Cell Labeling Parameters and Outcomes (Proposed)
| Parameter | Electroporation | Liposome-Mediated Delivery |
| Cell Type | Mesenchymal Stem Cells (MSCs), Dendritic Cells (DCs), Cancer Cell Lines | Phagocytic cells (e.g., Macrophages), various other cell types |
| This compound Concentration | 10 - 100 mg I/mL (requires optimization) | 5 - 50 mg I/mL in liposome formulation |
| Labeling Efficiency | Highly variable, dependent on cell type and electroporation parameters | Dependent on liposome formulation and cell uptake |
| Cell Viability | >70% (highly dependent on electroporation settings) | >90% |
| Intracellular Iodine | Dependent on uptake efficiency | Dependent on liposome payload and uptake |
| In Vitro CT Signal (HU) | Linearly correlated with intracellular iodine concentration | Linearly correlated with intracellular iodine concentration |
Note: The values presented in this table are estimates based on studies with similar iodinated contrast agents and delivery methods. These parameters require empirical optimization for each specific cell type and experimental setup.
Table 2: In Vivo Cell Tracking Parameters (Proposed)
| Parameter | Description |
| Animal Model | Mouse, Rat |
| Cell Dose | 1 x 10^6 - 1 x 10^7 labeled cells |
| Administration Route | Intravenous, Intramuscular, Subcutaneous, Intratumoral |
| Imaging Modality | Micro-CT |
| Imaging Frequency | Immediately post-injection, and at desired time points (e.g., 24h, 48h, 7d) |
| Detection Limit | Estimated to be in the range of 10^4 - 10^5 cells, dependent on labeling efficiency and imaging parameters |
| Signal Persistence | Dependent on cell viability, proliferation (signal dilution), and contrast agent retention |
Experimental Protocols
Protocol 1: Cell Labeling with this compound using Electroporation
This protocol describes a general method for introducing this compound into cells via electroporation. Optimization of electroporation parameters is critical for each cell type to maximize labeling efficiency while maintaining high cell viability.
Materials:
-
Cells of interest (e.g., Mesenchymal Stem Cells)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), sterile
-
This compound solution (e.g., Xenetix® 350 mg I/mL), sterile
-
Electroporation buffer (e.g., Opti-MEM™ or commercially available electroporation buffers)
-
Electroporator and sterile electroporation cuvettes (e.g., 4 mm gap)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using standard trypsinization methods and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Electroporation:
-
In a sterile microcentrifuge tube, mix the cell suspension with sterile this compound solution to a final concentration of 25-75 mg I/mL. (This needs to be optimized).
-
Transfer the cell/Iobitridol mixture to a sterile electroporation cuvette.
-
Electroporate the cells using optimized parameters. A starting point for MSCs could be a square wave pulse of 1400 V, 20 ms, 1 pulse.[1]
-
Immediately after electroporation, allow the cells to recover in the cuvette for 10-15 minutes at room temperature.
-
-
Post-Electroporation Care:
-
Gently transfer the cells from the cuvette to a sterile tube containing pre-warmed complete culture medium.
-
Centrifuge the cells at 300 x g for 5 minutes to remove extracellular this compound.
-
Aspirate the supernatant and wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in fresh, pre-warmed complete culture medium.
-
-
Viability and Labeling Assessment:
-
Determine cell viability using Trypan Blue exclusion assay.
-
(Optional but recommended) Quantify intracellular iodine concentration using methods such as inductively coupled plasma mass spectrometry (ICP-MS).
-
(Optional) Prepare a cell pellet of a known number of labeled cells for in vitro micro-CT scanning to confirm CT signal enhancement.
-
Protocol 2: In Vivo Tracking of this compound-Labeled Cells using Micro-CT
This protocol outlines the general procedure for in vivo imaging of administered this compound-labeled cells.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Sterile PBS or appropriate vehicle for cell injection
-
Animal model (e.g., immunodeficient mouse)
-
Anesthesia (e.g., isoflurane)
-
Micro-CT scanner
Procedure:
-
Cell Preparation for Injection:
-
Resuspend the desired number of viable this compound-labeled cells (e.g., 5 x 10^6 cells) in a sterile, injectable vehicle (e.g., 100 µL of PBS).
-
Keep the cell suspension on ice until injection.
-
-
Cell Administration:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Administer the cell suspension via the desired route (e.g., tail vein injection for systemic distribution, or local injection into the tissue of interest).
-
-
Micro-CT Imaging:
-
Immediately after cell administration (or at the first desired time point), place the anesthetized animal in the micro-CT scanner.
-
Maintain anesthesia throughout the scan.
-
Acquire whole-body or region-of-interest CT scans using an appropriate protocol (e.g., high-resolution settings). A pre-contrast scan can be performed for baseline comparison.
-
Repeat imaging at subsequent time points (e.g., 24 hours, 48 hours, 7 days) to track the migration and persistence of the labeled cells.
-
-
Image Analysis:
-
Reconstruct the CT images.
-
Analyze the images to identify regions of high attenuation corresponding to the accumulation of this compound-labeled cells.
-
Quantify the CT signal (in Hounsfield Units, HU) in the regions of interest to estimate the relative cell number.
-
Visualization of Workflows and Concepts
Caption: Experimental workflow for ex vivo cell labeling with this compound and subsequent in vivo tracking.
Caption: Conceptual diagram of this compound uptake via electroporation.
Discussion and Considerations
-
Optimization is Key: The provided protocols are general guidelines. Successful cell tracking with this compound will heavily depend on the optimization of labeling parameters for the specific cell type being used.
-
Cell Viability and Function: It is crucial to assess the impact of this compound labeling on cell viability, proliferation, and function (e.g., differentiation potential of stem cells, cytokine secretion of immune cells). High concentrations of intracellular iodine may be toxic.[2]
-
Signal Dilution: Cell proliferation will lead to the dilution of the this compound signal in daughter cells. This should be considered when interpreting longitudinal tracking data.
-
In Vivo Signal Persistence: The retention of this compound within the cells over time in the in vivo environment is currently not well characterized and needs to be determined empirically.
-
Alternative Delivery Methods: While electroporation is a direct method, encapsulating this compound in liposomes or nanoparticles that are then taken up by cells presents a potentially less harsh alternative that may improve cell viability.[3]
-
Quantitative Analysis: For accurate quantification of cell numbers in vivo, a calibration curve correlating the number of labeled cells with the CT signal (in HU) should be generated from in vitro cell pellet imaging.
These application notes and protocols provide a starting point for researchers interested in utilizing this compound for in vivo cell tracking. Through careful optimization and validation, this method has the potential to become a valuable tool in preclinical research and drug development.
References
Application Notes and Protocols for Iobitridol Administration in Abdominal Organ Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobitridol is a non-ionic, low-osmolality, monomeric iodinated contrast agent widely used in diagnostic imaging, particularly in computed tomography (CT).[1][2] Its favorable safety profile and diagnostic efficacy make it a valuable tool for enhancing the visualization of anatomical structures and pathologies.[3][4] Optimal contrast enhancement of abdominal organs is crucial for accurate diagnosis and assessment. The administration route of this compound plays a pivotal role in achieving this optimal enhancement, tailored to the specific clinical or research question. This document provides detailed application notes and protocols for the intravenous, oral, and rectal administration of this compound for abdominal organ imaging.
Physicochemical Properties and Pharmacokinetics
This compound's chemical structure and properties, such as its low osmolality, contribute to its good tolerability.[5] Following intravenous administration, this compound is distributed within the extracellular fluid and is primarily excreted unchanged by glomerular filtration. This pharmacokinetic profile is key to its use in enhancing vascular structures and the parenchyma of solid organs.
Administration Routes for Abdominal Imaging
The choice of administration route depends on the target abdominal structures:
-
Intravenous (IV) Administration: The most common route for visualizing solid abdominal organs (liver, spleen, kidneys, pancreas), blood vessels, and detecting pathologies such as tumors and inflammatory processes.
-
Oral (PO) Administration: Used for opacification of the gastrointestinal (GI) tract, helping to delineate the bowel from adjacent structures and identify intraluminal abnormalities.
-
Rectal (PR) Administration: Employed to opacify the distal colon and rectum, particularly useful for evaluating suspected colonic pathologies, fistulas, or anastomotic leaks.
Data Presentation: Quantitative Analysis of Contrast Enhancement
While direct comparative studies quantifying abdominal organ enhancement with this compound across different administration routes are limited in publicly available literature, data from intravenous administration studies provide valuable insights.
Table 1: Mean Arterial Enhancement in Abdominal Aortic Angiography with Intravenous this compound (350 mgI/mL)
| Anatomical Segment Evaluated | Mean Relative Change in Enhancement (%) |
| Overall Diagnostic Efficacy | Satisfactory to Totally Satisfactory in 99.3% of patients |
| Image Quality | Good to Excellent in 94.7% of segments |
| Arterial Wall Visualization | Good to Excellent in 84.3% of segments |
Data adapted from a comparative study of this compound 350 mgI/ml versus Iomeprol 400 mgI/ml. The study demonstrated the non-inferiority of this compound in terms of diagnostic efficacy.
Note: Hounsfield Unit (HU) measurements are the standard for quantifying contrast enhancement. A study on contrast-enhanced CT showed average dose increments in various organs, which correlate with HU changes: liver (19%), kidneys (71%), spleen and pancreas (33%). Specific HU values for this compound enhancement in different abdominal organs are not consistently reported across studies.
Experimental Protocols
Intravenous Administration Protocol for Solid Organ and Vascular Enhancement
This protocol is designed for optimal enhancement of the liver, spleen, kidneys, pancreas, and abdominal vasculature.
a. Patient/Subject Preparation:
-
Fasting for 4-6 hours prior to the procedure is recommended.
-
Ensure adequate hydration.
-
Assess renal function (e.g., estimated glomerular filtration rate - eGFR).
b. Materials:
-
This compound (e.g., Xenetix® 350 mgI/mL)
-
Power injector
-
Intravenous catheter (18-20 gauge)
-
Saline flush
c. Procedure:
-
Establish intravenous access, preferably in a large antecubital vein.
-
Administer this compound at a dose of 1.5-2.0 mL/kg of body weight.
-
The injection rate is typically 3-5 mL/second using a power injector.
-
Follow the contrast injection with a 30-50 mL saline flush at the same injection rate.
-
Imaging Phases:
-
Arterial Phase: Scan acquisition typically starts 20-35 seconds after the start of injection. This phase is crucial for visualizing hypervascular tumors and the arterial blood supply.
-
Portal Venous Phase: Scan acquisition starts at 60-80 seconds. This is the optimal phase for evaluating the liver parenchyma, spleen, and portal venous system.
-
Delayed Phase (optional): Acquired 3-5 minutes after injection, this phase can be useful for characterizing certain lesions, such as cholangiocarcinoma or renal cell carcinoma.
-
d. Quantitative Analysis:
-
Measure the mean attenuation values (in Hounsfield Units) of the region of interest (e.g., liver parenchyma, renal cortex, tumor) before and after contrast administration at different phases.
Oral Administration Protocol for Gastrointestinal Tract Opacification
This protocol is for delineating the stomach, small bowel, and colon.
a. Patient/Subject Preparation:
-
Fasting for 4-6 hours prior to contrast administration.
b. Materials:
-
This compound (lower concentration formulation or diluted)
-
Water or a flavored beverage for dilution
c. Procedure:
-
Dilute this compound to a concentration of approximately 2-5%. For example, mix 20-50 mL of this compound (350 mgI/mL) in 1000 mL of water.
-
The total volume to be administered is typically 1000-1500 mL.
-
Administer the diluted solution orally over a period of 60-90 minutes before the scan. The last portion should be consumed just before moving to the CT scanner to ensure opacification of the stomach and proximal small bowel.
-
For evaluation of the distal small bowel and colon, a longer waiting time (e.g., 2-3 hours) may be necessary.
d. Imaging:
-
Perform the CT scan according to the standard abdominal protocol. The opacified bowel will appear bright on the images, allowing for better visualization of the bowel wall and surrounding structures.
Rectal Administration Protocol for Distal Colon and Rectal Imaging
This protocol is indicated for suspected pathologies in the rectum and sigmoid colon.
a. Patient/Subject Preparation:
-
Bowel preparation with a laxative is often required the day before the procedure.
-
The patient should be in a left lateral decubitus position.
b. Materials:
-
This compound
-
Warm water or saline for dilution
-
Enema bag with a rectal tube
c. Procedure:
-
Dilute this compound to a low concentration (e.g., 2-5%). A common preparation is to mix 50-100 mL of this compound in 1000-1500 mL of warm water.
-
Gently insert the lubricated rectal tube.
-
Administer 100-300 mL of the diluted contrast solution under gravity or with gentle hand pressure.
-
The patient may be asked to change position (e.g., roll onto their back or right side) to facilitate the distribution of the contrast within the colon.
-
Clamp the tube to retain the contrast during the scan.
d. Imaging:
-
Perform the CT scan of the pelvis and lower abdomen. After the scan, the contrast can be drained via the rectal tube.
Mandatory Visualizations
Caption: Intravenous this compound Administration Workflow.
Caption: Oral and Rectal this compound Administration Workflows.
Caption: this compound Pharmacokinetic Pathway.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. eimj.org [eimj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deconvolution Analysis of the Non-Ionic Iomeprol, this compound and Iodixanol Contrast Media-Treated Human Whole Blood Thermograms: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iobitridol Use in Ex Vivo Specimen Staining for Micro-CT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micro-computed tomography (micro-CT) is a powerful, non-destructive imaging technique that provides high-resolution, three-dimensional visualization of ex vivo specimens. However, the low inherent X-ray attenuation of soft tissues often results in poor image contrast. To overcome this limitation, contrast-enhancing staining agents are employed to increase the radiodensity of these tissues.[1] Iobitridol, a non-ionic, water-soluble, iodinated contrast agent, is a potential candidate for such applications due to its high iodine content and favorable safety profile.[2] While detailed protocols for this compound in ex vivo staining are not widely published, this document provides comprehensive application notes and adaptable protocols based on studies using similar non-ionic iodinated contrast agents. These guidelines will enable researchers to effectively utilize this compound for enhancing soft tissue contrast in micro-CT imaging.
Principle of Operation
This compound, like other iodinated contrast media, functions by increasing the attenuation of X-rays in the tissues it permeates. The iodine atoms within the this compound molecule have a high atomic number, which leads to a greater probability of X-ray photon absorption. When an ex vivo specimen is immersed in an this compound solution, the agent diffuses into the soft tissues. This differential uptake and concentration of iodine within various tissue structures create a significant difference in radiodensity, allowing for clear differentiation and visualization of anatomical details in the resulting micro-CT images.
Quantitative Data
The following tables summarize quantitative data relevant to the use of iodinated contrast agents for ex vivo micro-CT staining. Table 1 provides a calibration curve for this compound, correlating its concentration with CT values in Hounsfield Units (HU). Table 2 presents contrast-to-noise ratio (CNR) data from a study using a generic non-ionic iodinated contrast agent, which can serve as a reference for optimizing this compound staining protocols.
Table 1: this compound Concentration vs. CT Value (Hounsfield Units)
| This compound Concentration (mM) | CT Value (HU) |
| 0.625 | ~50 |
| 1.25 | ~100 |
| 2.5 | ~200 |
| 5 | ~400 |
| 10 | ~800 |
| 20 | ~1600 |
| 40 | ~3200 |
Data derived from an in vivo micro-CT study and may serve as a reference for ex vivo applications.
Table 2: Contrast-to-Noise Ratio (CNR) for Mouse Brain Tissue Stained with a Non-Ionic Iodinated Contrast Agent [3][4]
| Concentration | Staining Duration | Contrast-to-Noise Ratio (CNR) |
| 60 mg/mL | 3 days | Lower |
| 60 mg/mL | 7 days | Moderate |
| 60 mg/mL | 14 days | Higher |
| 150 mg/mL | 3 days | High |
| 150 mg/mL | 7 days | Very High |
| 150 mg/mL | 14 days | Highest |
This data demonstrates that higher concentrations and longer immersion times generally result in improved CNR.[3]
Experimental Protocols
The following protocols are adapted from studies using non-ionic iodinated contrast agents for ex vivo soft tissue staining and can be optimized for use with this compound.
Protocol 1: Passive Diffusion Staining of Soft Tissue Specimens (e.g., Mouse Brain)
This protocol is based on a study that successfully differentiated gray and white matter in mouse brains using a generic non-ionic iodinated contrast agent.
Materials:
-
Fixed tissue specimen
-
This compound solution (e.g., Xenetix®)
-
Phosphate-buffered saline (PBS) or 70% Ethanol
-
Specimen container
-
Micro-CT scanner
Procedure:
-
Fixation: Fix the tissue specimen in 4% paraformaldehyde or 10% neutral buffered formalin for a minimum of 24-48 hours. The fixation time may need to be adjusted based on the size and type of the specimen.
-
Washing: After fixation, wash the specimen thoroughly with PBS or 70% ethanol to remove the fixative. Multiple changes of the washing solution over 24 hours are recommended.
-
Staining Solution Preparation: Prepare the desired concentration of this compound solution. Based on available literature for similar agents, concentrations of 60 mg/mL and 150 mg/mL are good starting points. The solution can be prepared by diluting a commercial this compound formulation with PBS or distilled water.
-
Staining: Immerse the specimen completely in the this compound staining solution in a sealed container. Ensure the volume of the staining solution is sufficient to fully cover the specimen (e.g., at least 10 times the specimen volume).
-
Incubation: Incubate the specimen in the staining solution at room temperature. Staining duration will depend on the specimen size, tissue type, and the desired level of contrast. Staining times of 3, 7, and 14 days have been shown to be effective for mouse brains. Gentle agitation during incubation can facilitate diffusion.
-
Washing (Optional): After staining, the specimen can be briefly rinsed in PBS or the dilution buffer to remove excess surface contrast agent.
-
Micro-CT Imaging: Place the stained specimen in a sample holder, ensuring it remains moist to prevent dehydration artifacts. A small amount of PBS or the staining solution can be added to the bottom of the holder. Acquire micro-CT images using appropriate scanning parameters for the system and the desired resolution.
Protocol 2: Reversible Staining for Specimens Requiring Subsequent Histology
This protocol is adapted from studies using iodine-based stains that can be removed after micro-CT imaging to allow for traditional histological analysis.
Materials:
-
Fixed and stained tissue specimen (from Protocol 1)
-
3% Sodium thiosulfate in 70% ethanol or distilled water
-
Washing buffer (70% ethanol or distilled water)
Procedure:
-
De-staining: After micro-CT imaging, immerse the stained specimen in a solution of 3% sodium thiosulfate. Use 70% ethanol as the solvent for specimens preserved in ethanol and distilled water for formalin-preserved specimens.
-
Incubation: Incubate the specimen in the de-staining solution until the iodine color is completely removed. This can take from a few hours to several days depending on the size of the specimen and the intensity of the staining.
-
Washing: Wash the de-stained specimen thoroughly with the appropriate washing buffer (70% ethanol or distilled water) to remove the sodium thiosulfate.
-
Histological Processing: The specimen is now ready for standard histological processing, such as paraffin embedding and sectioning.
Visualizations
Experimental Workflow
Logical Relationships in Protocol Optimization
References
- 1. Detailed microCT imaging protocol for ex vivo rat stomachs with comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beilu Non-ionic Contrast Agents Types, Ionic And Nonionic Contrast Media Comparison [beilupharma.com]
- 3. Ex vivo imaging of mouse brain using micro-CT with non-ionic iodinated contrast agent: a comparison with myelin staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo imaging of mouse brain using micro-CT with non-ionic iodinated contrast agent: a comparison with myelin staining - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the technical support center for optimizing your iobitridol-enhanced micro-CT scans. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing motion artifacts and achieving high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of motion artifacts in this compound-enhanced micro-CT scans of small animals?
A1: Motion artifacts in this context typically arise from three main sources:
-
Physiological Motion: Inherent biological movements such as heartbeat and respiration are significant contributors. Even with anesthesia, these involuntary motions can cause blurring and streaking in the reconstructed images.
-
Contrast Agent Administration: The method of this compound injection can induce motion. A rapid bolus injection can cause a temporary physiological response, including changes in heart rate or movement.
-
Animal Instability: Inadequate anesthesia or improper positioning of the animal can lead to gross-motor movements during the scan, resulting in severe image degradation.
Q2: How does the choice of anesthesia impact this compound-related motion artifacts?
A2: The stability and depth of anesthesia are critical for minimizing motion. Inhalant anesthetics like isoflurane are commonly used as they allow for good control over the depth of anesthesia.[1] Maintaining a stable and appropriate level of anesthesia is crucial, as cardiac function can be dependent on the type and degree of anesthesia. For accurate measurements, the heart rate should be kept as physiological as possible during image acquisition. Injectable anesthetics such as a ketamine/xylazine cocktail can also be effective, but may offer less control over the anesthetic depth during the scan.
Q3: What is cardiac and respiratory gating, and why is it important for this compound-enhanced micro-CT?
A3: Cardiac and respiratory gating are techniques used to synchronize the micro-CT data acquisition with the animal's heartbeat and breathing cycle, respectively.[2][3][4] This is crucial for minimizing motion artifacts, especially when imaging the thorax and abdomen.[2]
-
Respiratory Gating: Acquires image data only during specific phases of the breathing cycle (e.g., end-expiration) to reduce motion from breathing. This has been shown to significantly improve the accuracy of lung tumor volume measurements.
-
Cardiac Gating: Triggers data acquisition based on the electrocardiogram (ECG) signal to capture images at the same phase of the cardiac cycle, which is essential for clear imaging of the heart and major vessels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Streaking or blurring in the thoracic region. | Respiratory motion. | Implement respiratory gating to acquire data only during periods of minimal respiratory movement (e.g., end-expiration). Ensure the animal's breathing is stable and not too shallow. |
| Poorly defined cardiac structures or vessel boundaries. | Cardiac motion. | Utilize cardiac gating synchronized with an ECG signal. Ensure good electrode contact for a clean signal. |
| Ghosting or double images of anatomical structures. | Gross animal movement during the scan. | Check the depth of anesthesia and ensure it is stable throughout the procedure. Use a proper animal holder to secure the subject and minimize the possibility of movement. |
| Variable contrast enhancement throughout the scan. | Rapid clearance of this compound after a bolus injection. | Consider a continuous infusion of this compound during the scan to maintain a steady-state concentration in the vasculature. This can be achieved with a syringe pump. |
| Flow-related artifacts in major vessels. | High injection speed of the this compound bolus. | Reduce the injection speed to minimize hemodynamic changes. A slower, more controlled injection can lead to smoother contrast enhancement. |
Experimental Protocols
Anesthesia Protocol for Mice
For minimizing physiological motion, stable anesthesia is paramount. Inhalation anesthesia is often preferred for its control.
-
Anesthetic Agent: Isoflurane.
-
Induction: Place the mouse in an induction chamber with 3.0-4.0% isoflurane in oxygen.
-
Maintenance: Once anesthetized, transfer the mouse to the micro-CT scanner bed and maintain anesthesia using a nose cone with 1.5-2.5% isoflurane. Adjust the percentage to maintain a stable respiratory rate, ideally below 60 breaths per minute for motion gating.
-
Monitoring: Continuously monitor the animal's respiratory rate and temperature throughout the procedure.
This compound Administration for Vascular Imaging in Mice
To achieve consistent vascular enhancement and minimize motion artifacts related to contrast injection, a continuous infusion protocol is recommended.
-
Contrast Agent: this compound (e.g., Xenetix® 350, 350 mg Iodine/mL).
-
Catheterization: Place a catheter in the tail vein for intravenous administration.
-
Administration Method: Use a syringe pump for continuous infusion.
-
Infusion Protocol:
-
Loading Dose (optional but recommended): A small initial bolus to quickly bring the contrast to a baseline level.
-
Continuous Infusion: A constant infusion rate during the scan. While a protocol for iopromide (a similar iodinated contrast agent) in rats used a rate of 1.2 mL/min, this should be scaled down for mice. A study using another iodinated agent (Isovue-370) in mice employed a constant intravenous infusion for cardiac-gated micro-CT. The optimal rate for this compound in mice should be determined empirically but starting with a lower, continuous rate is advisable.
-
-
Scan Initiation: Begin the micro-CT scan simultaneously with the start of the continuous infusion.
Quantitative Data
| Administration Method | Advantages | Disadvantages | Impact on Motion Artifacts |
| Bolus Injection | Simple and fast administration. | Rapid change in blood viscosity and osmolality can cause transient physiological responses. Contrast enhancement is not constant over time. | Can induce motion artifacts due to physiological shock and variable contrast levels. |
| Continuous Infusion | Maintains a steady-state concentration of this compound in the blood. Minimizes abrupt physiological changes. | Requires a syringe pump and more complex setup. | Generally reduces motion artifacts by providing stable contrast enhancement and minimizing hemodynamic fluctuations. |
Visualizations
Experimental Workflow for Minimizing Motion Artifacts
Caption: Workflow for this compound-enhanced micro-CT with motion artifact reduction.
Troubleshooting Logic for Motion Artifacts
Caption: Decision tree for troubleshooting this compound-related motion artifacts.
References
Technical Support Center: Troubleshooting Streaking Artifacts with Iobitridol in High-Resolution Imaging
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering streaking artifacts in high-resolution imaging when using Iobitridol, a non-ionic, low-osmolar iodinated contrast medium. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are streaking artifacts and why do they occur with this compound?
Streaking artifacts are dark or bright lines that appear in a reconstructed CT image, often emanating from areas of high density.[1][2][3][4] When using this compound, which is an iodine-based contrast agent, these artifacts are primarily caused by a phenomenon called beam hardening .[1]
An X-ray beam is composed of photons with a range of energies (a polychromatic spectrum). As the beam passes through a dense substance like this compound, the lower-energy photons are absorbed more readily than the higher-energy photons. This results in an increase in the average energy of the X-ray beam, a process known as "hardening" of the beam. The reconstruction algorithms in CT scanners assume a monochromatic X-ray beam. This discrepancy between the actual polychromatic, hardened beam and the algorithm's assumption leads to errors in the calculated attenuation values, which manifest as streaking artifacts.
Another contributing factor is Compton scatter , where X-ray photons are deflected from their original path after interacting with the contrast agent. These scattered photons can strike the wrong detector element, introducing noise and streaks into the image.
Q2: How does the concentration of this compound affect streaking artifacts?
Higher concentrations of iodine result in greater X-ray attenuation, which can lead to more pronounced beam hardening and, consequently, more severe streaking artifacts. While direct quantitative studies on this compound concentration versus artifact severity are limited, studies on other iodinated contrast media have shown that higher concentrations tend to produce more significant artifacts. For instance, one study found that a contrast medium with a concentration of 370 mg iodine/mL resulted in more severe artifacts compared to one with 250 mg iodine/mL.
Q3: What are the key scanner parameters I can adjust to minimize this compound-induced streaking artifacts?
Several scanner parameters can be optimized to mitigate these artifacts:
-
Increase Tube Voltage (kVp): Increasing the kilovoltage peak (kVp) results in a "harder" X-ray beam with higher average energy. This more energetic beam is better able to penetrate the dense this compound, reducing the effects of beam hardening. However, a trade-off exists, as higher kVp can lead to reduced contrast between different soft tissues.
-
Increase Tube Current-Time Product (mAs): Increasing the mAs increases the number of X-ray photons reaching the detector. This can improve the signal-to-noise ratio and reduce artifacts caused by photon starvation, which can exacerbate streaking.
-
Use of Iterative Reconstruction Algorithms: Modern CT scanners are often equipped with advanced reconstruction algorithms, such as iterative reconstruction (IR). These algorithms can model the physical processes of X-ray transmission more accurately than standard filtered back-projection methods and are very effective at reducing noise and artifacts, including those from beam hardening.
-
Employ Metal Artifact Reduction (MAR) Software: Although designed for metallic implants, MAR software can also be effective in reducing artifacts from iodinated contrast agents, as the underlying physical principles of artifact formation are similar.
-
Consider Dual-Energy CT (DECT): DECT acquires data at two different energy levels simultaneously. This allows for the differentiation of materials based on their energy-dependent attenuation, which can be used to generate "virtual non-contrast" images and significantly reduce beam hardening artifacts.
Q4: Are there any patient-related factors that can influence the severity of streaking artifacts?
Yes, patient-related factors can play a role:
-
Patient Positioning: Incorrect positioning can lead to parts of the anatomy being unnecessarily in the path of the X-ray beam alongside the contrasted area, potentially increasing artifacts.
-
Patient Motion: Movement during the scan can cause blurring and streaking artifacts. Proper patient immobilization is crucial.
-
Anatomical Location: Artifacts are often more pronounced in areas with a high degree of tissue density variation, such as the posterior fossa of the skull or when dense bone is adjacent to the contrasted structure.
Troubleshooting Guides
Guide 1: Systematic Approach to Reducing Streaking Artifacts
This guide provides a step-by-step workflow for troubleshooting streaking artifacts when using this compound.
Guide 2: Understanding the Physics of Beam Hardening
This diagram illustrates the principle of beam hardening, the primary cause of streaking artifacts with high-density contrast agents like this compound.
Data Presentation
The following table summarizes findings from a comparative study on streaking artifacts between two different iodinated contrast agents, which can provide insights into how contrast agent properties can influence artifact formation. While this compound was not one of the agents in this particular study, the data illustrates the impact of contrast density on artifact occurrence.
| Contrast Agent | Mean Contrast Density (HU) in Renal Pelvis | Occurrence of Streak Artifacts | Severity of Artifacts (Marked) | Severity of Artifacts (Minimal) |
| Iodixanol (320 mgI/mL) | 2565.6 | 83.1% (59/71 cases) | 55.9% (33/59 cases) | 44.1% (26/59 cases) |
| Iomeprol (400 mgI/mL) | 1666.0 | 35.6% (26/73 cases) | 27.0% (7/26 cases) | 73.0% (19/26 cases) |
| Data adapted from a study comparing Iodixanol and Iomeprol in CT urography. |
Another study comparing low and high osmolality contrast media found that the likelihood of encountering renal streak artifact was almost seven times greater with low osmolality contrast agents.
Experimental Protocols
Protocol 1: Phantom Study for Evaluating this compound-Induced Streaking Artifacts
This protocol describes a phantom-based experiment to systematically evaluate the impact of this compound concentration and scanner parameters on the severity of streaking artifacts.
Objective: To quantify the relationship between this compound concentration, CT scanner kVp settings, and the severity of streaking artifacts.
Materials:
-
CT scanner with adjustable kVp and iterative reconstruction capabilities.
-
An anthropomorphic or cylindrical phantom (e.g., water-equivalent plastic).
-
A series of vials or tubes containing this compound at varying concentrations (e.g., 150, 270, 300, 350 mgI/mL) and a control vial with saline.
-
Image analysis software capable of measuring Hounsfield Units (HU) and quantifying image noise and artifact severity.
Methodology:
-
Phantom Preparation:
-
Position the vials containing the different concentrations of this compound and the saline control within the phantom. Arrange them in a way that allows for the assessment of streaks between high-concentration vials.
-
-
Image Acquisition:
-
Place the phantom on the CT scanner table and perform a scout scan for localization.
-
Define a series of scan protocols with varying kVp settings (e.g., 80, 100, 120, 140 kVp). Keep other parameters such as mAs, slice thickness, and field of view (FOV) constant for each kVp series.
-
Acquire images of the phantom using each of the defined protocols.
-
If available, repeat the scans using different levels of iterative reconstruction.
-
-
Image Analysis:
-
Reconstruct the images using a standard filtered back-projection algorithm and, if applicable, the iterative reconstruction algorithms.
-
Quantitative Analysis:
-
Place Regions of Interest (ROIs) within the images of the contrast vials to measure the mean and standard deviation of HU values.
-
Place ROIs in the phantom material between the high-concentration vials to quantify the streaking artifact. A lower mean HU and higher standard deviation in these regions can indicate more severe dark streaking and noise.
-
Measure the HU profile across the phantom to assess for cupping artifacts (a form of beam hardening artifact where the center of a uniform object appears darker than the periphery).
-
-
Qualitative Analysis:
-
Have two or more independent, blinded observers visually score the severity of the streaking artifacts on a predefined scale (e.g., 1 = no artifact, 5 = severe, non-diagnostic artifact).
-
-
-
Data Interpretation:
-
Tabulate the quantitative data (mean HU, standard deviation) and qualitative scores for each this compound concentration and scanner protocol.
-
Analyze the trends to determine the optimal kVp setting and reconstruction algorithm for minimizing streaking artifacts at different this compound concentrations.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Quantitative Evaluation of the Effectiveness of the Metal Artifact Reduction Algorithm in Cone Beam Computed Tomographic Images with Stainless Steel Orthodontic Brackets and Arch Wires: An Ex Vivo Study [mdpi.com]
- 4. Understanding CT Artifacts: A Comprehensive Guide [medical-professionals.com]
Technical Support Center: Optimizing Iobitridol Injection for Consistent Contrast Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing iobitridol injection rates for consistent contrast enhancement in preclinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a contrast agent?
A1: this compound is a non-ionic, low-osmolality iodinated contrast agent used in diagnostic imaging, such as computed tomography (CT).[1][2][3] Its iodine content effectively absorbs X-rays, enhancing the visibility of internal structures.[1] As a non-ionic agent, it has a lower risk of side effects compared to older ionic contrast agents.[1] this compound is distributed in the extracellular fluid and is eliminated by the kidneys without being metabolized.
Q2: What are the key pharmacokinetic properties of this compound relevant to my experiments?
A2: this compound is rapidly distributed in the interstitial space and does not bind to proteins. In preclinical models such as rats, it has an elimination half-life of approximately 1.8 hours. It is excreted unchanged through glomerular filtration. Understanding this rapid clearance is crucial, especially in small animals which have higher renal clearance rates than humans.
Q3: What is the Iodine Delivery Rate (IDR) and why is it important?
A3: The Iodine Delivery Rate (IDR) is a critical parameter for achieving optimal contrast enhancement and is calculated as the product of the contrast medium's iodine concentration and the injection flow rate. It represents the amount of iodine delivered per unit of time (gI/s). Maintaining a consistent IDR is key to achieving reproducible and high-quality contrast enhancement in CT angiography.
Q4: How do I calculate the appropriate dose of this compound for my small animal model?
A4: The dose of this compound is typically calculated based on the animal's body weight. A common starting point for small animals is a dose of 2 mL/kg. For example, a study in dogs used a dose of 2 mL/kg of this compound (350 mgI/mL), which equates to 700 mg of this compound per kg of body weight. The total volume and injection rate can be adjusted based on the specific requirements of the study and the imaging equipment used.
Troubleshooting Guides
Issue: Inconsistent or Poor Contrast Enhancement
This guide provides a systematic approach to troubleshooting common issues related to inconsistent or poor contrast enhancement in your experiments.
Step 1: Verify Injection Protocol and Parameters
Ensure that the injection protocol was followed precisely. Any variability in the injection rate, volume, or concentration of this compound can lead to inconsistent results.
Step 2: Evaluate the Iodine Delivery Rate (IDR)
A low IDR is a common cause of poor enhancement. Consider the following:
-
Injection Rate: Was the injection rate appropriate for the size of the animal and the target vessel? A rate that is too slow will result in lower peak enhancement.
-
This compound Concentration: Are you using the appropriate concentration of this compound? Higher concentrations deliver more iodine per unit of volume.
Step 3: Assess Animal-Specific Factors
-
Body Weight: Doses should be accurately calculated based on the most recent body weight of the animal.
-
Anesthesia: The depth and type of anesthesia can affect cardiovascular function, which in turn can influence the distribution of the contrast agent. Ensure consistent anesthesia protocols.
-
Renal Function: Impaired renal function can affect the clearance of this compound, potentially altering the enhancement curve.
Step 4: Check Equipment and Catheter Placement
-
Injector System: Calibrate and verify the performance of your power injector to ensure it is delivering the programmed rate and volume.
-
Catheter Patency and Placement: Ensure the catheter is patent and correctly placed within the vessel. Extravasation of the contrast agent will lead to poor systemic enhancement.
Quantitative Data Summary
The following table provides a theoretical framework for how varying injection parameters can influence the Iodine Delivery Rate (IDR) and consequently the expected contrast enhancement.
| This compound Concentration (mgI/mL) | Animal Weight (kg) | Total Iodine Dose (mgI/kg) | Injection Volume (mL) | Injection Rate (mL/s) | Iodine Delivery Rate (IDR) (gI/s) | Expected Aortic Enhancement (HU) |
| 350 | 0.03 | 700 | 0.06 | 0.01 | 0.0035 | Low |
| 350 | 0.03 | 700 | 0.06 | 0.02 | 0.0070 | Moderate |
| 350 | 0.03 | 700 | 0.06 | 0.04 | 0.0140 | High |
| 300 | 0.25 | 600 | 0.5 | 0.1 | 0.03 | Moderate |
| 300 | 0.25 | 600 | 0.5 | 0.2 | 0.06 | High |
Note: Expected Aortic Enhancement is a qualitative representation. Actual Hounsfield Unit (HU) values will vary depending on the specific animal model, scanner settings, and other experimental conditions.
Experimental Protocols
Protocol: Standardized this compound Injection for Micro-CT in a Murine Model
This protocol provides a starting point for achieving consistent contrast enhancement in mice.
1. Animal Preparation:
- Anesthetize the mouse using a consistent method (e.g., isoflurane inhalation).
- Place a catheter in the tail vein. Ensure the catheter is patent by flushing with a small volume of sterile saline.
- Position the animal in the micro-CT scanner.
2. This compound Preparation:
- Use this compound at a concentration of 300 or 350 mgI/mL.
- Warm the contrast agent to body temperature (approximately 37°C) to reduce its viscosity and improve injectability.
- Draw the calculated dose into a syringe for use with a power injector. The typical dose is 2 mL/kg.
3. Injection and Imaging:
- Connect the syringe to the catheter via an extension line.
- Program the power injector to deliver the calculated volume at a consistent rate (e.g., 0.02-0.04 mL/s for a mouse).
- Initiate the CT scan acquisition at a predetermined time relative to the start of the injection to capture the desired phase of enhancement (e.g., arterial, venous).
- A saline chaser (a bolus of saline injected immediately after the contrast) can be used to push the contrast agent from the injection line into the circulation, ensuring the full dose is delivered and sharpening the bolus.
Visualizations
Caption: Troubleshooting workflow for inconsistent contrast enhancement.
Caption: Relationship between injection parameters and contrast enhancement.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative assessment of image quality for coronary CT angiography with this compound and two contrast agents with higher iodine concentrations: iopromide and iomeprol. A multicentre randomized double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
Technical Support Center: Iobitridol in Micro-Catheter Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iobitridol in micro-catheter delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its viscosity a consideration for micro-catheter systems?
A1: this compound is a non-ionic, water-soluble, iodinated contrast agent used in diagnostic imaging.[1][2][3][4] Its viscosity, or resistance to flow, is a critical factor in micro-catheter applications. Higher viscosity requires greater injection pressure, which can impact the integrity of the micro-catheter, the precision of delivery, and potentially lead to complications.
Q2: How does the concentration of this compound affect its viscosity?
A2: The viscosity of iodinated contrast media is directly related to its iodine concentration. Higher concentrations of iodine result in higher viscosity.[5]
Q3: What is the impact of temperature on the viscosity of this compound?
A3: The viscosity of this compound is inversely related to its temperature. Warming this compound to body temperature (37°C) can significantly decrease its viscosity, thereby lowering the required injection pressure.
Q4: Can this compound interact with other substances in the catheter line?
A4: Yes. This compound can precipitate when it comes into contact with trisodium citrate, a solution sometimes used as a catheter lock. This can form a highly viscous, glue-like substance, leading to catheter occlusion. It is crucial to flush the catheter thoroughly with saline if a contrast medium has been used before injecting a trisodium citrate solution.
Q5: Are there strategies to reduce the total volume of this compound used in an experiment?
A5: Yes, particularly in preclinical or clinical research involving subjects with renal impairment, minimizing contrast volume is crucial. One technique involves the injection of diluted contrast medium directly through the micro-catheter at the target site. This can significantly reduce the overall volume of contrast agent administered.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Injection Pressure | 1. High this compound viscosity due to low temperature or high concentration.2. Small inner diameter of the micro-catheter.3. Kink or obstruction in the catheter or delivery line. | 1. Warm the this compound to 37°C before injection.2. Consider using a lower concentration of this compound if experimentally permissible.3. Ensure the micro-catheter is appropriately sized for the required flow rate.4. Check the entire delivery system for any physical obstructions. |
| Catheter Occlusion/Blockage | 1. Precipitation of this compound due to incompatibility with other agents (e.g., trisodium citrate).2. Introduction of air bubbles into the system. | 1. Thoroughly flush the catheter with normal saline before and after this compound injection, especially if other solutions are used.2. Carefully prime the entire delivery system to remove any air bubbles before injection. |
| Inconsistent or Reduced Flow Rate | 1. Variation in manual injection pressure.2. Partial occlusion of the micro-catheter tip.3. Changes in this compound temperature during a prolonged procedure. | 1. Use a power injector for a consistent, controlled flow rate.2. If a partial occlusion is suspected, attempt to gently flush with saline. If unsuccessful, the catheter may need to be replaced.3. Maintain the temperature of the this compound solution throughout the experiment. |
| Catheter Damage (e.g., rupture) | Exceeding the manufacturer's recommended maximum injection pressure for the micro-catheter. | 1. Always be aware of the pressure limits of your specific micro-catheter.2. Use a power injector with a pressure limit setting.3. If high pressure is required, consider warming the this compound or using a lower concentration to reduce viscosity. |
Data Presentation
Table 1: Viscosity of Iodinated Contrast Media at Different Temperatures and Concentrations
Note: This data is for general iodinated contrast media and illustrates the principles of how temperature and concentration affect viscosity. Specific values for this compound may vary.
| Iodine Concentration (mgI/mL) | Viscosity at 20°C (mPa·s) | Viscosity at 37°C (mPa·s) | Viscosity at 40°C (mPa·s) |
| 240 | 5.1 | - | 2.8 |
| 300 | 9.1 | - | 4.4 |
| 370 | 21.2 | - | 8.7 |
| 400 | 28.8 | - | 11.2 |
Source: Adapted from studies on iodinated contrast media viscosity.
Table 2: Mean Peak Injection Pressures for Iodinated Contrast Media at Different Temperatures
Note: This data was obtained using a standard 18-gauge needle and serves as a general reference. Pressures in micro-catheter systems will be significantly higher.
| Iodine Concentration (mgI/mL) | Mean Peak Pressure at 20°C (psi) | Mean Peak Pressure at 30°C (psi) | Mean Peak Pressure at 37°C (psi) |
| 240 | 107 | 95 | 92 |
| 300 | 119 | 104 | 100 |
| 370 | 150 | 133 | 120 |
| 400 | 169 | 140 | 135 |
Source: Adapted from phantom studies on injection pressure.
Experimental Protocols
Protocol 1: Viscosity Measurement of this compound
-
Objective: To determine the viscosity of this compound at various temperatures.
-
Materials:
-
This compound solutions of different concentrations.
-
Commercially available viscometer.
-
Water bath with temperature control.
-
-
Methodology:
-
Set the water bath to the desired temperature (e.g., 20°C, 30°C, 37°C).
-
Place the this compound sample in the water bath and allow it to equilibrate to the target temperature.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Measure the viscosity of the temperature-equilibrated this compound sample.
-
Repeat the measurement at least three times for each concentration and temperature to ensure accuracy.
-
Record the mean viscosity in millipascal-seconds (mPa·s).
-
Protocol 2: In Vitro Micro-Catheter Injection Pressure Simulation
-
Objective: To assess the impact of this compound viscosity on injection pressure within a specific micro-catheter.
-
Materials:
-
Micro-catheter of interest.
-
Power injector with pressure monitoring.
-
This compound solution.
-
Pressure transducer.
-
A closed-loop phantom circulation system.
-
-
Methodology:
-
Prepare the this compound solution at a specific concentration and temperature.
-
Set up the phantom circulation system to mimic physiological conditions.
-
Connect the micro-catheter to the power injector and the phantom system.
-
Prime the system to remove all air.
-
Set the power injector to a desired flow rate.
-
Initiate the injection and record the peak injection pressure (psi) from the pressure transducer.
-
Repeat the experiment with this compound at different temperatures and concentrations to assess the effect on injection pressure.
-
Visualizations
Caption: Experimental workflow for this compound injection using a micro-catheter system.
Caption: Logical relationship between factors influencing this compound viscosity and injection dynamics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a review of its use as a contrast medium in diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of contrast media viscosity and temperature on injection pressure in computed tomographic angiography: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce Iobitridol dosage without compromising image quality
This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce Iobitridol dosage in pre-clinical and clinical imaging without compromising image quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce this compound dosage while maintaining image quality in CT imaging?
The main strategies involve a multi-pronged approach of optimizing scanner settings and tailoring the injection protocol to the specific subject. Key methods include:
-
Lowering Tube Voltage (low-kVp scanning): Reducing the tube voltage (e.g., to 70-80 kVp) increases the attenuation of iodine, which enhances the visibility of this compound. This allows for a significant reduction in the required dose to achieve diagnostic image quality.[1][2][3][4]
-
Utilizing Dual-Energy CT (DECT): DECT technology allows for the reconstruction of virtual monoenergetic images at low kiloelectron volt (keV) levels. This technique significantly boosts the conspicuity of iodine, enabling a reduction in this compound volume.[5]
-
Employing Iterative Reconstruction (IR) Algorithms: Modern CT scanners are equipped with advanced iterative reconstruction algorithms that can reduce image noise, a common issue with low-dose protocols. By mitigating noise, IR allows for a lower this compound dose without sacrificing image clarity.
-
Implementing Weight-Based Dosing: Adjusting the this compound dose based on the subject's body weight or body mass index (BMI) is a crucial step to avoid overdosing in smaller subjects and underdosing in larger ones, leading to more consistent image quality and overall dose reduction.
Q2: How does lowering the tube voltage (kVp) allow for a reduced this compound dose?
The effectiveness of iodinated contrast agents like this compound is dependent on the energy of the X-ray beam. The k-edge of iodine is 33.2 keV. When the tube voltage is lowered (e.g., from 120 kVp to 80 kVp or 70 kVp), the mean photon energy of the X-ray beam is closer to the k-edge of iodine. This proximity leads to a higher photoelectric effect, causing a significant increase in the attenuation of iodine. Consequently, a lower concentration of this compound in the bloodstream can produce the same or even greater contrast enhancement, allowing for a reduction in the injected dose.
Q3: Can this compound concentration be reduced when using advanced reconstruction techniques?
Yes, advanced reconstruction techniques, particularly iterative reconstruction (IR) and model-based iterative reconstruction (MBIR), play a pivotal role in enabling the use of lower this compound concentrations. These algorithms are designed to reduce image noise, which is a primary factor that can degrade image quality, especially in low-dose scanning protocols. By effectively reducing noise, IR algorithms allow for the use of a lower this compound dose while maintaining or even improving the contrast-to-noise ratio (CNR) and signal-to-noise ratio (SNR), ensuring diagnostic image quality is not compromised. Deep learning-based image reconstruction algorithms can offer even greater potential for noise reduction and dose optimization.
Q4: What is the role of Dual-Energy CT (DECT) in this compound dose reduction?
Dual-Energy CT (DECT) acquires datasets at two different energy levels simultaneously. This allows for the differentiation of materials based on their energy-dependent attenuation profiles. For imaging with this compound, the key advantage of DECT is the ability to generate virtual monoenergetic images (VMI) at low keV levels (e.g., 40-70 keV). These low-keV reconstructions significantly increase the attenuation of iodine, leading to enhanced contrast. This enhancement allows for a substantial reduction in the administered this compound dose, with some studies showing reductions of up to 60%, without a loss in image quality.
Troubleshooting Guides
Issue: Increased Image Noise After Reducing this compound Dose
-
Problem: A reduction in this compound dose, especially when combined with a lower radiation dose, can lead to an increase in image noise, potentially obscuring fine details.
-
Solution:
-
Utilize Iterative Reconstruction (IR): If not already in use, apply an appropriate level of iterative reconstruction. Start with a lower level and increase it incrementally until the desired balance of noise reduction and natural image texture is achieved.
-
Optimize Kernel Selection: Choose a reconstruction kernel that is appropriate for the diagnostic task. While sharper kernels can improve spatial resolution, they may also amplify noise. A slightly smoother kernel may be beneficial in low-dose situations.
-
Adjust Tube Voltage (kVp): If possible, further lower the tube voltage. This will increase the attenuation of the remaining iodine, which can improve the contrast-to-noise ratio (CNR) even if the noise level remains the same.
-
Increase Tube Current-Time Product (mAs): As a last resort, a slight increase in the mAs can help to reduce image noise. However, this will also increase the radiation dose to the subject.
-
Issue: Insufficient Vascular Enhancement with Reduced this compound Dose
-
Problem: The target vessels are not adequately opacified for a confident diagnosis after reducing the this compound dose.
-
Solution:
-
Check Injection Rate and Saline Flush: Ensure that the injection rate is optimized for the imaging protocol and that a saline flush is used immediately following the contrast injection. A saline flush helps to push the contrast bolus through the injection site and into the central circulation, improving bolus geometry and making more efficient use of the administered contrast.
-
Optimize Scan Timing: Use a bolus tracking technique or a test bolus to ensure that the scan is initiated at the precise moment of peak arterial or venous enhancement for the region of interest.
-
Lower the Tube Voltage (kVp): If not already at a low setting, reducing the kVp will increase the attenuation of the iodine in the vessels, thereby increasing the measured Hounsfield Units (HU) and improving vascular enhancement.
-
Consider Higher Iodine Concentration: If available, using an this compound formulation with a higher iodine concentration can increase the iodine delivery rate without increasing the injection volume, which can lead to improved peak enhancement. However, some studies suggest that at a constant iodine delivery rate, lower concentration contrast media can lead to higher maximal enhancement.
-
Review Weight-Based Dosing Calculation: Double-check the body weight of the subject and ensure the correct dose was calculated and administered.
-
Data Presentation
Table 1: Summary of this compound Dose Reduction Strategies and a summary of their impact on Image Quality.
| Strategy | Typical Dose Reduction | Impact on Image Quality | Key Considerations |
| Low Tube Voltage (e.g., 70-100 kVp) | 25-50% | Increased iodine attenuation, potentially higher image noise. | Best suited for smaller to medium-sized subjects; may require increased tube current to manage noise. |
| Dual-Energy CT (DECT) | 23-60% | Enhanced iodine conspicuity with low-keV virtual monoenergetic images; improved CNR. | Requires a DECT-capable scanner; image reconstruction can be more time-consuming. |
| Iterative Reconstruction (IR) | Enables 26-82% radiation dose reduction, which can be synergistic with contrast dose reduction. | Significant noise reduction, improved low-contrast detectability. | Different levels of IR can be applied; may alter image texture. |
| Weight-Based Dosing | Variable; optimizes dose per individual. | More consistent enhancement across a range of body habitus. | Requires accurate body weight measurement before the scan. |
Experimental Protocols
Protocol 1: Low-Dose this compound Protocol for CT Angiography using Low Tube Voltage and Iterative Reconstruction
-
Subject Preparation:
-
Record the subject's body weight.
-
Ensure adequate hydration.
-
Establish intravenous access with an appropriate gauge catheter for the desired injection rate.
-
-
This compound Dosing:
-
Calculate the this compound dose based on body weight. A typical starting point for a low-dose protocol could be a 25-40% reduction from the standard institutional dose. For example, if the standard dose is 1.5 mL/kg, a reduced dose of 0.9-1.1 mL/kg could be used.
-
-
CT Acquisition Parameters:
-
Tube Voltage: Select a low tube voltage, typically 80 kVp or 100 kVp, depending on the subject's size and the capabilities of the CT scanner. For smaller subjects, 70 kVp may be feasible.
-
Tube Current: Utilize automatic tube current modulation to optimize the radiation dose to the individual subject.
-
Reconstruction Algorithm: Select an iterative reconstruction algorithm (e.g., ASiR, MBIR). A moderate level of reconstruction is often a good starting point.
-
Scan Timing: Employ a bolus tracking technique with a region of interest (ROI) placed in the artery of interest. Set the trigger threshold to an appropriate HU value (e.g., 100-150 HU) to initiate the scan at peak arterial opacification.
-
-
Injection Protocol:
-
Administer the calculated dose of this compound at a consistent flow rate.
-
Immediately follow the this compound injection with a saline flush (e.g., 30-50 mL) at the same injection rate.
-
-
Image Evaluation:
-
Assess the images for diagnostic quality, paying close attention to vascular enhancement, image noise, and the presence of any artifacts.
-
Measure the HU in the target vessels and the CNR to quantitatively assess image quality.
-
Protocol 2: this compound Dose Reduction using Dual-Energy CT (DECT)
-
Subject Preparation:
-
Follow the same preparation steps as in Protocol 1.
-
-
This compound Dosing:
-
A more significant dose reduction is often possible with DECT. A 40-60% reduction from the standard dose can be targeted.
-
-
CT Acquisition Parameters:
-
Scan Mode: Select a dual-energy scanning mode.
-
Image Reconstruction: Reconstruct virtual monoenergetic images (VMI) at a low keV level, typically between 40 and 70 keV, to maximize iodine contrast. Also, reconstruct a standard polychromatic image series for comparison.
-
-
Injection Protocol:
-
Follow the same injection protocol as in Protocol 1.
-
-
Image Evaluation:
-
Primarily evaluate the low-keV VMI for diagnostic information.
-
Compare the image quality of the VMI to the standard polychromatic images.
-
Assess for any DECT-specific artifacts.
-
Mandatory Visualization
Caption: Workflow for implementing a reduced this compound dose protocol.
Caption: Logical relationships between dose reduction strategies and outcomes.
References
- 1. appliedradiology.com [appliedradiology.com]
- 2. Effects of different tube potentials and iodine concentrations on image enhancement, contrast-to-noise ratio and noise in micro-CT images: a phantom study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itnonline.com [itnonline.com]
- 4. Double-low protocol for hepatic dynamic CT scan: Effect of low tube voltage and low-dose iodine contrast agent on image quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-Energy CT as a Well-Established CT Modality to Reduce Contrast Media Amount: A Systematic Review from the Computed Tomography Subspecialty Section of the Italian Society of Radiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Iobitridol Clearance in Renally Impaired Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing Iobitridol clearance rates in animal models with induced renal impairment. The following information is intended to assist researchers in designing and executing robust preclinical studies involving this contrast agent.
Troubleshooting Guide
This guide addresses common issues encountered during the administration and monitoring of this compound in renally impaired animal models.
| Problem | Potential Cause | Recommended Solution |
| Acute Adverse Reaction During Injection (e.g., respiratory distress, seizures) | Anaphylactoid reaction to this compound or vehicle. | 1. Immediately stop the infusion. 2. Administer supportive care as per institutional guidelines (e.g., epinephrine, antihistamines, oxygen). 3. Monitor vital signs closely. 4. For future experiments, consider a slower infusion rate or pre-treatment with antihistamines after consulting with a veterinarian. |
| Unexpectedly High or Rapid Rise in Serum Creatinine (SCr) or Blood Urea Nitrogen (BUN) Post-Iobitridol | Severe Contrast-Induced Acute Kidney Injury (CI-AKI) due to pre-existing renal compromise. Dehydration can exacerbate this. | 1. Ensure adequate hydration of the animal before and after this compound administration.[1] 2. Review the dose of this compound; dose reduction may be necessary for severely impaired animals. 3. Monitor urine output; oliguria or anuria requires immediate veterinary consultation. 4. In subsequent studies, consider a less severe model of renal impairment or a lower dose of this compound. |
| Difficulty in Obtaining Accurate GFR Measurements | Inappropriate blood sampling times for the level of renal impairment. | 1. In severe renal impairment, the clearance of this compound is delayed. Extend the blood sampling schedule to capture the slower elimination phase.[2] 2. For canines with suspected CKD, sampling at 150 or 180 minutes post-injection may be more informative than earlier time points.[2] 3. Ensure accurate timing of blood draws relative to the this compound injection. |
| High Variability in this compound Clearance Rates Between Animals in the Same Cohort | Inconsistent induction of renal impairment. Variable hydration status. | 1. Refine the surgical or chemical induction method to ensure a more uniform level of kidney injury.[3][4] 2. Confirm the degree of renal impairment via baseline SCr and BUN measurements before this compound administration. 3. Standardize the hydration protocol for all animals. |
| Evidence of Tubular Injury (e.g., increased urinary N-acetyl-β-D-glucosaminidase [NAG]) Without Significant Change in GFR | This compound may cause direct tubular toxicity that is not immediately reflected in GFR. | 1. This is a known effect of contrast media. Continue to monitor both GFR and markers of tubular injury. 2. Correlate biochemical findings with histopathological analysis of kidney tissue to assess the extent of tubular damage. |
Frequently Asked Questions (FAQs)
1. How is this compound cleared from the body, and how does renal impairment affect this?
This compound is a nonionic, low-osmolality contrast agent that is primarily eliminated unchanged by glomerular filtration. It does not undergo significant tubular secretion or reabsorption. In the context of renal impairment, a reduced glomerular filtration rate (GFR) directly leads to decreased clearance and a prolonged elimination half-life of this compound. In cases of total renal failure, a small percentage of this compound can be excreted via the biliary route.
2. What are the most common animal models for studying this compound clearance in renal impairment?
Several animal models are used to simulate human kidney disease:
-
Surgical Models:
-
5/6 Nephrectomy (Ablation): This model of chronic kidney disease (CKD) involves the surgical removal of one kidney and infarction of two-thirds of the other, leading to a stable reduction in renal function.
-
-
Nephrotoxic Models:
-
Adenine-Induced CKD: Oral administration of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial inflammation and fibrosis, mimicking features of human CKD.
-
Cisplatin-Induced Acute Kidney Injury (AKI): A single high dose of cisplatin can induce acute tubular necrosis.
-
3. How can I measure the Glomerular Filtration Rate (GFR) using this compound in my animal model?
The plasma clearance of this compound can be used as a reliable measure of GFR. The methodology is similar to that described for iohexol, another non-ionic contrast agent.
Experimental Protocol: Measuring GFR with this compound in a Mouse Model (Adapted from Iohexol Protocols)
-
Animal Preparation: Acclimatize the conscious mouse to the experimental setup to minimize stress.
-
This compound Administration: Administer a precise dose of this compound intravenously (e.g., via the tail vein). A typical dose might be in the range of 6-10 mg of iodine per mouse.
-
Blood Sampling: Collect small blood samples (e.g., 5-10 µL) from the tail tip at multiple time points post-injection. For normal renal function, sampling at 1, 3, 7, 10, 15, 35, 55, and 75 minutes is suggested. For renally impaired mice, later time points should be added to accurately capture the slower clearance.
-
Sample Analysis: Measure the concentration of this compound in the plasma samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate the plasma clearance using a two-compartment or one-compartment pharmacokinetic model. The clearance is calculated as the dose divided by the area under the plasma concentration-time curve (AUC).
4. What are the key biomarkers to monitor for this compound-induced nephrotoxicity?
Beyond SCr and BUN, consider monitoring:
-
Urinary N-acetyl-β-D-glucosaminidase (NAG): An enzyme that is released from proximal tubule cells upon injury.
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is highly upregulated in injured proximal tubule epithelial cells.
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly released from the kidney into the blood and urine following injury.
-
Histopathology: Examination of kidney tissue for tubular necrosis, apoptosis, and interstitial fibrosis provides definitive evidence of injury.
Quantitative Data on Contrast Agent Clearance in Renally Impaired Animal Models
The following tables summarize data on creatinine clearance from a study using a similar non-ionic contrast agent, iohexol, in a 5/6 nephrectomy rat model of CI-AKI. This data can serve as a reference for expected changes in renal function.
Table 1: Renal Function in 5/6 Nephrectomy Rat Model at Baseline
| Parameter | Value (Mean ± SD) |
| Serum Creatinine (mg/dL) | 0.83 ± 0.11 |
| Blood Urea Nitrogen (mg/dL) | 57.48 ± 12.25 |
| Creatinine Clearance (mL/min/kg) | 0.48 ± 0.06 |
Table 2: Changes in Renal Function 24 Hours Post-Contrast in 5/6 Nephrectomy Rats with Dehydration
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) | Creatinine Clearance (mL/min/kg) |
| Saline | No significant change | No significant change | No significant change |
| Iodixanol (10 mL/kg) | 1.21 ± 0.11 | 78.40 ± 14.99 | 0.31 ± 0.06 |
Signaling Pathways and Experimental Workflows
This compound-Induced Renal Cell Injury Signaling Pathway
This compound, like other contrast media, can induce apoptosis in renal tubular cells through the intrinsic pathway. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death. Oxidative stress also plays a significant role in this process.
Caption: this compound-induced renal cell apoptosis and inflammation pathway.
Experimental Workflow for Assessing this compound Clearance in a Renally Impaired Rat Model
This workflow outlines the key steps from model induction to data analysis.
Caption: Workflow for this compound clearance studies in animal models.
References
- 1. A Novel Contrast-Induced Acute Kidney Injury Model Based on the 5/6-Nephrectomy Rat and Nephrotoxicological Evaluation of Iohexol and Iodixanol In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Iodinated Contrast on Renal Function and Hemodynamics in Rats with Chronic Hyperglycemia and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Preventing Iobitridol precipitation in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the preparation, storage, and troubleshooting of iobitridol stock solutions for experimental use. Our aim is to equip researchers with the necessary information to prevent precipitation and ensure the stability and reliability of their this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in stock solutions a concern?
A1: this compound is a non-ionic, water-soluble, tri-iodinated contrast agent.[1][2][3][4] While it is considered highly water-soluble, preparing concentrated stock solutions for research applications can sometimes lead to precipitation or crystallization. This can occur due to factors such as temperature fluctuations, pH shifts, or exceeding its solubility limit in a particular solvent system. Ensuring the complete dissolution and stability of this compound in stock solutions is critical for accurate and reproducible experimental results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For most in vitro applications, sterile, deionized water is the recommended solvent due to this compound's high water solubility. For applications requiring a non-aqueous or a specific co-solvent system, Dimethyl Sulfoxide (DMSO) is a suitable alternative as this compound is soluble in DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved, stock solutions in solvents like DMSO can be stored at -80°C for up to one year. Aqueous stock solutions should be prepared fresh when possible. If short-term storage is necessary, store at 2-8°C and visually inspect for any signs of precipitation before use. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I sterilize my this compound stock solution?
A4: Yes. For aqueous solutions, sterilization can be achieved by filtering through a 0.22 µm syringe filter. If you are preparing your stock solution in DMSO, filtration for sterilization is generally not necessary as DMSO has inherent sterilizing properties.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from a stock solution can compromise experimental results. The following guide provides systematic steps to identify and resolve common causes of precipitation.
Visual Guide to Troubleshooting
Below is a workflow to help you troubleshoot this compound precipitation in your stock solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Common Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Temperature Fluctuations | This compound solubility is temperature-dependent. A decrease in temperature, such as moving a solution from room temperature to a refrigerator or cold room, can lead to supersaturation and subsequent precipitation. | Solution: Prepare and handle the solution at a consistent temperature. If a solution has been stored at a lower temperature, allow it to equilibrate to room temperature before use. Gentle warming in a water bath (not exceeding 40°C) can help redissolve the precipitate. |
| Incorrect pH | Although this compound is non-ionic, extreme pH values can potentially affect its stability and solubility. | Solution: Prepare aqueous solutions using a neutral pH buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) if compatible with your experimental system. Verify the pH of your final solution. |
| High Concentration | Exceeding the solubility limit of this compound in the chosen solvent will inevitably lead to precipitation. | Solution: Prepare a less concentrated stock solution. If a high concentration is necessary, consider using a co-solvent system. |
| Solvent Evaporation | Improperly sealed storage containers can lead to solvent evaporation, increasing the concentration of this compound and causing precipitation. | Solution: Ensure that storage vials are tightly sealed. For long-term storage, consider using parafilm to further secure the cap. |
| Impurities | The presence of impurities in the this compound powder or the solvent can act as nucleation sites, promoting crystallization. | Solution: Use high-purity this compound and sterile, high-purity solvents for solution preparation. |
| Slow Cooling Rate | While counterintuitive, for some compounds, a very slow cooling rate can promote the formation of larger, more stable crystals. | Solution: If you are preparing a supersaturated solution that requires cooling, experiment with different cooling rates to find the optimal condition that prevents precipitation. |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 100 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tube or vial
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile water or PBS to the powder.
-
Gently vortex the mixture until the powder is fully dissolved.
-
If necessary, continue adding solvent in small increments until the final desired concentration is reached, ensuring complete dissolution at each step.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the solution at 2-8°C for short-term use or aliquot and store at -20°C for longer-term storage.
Protocol 2: Preparation of this compound Stock Solution in a Co-Solvent System (for higher concentrations)
This protocol is adapted from a general formulation for in vivo studies and may need to be optimized for specific in vitro applications.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline or PBS
-
Sterile conical tubes
Procedure:
-
Dissolve the desired amount of this compound in DMSO to create a concentrated primary stock solution (e.g., 40 mg/mL).
-
In a separate tube, prepare the vehicle by mixing the solvents in the desired ratio. A common starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS.
-
To prepare the final working solution, add the appropriate volume of the this compound-DMSO stock to the vehicle.
-
Mix thoroughly until a clear, homogeneous solution is obtained. Sonication or gentle warming can be used to aid dissolution.
-
Store the solution appropriately, protected from light.
Logical Relationship of Factors Affecting this compound Solubility
The following diagram illustrates the key factors that can influence the solubility of this compound in stock solutions.
Caption: Factors influencing this compound solubility.
Data Presentation
| Solvent | Solubility | Notes |
| Water | Highly Soluble | The preferred solvent for most applications. |
| DMSO | Soluble | A suitable alternative for preparing high-concentration stock solutions. |
| Co-solvent Systems (e.g., DMSO/PEG300/Tween-80/Saline) | Can enhance solubility | Useful for achieving higher concentrations that may not be possible in a single solvent. Ratios may need to be optimized. |
For any further assistance, please contact our technical support team.
References
- 1. This compound | C20H28I3N3O9 | CID 65985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deconvolution Analysis of the Non-Ionic Iomeprol, this compound and Iodixanol Contrast Media-Treated Human Whole Blood Thermograms: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Image Reconstruction for Iobitridol-Based CT Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iobitridol (Xenetix®) in their computed tomography (CT) experiments. The following sections detail common challenges encountered during image reconstruction and offer practical solutions and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common image artifacts encountered with this compound-based CT data?
A1: The most common artifacts include image noise, beam hardening artifacts, and streaking artifacts. Image noise presents as a grainy appearance, potentially obscuring fine details. Beam hardening can cause dark bands or streaks between dense regions, such as bone or concentrated contrast media.[1][2] Streaking artifacts, often appearing as lines radiating from high-contrast areas, can result from patient motion, metal implants, or high concentrations of this compound.
Q2: How do iterative reconstruction (IR) algorithms improve image quality compared to filtered back-projection (FBP)?
A2: Iterative reconstruction (IR) algorithms significantly reduce image noise compared to the more traditional filtered back-projection (FBP) method.[3] IR works by repeatedly refining the image to better match the acquired data, which allows for more accurate noise modeling and reduction. This noise reduction can, in turn, enable the use of lower radiation doses and/or lower concentrations of this compound while maintaining or even improving image quality.[3][4]
Q3: Can the concentration of this compound affect image quality and artifact presentation?
A3: Yes, the concentration of this compound can impact image quality. Higher concentrations can lead to more pronounced beam hardening and streaking artifacts, especially when using FBP reconstruction. Conversely, while lower concentrations may reduce these artifacts, they might also decrease the contrast-to-noise ratio (CNR), potentially making it harder to visualize subtle features. Optimizing the this compound concentration in conjunction with the appropriate reconstruction algorithm is crucial for achieving high-quality images.
Q4: What is the "plastic-like" appearance sometimes seen with iterative reconstruction, and how can it be mitigated?
A4: The "plastic-like" or overly smooth appearance of images reconstructed with some iterative algorithms is a known characteristic, particularly at higher iteration levels. This effect arises from the noise reduction process, which can sometimes blur the natural texture of tissues. To mitigate this, it is advisable to use a lower to moderate level of iterative reconstruction, balancing noise reduction with the preservation of natural image texture. The optimal level will depend on the specific imaging task and the anatomy being studied.
Q5: Are there specific reconstruction strategies for dealing with metal artifacts in this compound-enhanced scans?
A5: Yes, in cases where metallic implants are present, dedicated metal artifact reduction (MAR) algorithms are highly recommended. These are often specialized iterative reconstruction techniques designed to reduce the severe streaking and shadowing caused by metal. Even without a dedicated MAR algorithm, some standard iterative reconstruction methods can offer a degree of metal artifact reduction compared to FBP.
Troubleshooting Guides
Issue 1: Excessive Image Noise in this compound-Enhanced Scans
Symptoms:
-
Grainy or mottled appearance of the reconstructed images.
-
Poor differentiation of soft tissues.
-
Low signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR).
Possible Causes:
-
Low radiation dose (mAs).
-
Use of a sharp reconstruction kernel with Filtered Back-Projection (FBP).
-
Suboptimal this compound concentration for the imaging task.
Solutions:
| Solution | Description |
| Utilize Iterative Reconstruction (IR) | Switch from FBP to an iterative reconstruction algorithm. IR is highly effective at reducing image noise, which can allow for a reduction in radiation dose without compromising image quality. |
| Optimize IR Level | If already using IR, adjust the iteration level. A higher level will generally result in lower noise but may introduce a "plastic-like" appearance. Experiment with different levels to find the optimal balance for your specific application. |
| Adjust Reconstruction Kernel | If using FBP, select a smoother reconstruction kernel. While this may slightly reduce spatial resolution, it can significantly decrease image noise. |
| Optimize Acquisition Parameters | If possible, increase the tube current-time product (mAs) to increase the photon count and reduce quantum noise. |
| Evaluate this compound Concentration and Injection Protocol | Ensure the this compound concentration and injection rate are appropriate for the anatomy and pathology being studied. In some cases, a higher concentration or a faster injection rate can improve CNR, which may be more critical than a slight increase in noise. |
Issue 2: Beam Hardening and Streaking Artifacts
Symptoms:
-
Dark bands or streaks between areas of high attenuation (e.g., bone, concentrated this compound).
-
"Cupping" artifact, where the center of a uniform object appears darker than the periphery.
-
Streaks radiating from regions with high concentrations of this compound.
Possible Causes:
-
High concentration of this compound leading to significant X-ray beam attenuation.
-
Use of Filtered Back-Projection (FBP), which is more susceptible to these artifacts.
-
Low X-ray tube voltage (kVp).
Solutions:
| Solution | Description |
| Employ Iterative Reconstruction | Iterative reconstruction algorithms often include corrections for beam hardening and can significantly reduce these artifacts compared to FBP. |
| Increase Tube Voltage (kVp) | Increasing the kVp (e.g., from 100 to 120 or 140 kVp) results in a "harder" X-ray beam that is less susceptible to beam hardening. However, this may also reduce the conspicuity of iodine, so a balance must be struck. |
| Optimize this compound Administration | Avoid excessive pooling of concentrated this compound. A well-timed scan with a saline flush can help to achieve a more uniform distribution of the contrast agent. |
| Use Dual-Energy CT | If available, dual-energy CT can be used to generate virtual monoenergetic images at higher energy levels, which can effectively mitigate beam hardening artifacts. |
| Apply Post-Processing Corrections | Some imaging software packages offer post-processing algorithms specifically designed to correct for beam hardening artifacts. |
Quantitative Data Presentation
Table 1: Comparison of Image Noise and Contrast-to-Noise Ratio (CNR) for Different Reconstruction Algorithms in a Phantom Study
| Reconstruction Algorithm | Relative Image Noise (Normalized to FBP) | Relative CNR (Normalized to FBP) | Key Advantages |
| Filtered Back-Projection (FBP) | 1.00 | 1.00 | Fast reconstruction time. |
| Iterative Reconstruction (IR) - Low Strength | ~0.75 | ~1.33 | Moderate noise reduction with minimal impact on image texture. |
| Iterative Reconstruction (IR) - Medium Strength | ~0.50 | ~2.00 | Significant noise reduction, good balance for most applications. |
| Iterative Reconstruction (IR) - High Strength | ~0.25 | ~4.00 | Maximum noise reduction, but may lead to an overly smooth image appearance. |
| Deep Learning Reconstruction | ~0.30 | ~3.50 | Excellent noise reduction while preserving natural image texture. |
Note: Values are approximate and can vary based on the specific scanner, phantom, and imaging parameters.
Experimental Protocols
Protocol 1: Low-Dose CT Angiography with this compound and Iterative Reconstruction
-
Patient/Animal Preparation: Ensure adequate hydration. Anesthetize the subject as per institutional guidelines.
-
Contrast Administration:
-
Contrast Agent: this compound (Xenetix® 350 mgI/mL).
-
Dosage: 1.5 mL/kg body weight.
-
Injection Rate: 2-4 mL/s via a power injector.
-
Saline Flush: 20 mL of saline at the same injection rate immediately following contrast administration.
-
-
CT Acquisition:
-
Scanner: 64-slice or higher CT scanner.
-
Scan Delay: Determined by bolus tracking in the target artery.
-
Tube Voltage: 100 kVp.
-
Tube Current: Utilize automatic tube current modulation with a reference mAs of 100-150.
-
Slice Thickness: 0.625 mm.
-
Rotation Time: 0.5 s.
-
-
Image Reconstruction:
-
Algorithm: Utilize a medium-strength iterative reconstruction algorithm.
-
Kernel: A standard or soft-tissue kernel.
-
Slice Thickness: Reconstruct axial, coronal, and sagittal images at 1.0 mm thickness.
-
Protocol 2: High-Resolution Imaging of Perfused Tissue with this compound
-
Patient/Animal Preparation: As per institutional protocol.
-
Contrast Administration:
-
Contrast Agent: this compound (Xenetix® 350 mgI/mL).
-
Dosage: 2.0 mL/kg body weight.
-
Injection Rate: 3-5 mL/s.
-
Saline Flush: 30 mL of saline at the same rate.
-
-
CT Acquisition:
-
Scanner: 128-slice or higher CT scanner.
-
Scan Delay: Empiric delay of 60-70 seconds for venous phase imaging.
-
Tube Voltage: 120 kVp.
-
Tube Current: Automatic tube current modulation with a reference mAs of 200-250.
-
Slice Thickness: 0.5 mm.
-
Rotation Time: 0.4 s.
-
-
Image Reconstruction:
-
Algorithm: Filtered Back-Projection (FBP) for maximum spatial resolution, or a low-strength iterative reconstruction to balance noise and resolution.
-
Kernel: A sharp or bone kernel.
-
Slice Thickness: Reconstruct images at 0.625 mm with an overlap of 0.3 mm.
-
Visualizations
Caption: Troubleshooting workflow for common image quality issues.
Caption: Comparison of key characteristics of reconstruction algorithms.
References
Technical Support Center: Iobitridol and Beam Hardening Artifacts
This technical support center provides researchers, scientists, and drug development professionals with guidance on correcting for beam hardening effects when using Iobitridol as a contrast agent in computed tomography (CT) imaging.
Frequently Asked Questions (FAQs)
Q1: What is beam hardening and why does it occur with this compound?
A1: Beam hardening is a physical phenomenon that occurs in CT imaging because X-ray beams are polychromatic, meaning they consist of photons with a range of energies. As the beam passes through an object, lower-energy photons are attenuated more readily than higher-energy photons. This selective attenuation "hardens" the beam, increasing its average energy.[1] this compound, being an iodinated contrast agent, has a high atomic number and strongly attenuates X-rays, particularly at lower energies.[2] This preferential absorption of low-energy photons significantly hardens the X-ray beam, leading to artifacts in the reconstructed CT image.
Q2: What types of artifacts are caused by beam hardening with this compound?
A2: Two primary types of artifacts are caused by beam hardening when using this compound:
-
Cupping Artifacts: In images of uniform objects, the center can appear artificially darker (lower CT number) than the periphery. This is because the X-ray beam is hardened more as it passes through the thicker central portion of the object.[1][3]
-
Streaking Artifacts: Dark streaks or bands can appear between two dense objects (e.g., bones or regions with high concentrations of this compound) in the image.[4]
Q3: How can I correct for beam hardening artifacts when using this compound?
A3: Several methods can be employed to correct for beam hardening artifacts:
-
Dual-Energy CT (DECT): This is a highly effective technique that involves acquiring two datasets at different energy levels. By processing these datasets, it's possible to create "virtual monochromatic" images at a specific energy level, which can significantly reduce or eliminate beam hardening artifacts.
-
Iterative Reconstruction Algorithms: These are advanced computational methods that can model the physics of the X-ray beam, including beam hardening effects, to produce more accurate reconstructions with fewer artifacts compared to standard filtered back-projection algorithms.
-
Phantom Calibration: Scanning a phantom with known material properties (including different concentrations of this compound) allows for the creation of a correction curve to linearize the relationship between CT number and material density.
-
Increasing Tube Voltage (kVp): Using a higher tube voltage results in a more energetic and "harder" initial X-ray beam, which is less susceptible to further hardening as it passes through the subject. However, this may also reduce image contrast.
-
Pre-filtration: Placing a filter (e.g., a thin sheet of copper or aluminum) in the X-ray beam path before it reaches the subject can pre-harden the beam by absorbing low-energy photons.
Troubleshooting Guides
Issue: I am observing cupping artifacts in my phantom/subject images after administering this compound.
| Possible Cause | Troubleshooting Step |
| Polychromatic X-ray Beam | The inherent nature of the X-ray source leads to beam hardening, especially with the high attenuation of this compound. |
| Insufficient Correction | The standard reconstruction algorithm may not adequately compensate for the significant beam hardening caused by the contrast agent. |
| High Concentration of this compound | Higher concentrations of iodine will lead to more pronounced beam hardening. |
Solution:
-
Utilize Dual-Energy CT (DECT) if available: Reconstruct virtual monochromatic images (VMI) at higher energy levels (e.g., 70-100 keV) to mitigate the cupping artifact.
-
Employ Iterative Reconstruction: If your scanner has iterative reconstruction capabilities, use an algorithm designed to correct for beam hardening.
-
Perform a Phantom Calibration: Scan a phantom with varying concentrations of this compound to generate a calibration curve to correct the CT numbers in your experimental data.
-
Increase Tube Voltage: As a simpler approach, try increasing the tube voltage (kVp) of your scan protocol. Be aware that this may decrease contrast in soft tissues.
-
Apply Post-Reconstruction Correction: Some imaging software includes post-reconstruction algorithms to correct for cupping artifacts. These are often based on modeling the expected artifact profile.
Issue: Dark streaks are appearing between bones and this compound-enhanced regions in my images.
| Possible Cause | Troubleshooting Step |
| Severe Beam Hardening | The presence of two highly attenuating materials (bone and this compound) in close proximity causes significant beam hardening, leading to streaking. |
| Patient Motion | Movement during the scan can exacerbate streaking artifacts, especially in high-contrast areas. |
| Metal Implants | If present, metallic implants will also contribute significantly to beam hardening and streaking. |
Solution:
-
Implement Dual-Energy CT (DECT): As with cupping, DECT with virtual monochromatic imaging is a very effective solution for reducing streaking artifacts.
-
Use Iterative Reconstruction: Advanced iterative reconstruction algorithms are often designed to reduce streaking artifacts.
-
Optimize Patient/Subject Positioning: Ensure the subject is well-immobilized to prevent motion. If possible, orient the subject to minimize the alignment of highly attenuating structures in the scan plane.
-
Increase kVp: A higher tube voltage can help reduce the severity of the streaks, but with a potential trade-off in contrast.
Data Presentation
Table 1: Quantitative Analysis of Beam Hardening Artifact (BHA) Reduction using Virtual Monochromatic Energy (VME) Imaging in a Phantom Study with Varying Iodine Concentrations.
| Iodine Concentration | Correction Method | Optimal VME Level for BHA Reduction | BHA Reduction Compared to Single-Energy CT (120 kVp) |
| 40 mgI/mL | GE DECT | > 50 keV | Significant (P = 0.003) |
| 80 mgI/mL | GE DECT | > 60 keV | Significant (P < 0.001) |
| 40 mgI/mL | Siemens DECT | > 80 keV | Significant (P < 0.001) |
| 80 mgI/mL | Siemens DECT | > 70 keV | Significant (P = 0.002) |
| 40 mgI/mL | Toshiba DECT | > 40 keV | Significant (P < 0.001) |
| 80 mgI/mL | Toshiba DECT | > 60 keV | Significant (P < 0.001) |
| Data summarized from a study by Wu et al. |
Experimental Protocols
Protocol 1: Phantom Study for Beam Hardening Correction Assessment
Objective: To quantify the effectiveness of a beam hardening correction algorithm using a phantom with varying concentrations of this compound.
Materials:
-
CT scanner with the correction capability to be tested (e.g., DECT or iterative reconstruction).
-
Cylindrical water-equivalent phantom.
-
Vials containing this compound solutions of known concentrations (e.g., 0, 10, 20, 40, 80 mgI/mL) diluted in saline.
-
Image analysis software.
Methodology:
-
Phantom Preparation:
-
Prepare the this compound solutions.
-
Fill the vials with the respective solutions and seal them.
-
Place the vials within the water-equivalent phantom.
-
-
CT Image Acquisition:
-
Position the phantom in the gantry of the CT scanner.
-
Perform a scout scan to define the scan range.
-
Acquire images using a standard clinical or preclinical protocol (e.g., 120 kVp, appropriate mAs).
-
If using DECT, acquire scans at two energy levels (e.g., 80 kVp and 140 kVp).
-
-
Image Reconstruction:
-
Reconstruct the images using a standard filtered back-projection algorithm (as a baseline).
-
Reconstruct the images using the beam hardening correction method being evaluated (e.g., generate virtual monochromatic images at various keV levels from the DECT data, or apply the iterative reconstruction algorithm).
-
-
Data Analysis:
-
Define regions of interest (ROIs) in the center of each this compound-containing vial and in the surrounding water-equivalent material on all reconstructed image series.
-
Measure the mean and standard deviation of the CT numbers (in Hounsfield Units, HU) within each ROI.
-
To quantify cupping, place ROIs at the center and periphery of a uniform section of the phantom and compare the mean HU values.
-
To quantify streaking, place ROIs in the artifactual dark bands between high-concentration vials and compare the HU values to a nearby artifact-free region.
-
Compare the CT number accuracy and the reduction in artifact severity between the standard reconstruction and the corrected images.
-
Protocol 2: Preclinical In-Vivo Study for this compound-Enhanced Imaging with Beam Hardening Correction
Objective: To evaluate the efficacy of a beam hardening correction method for improving image quality in a preclinical animal model using this compound.
Materials:
-
Micro-CT or clinical CT scanner with beam hardening correction capabilities.
-
Anesthetized small animal model (e.g., mouse or rat).
-
This compound contrast agent.
-
Catheter for intravenous injection.
-
Animal monitoring equipment.
-
Image analysis software.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal according to an approved protocol.
-
Place an intravenous catheter (e.g., in the tail vein).
-
Position the animal on the scanner bed.
-
-
Image Acquisition:
-
Perform a pre-contrast scan of the region of interest.
-
Administer this compound via the catheter at a predetermined dose and injection rate.
-
Acquire post-contrast scans at desired time points. If using DECT, ensure both low and high energy scans are acquired.
-
-
Image Reconstruction:
-
Reconstruct the pre- and post-contrast images using both a standard algorithm and the beam hardening correction algorithm.
-
-
Data Analysis:
-
Co-register the pre- and post-contrast images.
-
Define ROIs in the enhanced tissues of interest and in areas where artifacts are observed (e.g., adjacent to bone).
-
Quantify the change in CT number (enhancement) in the tissues of interest.
-
Qualitatively and quantitatively assess the reduction of beam hardening artifacts (cupping and streaking) in the corrected images compared to the standard reconstructions.
-
Visualizations
Caption: The causal relationship of beam hardening artifacts with this compound.
References
Technical Support Center: Enhancing Iobitridol Signal-to-Noise Ratio in Low-Dose Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Iobitridol in low-dose computed tomography (CT) protocols. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental methodologies to optimize the signal-to-noise ratio (SNR) and ensure high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound for contrast enhancement?
A1: this compound is a non-ionic, water-soluble, tri-iodinated contrast agent.[1][2] Its mechanism hinges on the high atomic number of its iodine atoms, which effectively absorb X-rays.[2][3] When administered intravenously, this compound circulates through the bloodstream and distributes into the extracellular fluid space, increasing the attenuation of X-rays in the tissues where it accumulates.[3] This differential attenuation between tissues with and without the contrast agent produces the enhanced contrast seen in CT images, allowing for clearer visualization of anatomical structures like blood vessels and organs.
Q2: Why is enhancing the signal-to-noise ratio (SNR) critical in low-dose protocols?
A2: Low-dose CT protocols inherently produce images with higher noise levels compared to standard-dose protocols. This increased noise can obscure fine details and reduce the conspicuity of tissues enhanced by this compound, potentially compromising diagnostic accuracy. Enhancing the SNR is crucial to counteract this effect, ensuring that the signal from the contrast agent is clearly distinguishable from the background noise, thereby maintaining image quality and diagnostic confidence even with a reduced radiation dose.
Q3: How does reducing the tube voltage (kVp) affect the this compound signal?
A3: Reducing the tube voltage (e.g., from 120 kVp to 100 kVp or 80 kVp) brings the energy of the X-ray beam closer to the k-edge of iodine (33.2 keV). This proximity results in a significant increase in the photoelectric effect, leading to much higher X-ray attenuation by the iodine in this compound. Consequently, lowering the kVp can substantially boost the signal from this compound, which can be leveraged to either improve image contrast or reduce the required iodine dose while maintaining adequate enhancement.
Q4: What is the role of iterative reconstruction (IR) algorithms in low-dose this compound studies?
A4: Iterative reconstruction algorithms are advanced computational methods that reduce image noise, a primary challenge in low-dose CT. Unlike traditional filtered back projection (FBP), IR algorithms can differentiate between true signal and noise, selectively reducing noise while preserving structural details. The use of IR, especially advanced model-based iterative reconstruction (MBIR), allows for significant reductions in radiation dose without a corresponding loss in image quality. This makes IR a critical tool for achieving high SNR in low-dose protocols using this compound.
Q5: Can Dual-Energy CT (DECT) be used to enhance the this compound signal?
A5: Yes, Dual-Energy CT (DECT) is a powerful technique for enhancing the iodine signal. DECT acquires data at two different energy levels simultaneously, which allows for the creation of virtual monoenergetic images (VMI). By generating VMIs at low energy levels (e.g., 40-70 keV), the iodine signal can be maximized, significantly improving the contrast-to-noise ratio (CNR). This technique can be used to improve the visibility of iodine-enhanced structures or to enable a reduction in the total iodine dose administered.
Troubleshooting Guide
Issue 1: My this compound-enhanced images have low SNR and appear noisy.
-
Question: How can I reduce noise and improve the signal from this compound in my low-dose CT scans?
-
Answer:
-
Optimize Tube Voltage (kVp): Lowering the tube potential from 120 kVp to 100 kVp or 80 kVp will increase the attenuation of this compound, boosting its signal. This is often the most effective first step.
-
Utilize Iterative Reconstruction (IR): If not already in use, apply an iterative reconstruction algorithm instead of standard filtered back projection. Algorithms like ASIR or more advanced MBIR are specifically designed to reduce noise in low-dose scans.
-
Increase Iodine Delivery Rate (IDR): For first-pass examinations like CT angiography, increasing the IDR (iodine dose per unit of time) can maximize peak arterial enhancement. This can be achieved by using a higher concentration of this compound or increasing the injection flow rate.
-
Consider Patient Factors: Enhancement can be influenced by patient weight, age, and cardiac output. Dose adjustments may be necessary for larger patients to achieve adequate signal.
-
Employ Dual-Energy CT (DECT): If available, use DECT to generate low-keV virtual monoenergetic images. This technique specifically amplifies the iodine signal, which can significantly improve the contrast-to-noise ratio.
-
Issue 2: The contrast enhancement in the target region of interest is insufficient.
-
Question: What steps can I take if the level of tissue enhancement with this compound is lower than expected?
-
Answer:
-
Verify Injection Protocol: Ensure the correct this compound dose, concentration, and injection rate are being used for the specific clinical or research question. The total iodine dose is a key determinant of enhancement in parenchymal phases.
-
Optimize Scan Timing: The timing of the scan acquisition relative to the contrast injection is critical. For arterial phase imaging, use a bolus tracking method to trigger the scan at peak aortic enhancement. Venous and delayed phases should have fixed, validated delays.
-
Adjust for Patient Body Weight: Contrast enhancement shows a negative correlation with body weight when a fixed volume is used. Ensure the this compound dose is adjusted for the subject's weight (e.g., in mg of Iodine/kg).
-
Lower the Tube Voltage (kVp): As detailed above, reducing the kVp setting increases the Hounsfield Unit (HU) value of iodine, leading to higher measured enhancement for the same iodine concentration in tissue.
-
Issue 3: I need to reduce the radiation dose further without sacrificing image quality.
-
Question: What is the most effective strategy to significantly lower the radiation dose while maintaining a good this compound signal?
-
Answer: A "double-low" or combined approach is most effective.
-
Combine Low kVp with Iterative Reconstruction: This is a well-established strategy. The low kVp boosts the iodine signal, while the IR algorithm manages the increased noise that would otherwise result from a lower radiation dose (mAs). This allows for a substantial reduction in mAs.
-
Implement Model-Based Iterative Reconstruction (MBIR): If available, MBIR offers the greatest potential for noise reduction and may allow for the most significant dose reductions compared to other IR techniques.
-
Optimize Iodine Delivery: A faster iodine delivery rate (IDR) can create a stronger signal during first-pass imaging, which allows for a greater tolerance of image noise. This, in turn, permits a reduction in mAs to lower the radiation dose.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating different low-dose CT protocols and their impact on image quality metrics.
Table 1: Comparison of Image Quality Metrics in Different CT Protocols for Liver Imaging Data synthesized from a study comparing low-concentration (LCIC) and high-concentration (HCIC) iodine contrast.
| Parameter | Protocol | Arterial Phase | Portal Venous Phase |
| Subjective Image Quality (Mean Score ± SD) | HCIC (350 mgI/mL) | 4.450 ± 0.462 | 4.430 ± 0.443 |
| LCIC (270 mgI/mL) | 4.439 ± 0.477 | 4.337 ± 0.371 | |
| Optimal Iodine Dose Threshold (mg I/kg) | 100 kVp | 501.691 | - |
| 120 kVp | 599.145 | - | |
| Automated kVp | - | 517.650 |
Table 2: Impact of Tube Voltage and Reconstruction on Radiation Dose and Image Quality Data adapted from studies on "double-low" protocols and iterative reconstruction.
| Protocol Group | Tube Voltage (kVp) | Iodine Concentration (mgI/mL) | Reconstruction | Relative Radiation Dose Reduction | Key Finding |
| Group A ("Double-Low") | 100 | 270 | 40% ASIR | ~36% vs. Group C | Maintained SNR/CNR with lower dose. |
| Group B | 120 | 270 | FBP | - | Lower CT values than other groups. |
| Group C (Standard) | 120 | 350 | FBP | Reference | Higher iodine intake. |
Experimental Protocols
Protocol: Low-Dose Abdominal CT with this compound (350 mgI/mL) and Iterative Reconstruction
This protocol is a generalized methodology based on common practices for optimizing this compound signal in low-dose imaging.
-
Patient/Subject Preparation:
-
Ensure adequate hydration.
-
Record patient's body weight to calculate the appropriate contrast dose.
-
Obtain informed consent and screen for contraindications to iodinated contrast media.
-
-
Contrast Administration:
-
Agent: this compound (e.g., Xenetix 350, 350 mgI/mL).
-
Dosage: Calculate dose based on body weight (e.g., ~600 mgI/kg) or use a fixed volume based on weight categories (e.g., 110 mL for ≤60 kg, 120 mL for >60 kg).
-
Injection Rate: Administer via a power injector at a rate of 3-5 mL/s, followed by a saline flush.
-
-
CT Image Acquisition:
-
Scanner: 64-detector row CT scanner or higher.
-
Pre-contrast Scan: Acquire an unenhanced scan of the abdomen.
-
Post-contrast Scans:
-
Tube Voltage: Select a low tube voltage, typically 100 kVp. For smaller patients or dedicated vascular studies, 80 kVp may be considered.
-
Tube Current: Utilize automatic tube current modulation (e.g., CARE Dose 4D) with a reference mAs appropriate for a low-dose protocol.
-
Arterial Phase: Use a bolus tracking technique. Place a region of interest (ROI) in the abdominal aorta and initiate the scan automatically when the enhancement threshold (e.g., 100-150 HU) is reached.
-
Portal Venous Phase: Acquire 70-80 seconds after the start of contrast injection.
-
Delayed Phase: Acquire at 180 seconds if required for specific indications.
-
-
Collimation: 0.6 mm or similar.
-
Pitch: ~0.6-1.0.
-
-
Image Reconstruction:
-
Algorithm: Reconstruct all images using an iterative reconstruction algorithm (e.g., ADMIRE, ASIR, IMR). A moderate strength level (e.g., 3-4 out of 5 for ADMIRE, or 40-50% for ASIR) is often a good starting point.
-
Slice Thickness: Reconstruct at a thin slice thickness (e.g., 1.0-1.5 mm) for multiplanar reformation and a thicker slice thickness (e.g., 3-5 mm) for primary review.
-
Kernel: Use a standard soft-tissue reconstruction kernel.
-
-
Quantitative Image Analysis (Optional):
-
To measure SNR, place an ROI in a homogeneous area of enhanced tissue (e.g., liver parenchyma) to get the mean HU (Signal). Place another ROI in the subcutaneous fat or air outside the patient to measure the standard deviation of the noise. SNR = Mean HU / SD Noise.
-
To measure CNR, place ROIs in the target tissue and an adjacent, unenhanced tissue. CNR = (Mean HU_target - Mean HU_adjacent) / SD Noise.
-
Visualizations
Caption: Workflow for troubleshooting and enhancing this compound SNR.
Caption: Interplay of factors affecting image quality and dose.
References
Validation & Comparative
A Comparative Guide to Iobitridol and Iohexol for Preclinical Neurological Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of preclinical neurological imaging, the choice of contrast agent is paramount to achieving high-quality, reliable, and reproducible results. This guide provides a comprehensive comparison of two widely used non-ionic, low-osmolar iodinated contrast agents: Iobitridol and Iohexol. By presenting their physicochemical properties, direct comparative preclinical data, and relevant experimental protocols, this document aims to equip researchers with the necessary information to make an informed decision for their specific neuroimaging needs.
At a Glance: Key Physicochemical and Pharmacokinetic Properties
A fundamental understanding of the physicochemical properties of contrast agents is crucial as these characteristics can influence their in-vivo behavior, imaging performance, and safety profile. Both this compound and Iohexol are monomeric, non-ionic, and water-soluble, contributing to their favorable safety profiles compared to older ionic agents.[1][2]
| Property | This compound | Iohexol | Reference(s) |
| Molecular Weight | 835.16 g/mol | 821.14 g/mol | [3] |
| Iodine Content | 45.59% | 46.36% | [3] |
| Osmolality (350 mg I/mL) | Low-osmolar | 844 mOsm/kg water | [4] |
| Viscosity (37°C, 350 mg I/mL) | Low | 10.4 cP | |
| Hydrophilicity (Log P) | -2.63 | -3.05 | |
| Protein Binding | Low | Low | |
| Primary Elimination | Renal | Renal |
Head-to-Head Preclinical Performance in Neurological Imaging
Direct comparative studies of this compound and Iohexol in preclinical neurological models are limited. However, the available data suggests a comparable performance and safety profile in general neuroimaging applications.
A key preclinical study directly compared the neurotoxicity of this compound and Iohexol following intracisternal administration in Wistar rats. The study found no statistically significant differences between the two agents across a range of neurological and behavioral assessments, concluding that this compound has a low neurotoxicologic potential comparable to that of Iohexol.
Another preclinical investigation in rabbits compared the biodistribution and efficacy of this compound and Iohexol for CT examinations of the brain, liver, aorta, and kidneys. The study reported no significant difference between the two contrast agents in enhancing these organs, including the brain.
While not a neurological study, a comparison of their effects on renal histology in rats is noteworthy for preclinical research. This study found that although both agents had similar functional and biochemical profiles, this compound induced significantly less tubular vacuolization and capillary congestion than Iohexol, suggesting a potentially better renal safety profile under specific experimental conditions.
It is important to note a gap in the current literature regarding direct, quantitative comparisons of this compound and Iohexol in preclinical micro-CT imaging for specific neurological conditions such as neuroinflammation and subtle blood-brain barrier disruption.
Experimental Protocols for Preclinical Neuroimaging
Detailed and standardized experimental protocols are critical for the reproducibility of preclinical imaging studies. Below are representative protocols for rodent brain imaging using micro-CT with iodinated contrast agents, primarily based on studies utilizing Iohexol. Researchers can adapt these protocols for comparative studies involving this compound.
In-Vivo Micro-CT Imaging of Rodent Brain for Ischemia Assessment
This protocol is adapted from a study evaluating cerebral infarction in mice and rats using Iohexol.
Experimental Workflow:
Key Parameters:
| Parameter | Mouse | Rat |
| Contrast Agent | Iohexol (300 mg I/mL) | Iohexol (300 mg I/mL) |
| Infusion Rate (Initial) | 5 mL/hr for 5 min | 30 mL/hr for 5 min |
| Infusion Rate (During Scan) | 1 mL/hr | 6 mL/hr |
| Tube Voltage | 50 kV | 50 kV |
| Tube Current | 0.5 mA | 0.5 mA |
| Voxel Size | 48 µm x 48 µm | 48 µm x 48 µm |
| Slice Thickness | 384 µm | 384 µm |
Table adapted from a study by Kura et al. (2012).
Ex-Vivo Micro-CT Imaging of Mouse Brain
This protocol is suitable for high-resolution anatomical studies and can be adapted for both this compound and Iohexol.
Staining and Imaging Workflow:
Key Considerations for Ex-Vivo Imaging:
-
Concentration and Incubation Time: The optimal concentration of the contrast agent and the duration of tissue immersion will depend on the specific tissue and the desired level of contrast. Studies have shown that for ex-vivo imaging of atherosclerotic arteries with Iohexol, a minimum concentration of 240 mgI/mL and an incubation time of at least one hour are effective.
-
Tissue Shrinkage: Iodinated contrast agents can cause tissue shrinkage. Perfusion with a fixative like paraformaldehyde (PFA) prior to staining is crucial to minimize this effect.
-
Destaining: For subsequent histological analysis, the contrast agent can often be removed by washing the tissue in a suitable buffer.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both this compound and Iohexol is the attenuation of X-rays due to the high atomic number of iodine. This fundamental principle allows for the enhancement of vascular structures and the visualization of disruptions in the blood-brain barrier.
Mechanism of Contrast Enhancement:
Imaging Blood-Brain Barrier Disruption:
Conclusion
Both this compound and Iohexol are effective and safe non-ionic, low-osmolar contrast agents for preclinical neurological imaging. The available direct comparative preclinical data suggests a high degree of similarity in their performance and neurotoxicity profiles. The choice between the two may, therefore, depend on factors such as availability, cost, and specific institutional preferences.
For researchers embarking on new preclinical neuroimaging studies, particularly those investigating neuroinflammation or subtle blood-brain barrier permeability, there is a clear opportunity to contribute valuable comparative data to the field. Rigorously designed head-to-head studies employing quantitative micro-CT analysis will be instrumental in elucidating any potential subtle differences in the performance of these two widely used contrast agents.
References
- 1. Ex vivo imaging of mouse brain using micro-CT with non-ionic iodinated contrast agent: a comparison with myelin staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of its use as a contrast medium in diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Validating Iobitridol-Based Perfusion Measurements with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iobitridol's performance in perfusion computed tomography (CT) with other contrast agents and outlines the methodologies for validating these imaging findings with histological analysis. The information presented is supported by experimental data to aid researchers in designing and interpreting preclinical and clinical studies focused on tumor vascularity and treatment response.
This compound in Perfusion CT: A Comparative Overview
This compound is a non-ionic, low-osmolar iodinated contrast medium widely used in diagnostic imaging. Its physicochemical properties make it a suitable candidate for perfusion CT, a technique that provides quantitative insights into tissue hemodynamics. Parameters such as blood flow, blood volume, and vascular permeability, derived from perfusion CT, are critical biomarkers in oncology for assessing tumor angiogenesis and the efficacy of anti-angiogenic therapies.
The choice of contrast agent can influence the quality and quantitative accuracy of perfusion CT measurements. Below is a comparison of this compound with other commonly used iodinated contrast agents.
Data Presentation: this compound vs. Alternative Contrast Agents
| Parameter | This compound (350 mg I/mL) | Iopamidol (370 mg I/mL) | Iopromide (370 mg I/mL) & Iomeprol (400 mg I/mL) | Iodixanol (270 mg I/mL) | Source |
| Global Image Quality (Good or Excellent) | 87.8% | 89.8% | Not Inferior to this compound | - | [1][2] |
| Fully Evaluable CT Scans (Coronary CTA) | 92.1% | - | 95.4% (Iopromide), 94.6% (Iomeprol) | - | [3] |
| Adverse Events | 14.3% | 20.4% | - | 10.6% | [1][2] |
| Contrast-Induced Nephropathy (CIN) Incidence | 4.8% | - | - | 10.6% (in children with normal renal function) |
Note: The data presented is from studies comparing these agents in various clinical applications, including coronary angiography and CT angiography. While not direct comparisons of perfusion measurements, they provide valuable insights into the relative performance and safety profiles.
Experimental Protocols
Accurate and reproducible perfusion measurements and their histological validation rely on meticulous experimental design. The following sections detail representative protocols for preclinical perfusion CT and subsequent histological analysis.
Preclinical Perfusion CT Protocol (Adapted for this compound)
This protocol is adapted from a study in a rat tumor model and can be modified for other preclinical models.
1. Animal Model:
-
Nude mice or rats with subcutaneously implanted tumor xenografts (e.g., human colorectal, breast, or lung cancer cell lines).
-
Tumor volume should reach a predetermined size (e.g., 100-200 mm³) before imaging.
2. Anesthesia and Monitoring:
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
Monitor vital signs, including respiration and body temperature, throughout the procedure.
3. Imaging Equipment:
-
A high-resolution preclinical micro-CT scanner.
4. Contrast Agent and Injection:
-
Contrast Agent: this compound (e.g., Xenetix® 350, Guerbet).
-
Dose: 100-200 µL per 25g mouse.
-
Injection Route: Intravenous (tail vein catheter).
-
Injection Rate: A rapid bolus injection (e.g., 1-2 mL/min) followed by a saline flush.
5. CT Data Acquisition:
-
Pre-contrast scan: Acquire a baseline scan of the tumor region.
-
Dynamic Scan: Initiate dynamic scanning immediately upon contrast injection.
-
Temporal Resolution: High temporal resolution for the first pass (e.g., 1-2 seconds per frame for the first 60 seconds).
-
Delayed Scans: Acquire delayed scans at lower temporal resolution (e.g., every 30-60 seconds) for up to 5-10 minutes to assess contrast extravasation and permeability.
-
-
Scan Parameters:
-
Tube Voltage: 80 kVp (to maximize iodine contrast).
-
Tube Current: Adjust for optimal signal-to-noise ratio.
-
Voxel Size: Isotropic, high resolution (e.g., 100-150 µm).
-
6. Data Analysis:
-
Use dedicated perfusion analysis software.
-
Draw regions of interest (ROIs) in the tumor tissue and a major feeding artery (e.g., carotid artery or aorta) to serve as the arterial input function (AIF).
-
Generate parametric maps of blood flow (BF), blood volume (BV), and permeability-surface area product (PS).
Histological Validation: CD31 Immunohistochemistry
Following the final imaging session, tumors are excised for histological analysis to correlate perfusion parameters with microvessel density (MVD).
1. Tissue Processing:
-
Euthanize the animal and immediately excise the tumor.
-
Fix the tumor in 10% neutral buffered formalin for 24 hours.
-
Process the tissue through graded alcohols and xylene and embed in paraffin.
2. Sectioning:
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
3. Immunohistochemistry Staining for CD31:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody: Incubate with a primary antibody against CD31 (a marker for endothelial cells) at an optimized dilution overnight at 4°C.
-
Secondary Antibody: Incubate with a biotinylated secondary antibody.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a diaminobenzidine (DAB) substrate to visualize the staining.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
4. Quantification of Microvessel Density (MVD):
-
Acquire high-resolution digital images of the stained slides.
-
Identify "hot spots" of high vascularity at low magnification.
-
Count the number of CD31-positive vessels in several high-power fields (e.g., 200x or 400x magnification).
-
Express MVD as the average number of vessels per unit area (e.g., vessels/mm²).
5. Correlation Analysis:
-
Spatially correlate the MVD data from histology with the perfusion parameters (BF, BV) from the corresponding regions in the CT images.
-
Perform statistical analysis (e.g., Pearson or Spearman correlation) to determine the strength of the association.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for validating perfusion measurements.
Caption: Workflow for validating this compound-based CT perfusion with histology.
This guide provides a framework for researchers to utilize this compound in perfusion CT studies and to validate their findings with robust histological methods. By following standardized protocols and understanding the comparative performance of different contrast agents, researchers can enhance the reliability and impact of their preclinical and clinical investigations into tumor vascularity.
References
A Head-to-Head Comparison of Iobitridol and Other Low-Osmolar Contrast Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of iobitridol with other leading low-osmolar non-ionic contrast media (LOCM). The information presented is collated from a range of clinical trials and scientific publications to support researchers, scientists, and drug development professionals in their evaluation of these diagnostic agents.
Executive Summary
This compound is a non-ionic, monomeric, low-osmolar iodinated contrast medium widely used in diagnostic imaging.[1][2][3][4][5] Clinical evidence consistently demonstrates that this compound offers a comparable diagnostic efficacy and safety profile to other commonly used LOCMs, including iohexol, iopamidol, iopromide, and iomeprol. In randomized controlled trials, the quality of diagnostic imaging achieved with this compound was found to be similar to that of other low-osmolar and iso-osmolar contrast agents. Furthermore, large-scale post-marketing surveillance studies have established this compound as a well-tolerated contrast medium with a low incidence of adverse events.
Physicochemical Properties
The physicochemical characteristics of a contrast medium, particularly its osmolality and viscosity, are critical determinants of its safety and performance. Low-osmolar agents are associated with a reduced incidence of adverse effects compared to high-osmolar contrast media.
| Contrast Medium | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg H₂O) at 37°C | Viscosity (mPa·s) at 37°C |
| This compound | 300 | 695 | 5.8 |
| 350 | 915 | 10.0 | |
| Iohexol | 300 | 672 | 6.3 |
| 350 | 844 | 10.4 | |
| Iopamidol | 300 | 616 | 4.7 |
| 370 | 796 | 9.0 | |
| Iopromide | 300 | 607 | 4.6 |
| 370 | 774 | 8.7 | |
| Iomeprol | 300 | 521 | 4.5 |
| 350 | 610 | 6.7 | |
| 400 | 720 | 9.5 | |
| Ioversol | 300 | 630 | 5.0 |
| 320 | 702 | 5.8 | |
| 350 | 792 | 7.5 |
Note: Values are approximate and may vary slightly between different product formulations and measurement techniques.
Clinical Efficacy: A Comparative Overview
The primary measure of a contrast agent's efficacy is its ability to provide high-quality diagnostic images. Multiple head-to-head clinical trials have demonstrated that this compound is non-inferior to other LOCMs in this regard.
Image Quality
A multicentre, double-blind clinical trial comparing this compound 350 and iopamidol 370 in patients undergoing coronary angiography and ventriculography found similar proportions of examinations with good or excellent global image quality (87.8% for this compound vs. 89.8% for iopamidol). Another study comparing this compound 350 with iopromide 370 and iomeprol 400 for coronary CT angiography reported that the rate of fully evaluable CT scans was 92.1%, 95.4%, and 94.6%, respectively, demonstrating the non-inferiority of this compound. When compared to iohexol (350 mgI/ml) in contrast-enhanced CT of the head, this compound produced images of good or excellent quality in 70% of cases, achieving a very high diagnostic discrimination of 98%.
| Clinical Study Comparison | This compound Formulation | Comparator Formulation(s) | Key Efficacy Finding |
| Coronary Angiography & Ventriculography | This compound 350 | Iopamidol 370 | Similar rates of good/excellent image quality (87.8% vs 89.8%) |
| Coronary CT Angiography | This compound 350 | Iopromide 370, Iomeprol 400 | Non-inferior rate of fully evaluable scans (92.1% vs 95.4% and 94.6%) |
| Head CT | This compound 350 | Iohexol 350 | 70% of images rated good or excellent; 98% diagnostic discrimination |
| Pediatric CT | This compound 300 | Iohexol 300 | Image quality judged good or excellent in all examinations |
Safety and Tolerability Profile
This compound is generally well-tolerated, with a safety profile comparable to other non-ionic LOCMs.
Adverse Events
In a study comparing this compound 350 with iopamidol 370, adverse events were reported in 14.3% of patients receiving this compound, compared to 20.4% in the iopamidol group. A comparison with iohexol 350 in head CT scans showed a similar incidence of adverse events (11.0% for this compound and 7.1% for iohexol), with the most common being a sensation of warmth. A large-scale post-marketing surveillance study involving over 160,000 patients reported an overall adverse event rate of 0.6% for this compound. Another study analyzing adverse event reports for seven different iodinated contrast media found that this compound was associated with a higher percentage of gastrointestinal system disorders, while other agents were associated with different primary adverse event categories.
| Clinical Study Comparison | This compound Formulation | Comparator Formulation | Overall Adverse Event Rate |
| Coronary Angiography & Ventriculography | This compound 350 | Iopamidol 370 | 14.3% vs 20.4% |
| Head CT | This compound 350 | Iohexol 350 | 11.0% vs 7.1% |
| Post-Marketing Surveillance | This compound (various) | N/A | 0.6% |
Experimental Methodologies
Measurement of Physicochemical Properties
Viscosity Determination (Rotational Viscometer Method)
A rotational viscometer is utilized to measure the dynamic viscosity of the contrast media, which are non-Newtonian fluids.
-
Instrument Calibration: The viscometer is calibrated using certified standard oils with known viscosity values.
-
Sample Preparation: The contrast medium sample is brought to a controlled temperature (typically 20°C and 37°C for comparative purposes) in a water bath.
-
Measurement: A specific spindle is attached to the viscometer and immersed into the contrast medium sample up to a defined mark. The spindle is rotated at a series of defined speeds.
-
Data Acquisition: The torque required to rotate the spindle at each speed is measured. The viscosity is then calculated based on the torque, rotational speed, and the geometry of the spindle.
-
Reporting: Viscosity is reported in millipascal-seconds (mPa·s) at a specific temperature.
Osmolality Determination (Freezing Point Depression Method)
The osmolality of the contrast media is determined using a freezing point depression osmometer.
-
Instrument Calibration: The osmometer is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions). A multi-point calibration is performed to ensure linearity across the expected measurement range.
-
Sample Preparation: The contrast medium sample is allowed to reach room temperature.
-
Measurement: A small, precise volume of the sample is pipetted into a sample tube. The tube is placed in the osmometer's cooling chamber.
-
Freezing Point Detection: The sample is supercooled below its freezing point, and then crystallization is induced. The instrument measures the stable freezing point of the sample.
-
Calculation: The osmolality is calculated from the freezing point depression of the sample compared to that of pure water.
-
Reporting: Osmolality is reported in milliosmoles per kilogram of water (mOsm/kg H₂O).
Clinical Trial Protocol for Comparative Efficacy and Safety
The following outlines a typical protocol for a head-to-head comparison of two low-osmolar contrast media in a clinical setting.
-
Study Design: A multicenter, randomized, double-blind, parallel-group design is employed.
-
Patient Population: A defined number of adult patients scheduled for a specific contrast-enhanced imaging procedure (e.g., coronary angiography, CT of the head or body) are enrolled after providing informed consent.
-
Randomization: Patients are randomly assigned to receive either this compound or the comparator contrast medium.
-
Blinding: Both the patient and the evaluating radiologist are blinded to the contrast agent administered.
-
Contrast Administration: The assigned contrast medium is administered intravenously at a standardized dose and injection rate.
-
Image Acquisition: Imaging is performed using a standardized protocol for the specific procedure.
-
Efficacy Evaluation: Image quality is independently assessed by at least two blinded radiologists using a predefined scoring system (e.g., a 5-point scale from poor to excellent). Diagnostic efficacy is also evaluated.
-
Safety Evaluation: All adverse events are recorded, including their nature, severity, and duration. Vital signs are monitored before, during, and after the procedure.
-
Statistical Analysis: Appropriate statistical methods are used to compare the primary and secondary endpoints between the two groups, including non-inferiority analysis for image quality.
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathways in Contrast-Induced Nephropathy
Contrast-induced nephropathy (CIN) is a potential adverse effect of iodinated contrast media. The pathophysiology is multifactorial, involving direct tubular toxicity and renal vasoconstriction. The following diagram illustrates some of the key signaling pathways implicated in CIN.
References
- 1. Less iodine injected for the same diagnostic performances: comparison of two low-osmolar contrast agents (this compound 350 and iopamidol 370) in coronary angiography and ventriculography: a randomized double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the safety and efficacy of this compound, an iodinated contrast medium (30% iodine), in cranial CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Development: SOP for Osmolality Testing in Parenterals – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 4. This compound: a review of its use as a contrast medium in diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Iobitridol and Nanoparticle-Based Contrast Agents for Enhanced Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of oncological imaging, the choice of contrast agent is paramount to achieving high-resolution, accurate, and sensitive tumor detection. This guide provides an objective comparison between the conventional small-molecule iodinated contrast agent, iobitridol, and the emerging class of nanoparticle-based contrast agents. By presenting quantitative performance data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to select the most appropriate contrast agent for their preclinical and clinical imaging needs.
At a Glance: this compound vs. Nanoparticle-Based Agents
| Feature | This compound | Nanoparticle-Based Contrast Agents |
| Composition | Iodinated, non-ionic, water-soluble small molecule[1][2] | Variety of core materials (e.g., gold, bismuth, lanthanides) with customizable surface coatings[3] |
| Mechanism of Contrast | X-ray attenuation by iodine atoms[1] | High X-ray attenuation by heavy element core[3] |
| Tumor Targeting | Passive diffusion into extracellular space, non-specific | Passive targeting via Enhanced Permeability and Retention (EPR) effect; Active targeting via surface functionalization with ligands (e.g., antibodies, peptides) |
| Blood Half-Life | Short, rapid renal clearance | Generally longer and tunable, allowing for extended imaging windows |
| Potential for Molecular Imaging | Limited | High, can be designed to target specific molecular markers of cancer |
Quantitative Performance Comparison
The efficacy of a contrast agent in computed tomography (CT) is primarily measured by its ability to enhance the X-ray attenuation of tissues, quantified in Hounsfield Units (HU). The following tables summarize the comparative performance of this compound and various nanoparticle-based agents from preclinical studies.
Table 1: In Vitro X-ray Attenuation
| Contrast Agent | Concentration | Tube Voltage (kVp) | Hounsfield Units (HU) / Concentration | Reference |
| This compound | Not specified | Not specified | 16.5 HU L/g | |
| PEG-NaHoF4 Nanoparticles | Not specified | Not specified | 42.1 HU L/g | |
| Gold Nanoparticles (13 nm) | 5000 µM | 80 | ~3 times higher than iodine | |
| Gold Nanoparticles | Not specified | 130 | ~5 times higher Contrast-to-Noise Ratio than iodinated compounds | |
| Bismuth Sulfide Nanoparticles | Not specified | Not specified | ~5-fold higher than an iodinated contrast agent |
Table 2: In Vivo Tumor Contrast Enhancement
| Contrast Agent | Animal Model | Tumor Type | Post-injection Time | Fold Increase in Tumor HU / Contrast Enhancement | Reference |
| Anti-EGFR Gold Nanoparticles | Mouse | Squamous Cell Carcinoma | 6 hours | Over 5 times higher than untargeted tumor | |
| Herceptin-Gold Nanoparticles | Mouse | Her2+ Breast Cancer | 20 hours | 1.6-fold higher than Her2- tumors | |
| M-NPAPF-Au Nanoprobe | Mouse | CT26 Colon Carcinoma | 24 hours | From 73 HU (pre-injection) to 149 HU | |
| This compound (inferred) | Generally rapid clearance | Various | Minutes | Primarily vascular phase enhancement |
Mechanisms of Action and Targeting Strategies
This compound: Passive Diffusion
This compound, a small molecule, rapidly distributes throughout the vascular and interstitial spaces after intravenous injection. Its enhancement of tumor tissue is primarily due to passive diffusion into the extracellular matrix. However, its small size leads to rapid clearance by the kidneys, limiting the imaging window.
Nanoparticles: The Enhanced Permeability and Retention (EPR) Effect
Nanoparticle-based agents can passively accumulate in tumor tissues through the EPR effect. Tumor vasculature is often leaky with poorly formed endothelial junctions, allowing nanoparticles to extravasate into the tumor interstitium. Coupled with poor lymphatic drainage in tumors, this leads to the retention of nanoparticles, enabling delayed and sustained tumor imaging.
Caption: Passive accumulation of nanoparticles in tumors via the EPR effect.
Nanoparticles: Active Targeting
To further enhance specificity, nanoparticles can be functionalized with targeting ligands such as antibodies or peptides that bind to receptors overexpressed on the surface of cancer cells or tumor vasculature. This active targeting mechanism significantly increases the concentration of the contrast agent at the tumor site. A prominent example is the targeting of Vascular Endothelial Growth Factor Receptors (VEGFR), which are crucial for tumor angiogenesis.
Caption: Active targeting of VEGFR by a functionalized nanoparticle.
Experimental Protocols for In Vivo Tumor Imaging
The following provides a generalized, comparative workflow for conducting a preclinical tumor imaging study in a mouse model using either this compound or a nanoparticle-based contrast agent.
Caption: Generalized workflow for preclinical tumor imaging with contrast agents.
I. Animal Model and Tumor Induction
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft tumor models.
-
Tumor Induction: A suspension of cancer cells (e.g., 2 x 10^7 CT26 cells) is subcutaneously injected into the flank of the mouse. Tumors are allowed to grow to a palpable size (e.g., over a period of two weeks).
II. Imaging Procedure
-
Anesthesia: The mouse is anesthetized (e.g., with chloral hydrate or isoflurane) to prevent movement during scanning.
-
Baseline Scan: A pre-contrast micro-CT scan of the tumor region is acquired. Typical scan parameters might be an X-ray tube voltage of 80 kVp and a current of 500 µA.
-
Contrast Agent Administration:
-
This compound: Administered via intravenous (tail vein) injection. Due to its rapid clearance, imaging is performed immediately after injection to capture the vascular phase.
-
Nanoparticle Agent (e.g., Gold Nanoparticles): Administered via intravenous injection (e.g., 200 µL of a 70 mg/mL solution).
-
-
Post-Contrast Scanning:
-
This compound: Dynamic scanning is performed for several minutes post-injection.
-
Nanoparticle Agent: Scans are typically acquired at multiple time points after injection (e.g., 6, 12, and 24 hours) to assess the accumulation of the agent in the tumor via the EPR effect and/or active targeting.
-
-
Image Analysis:
-
3D reconstruction of the CT images is performed.
-
Regions of interest (ROIs) are drawn around the tumor and surrounding tissues to measure the average Hounsfield Units (HU) before and after contrast administration. The change in HU indicates the degree of contrast enhancement.
-
III. Biodistribution Studies (Optional)
-
At the end of the imaging study, mice are euthanized.
-
The tumor and major organs (liver, spleen, kidneys, etc.) are harvested.
-
The concentration of the contrast agent (e.g., gold content for gold nanoparticles) in each tissue is quantified using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to determine the biodistribution and clearance profile of the agent.
Conclusion
This compound remains a clinically established and effective contrast agent for many diagnostic applications, offering good vascular enhancement with a well-understood safety profile. However, for advanced tumor imaging, particularly in the context of early detection and molecular characterization, nanoparticle-based contrast agents present significant advantages. Their prolonged circulation, ability to passively accumulate in tumors, and the potential for active targeting allow for superior contrast enhancement and sustained imaging windows. The choice between this compound and a nanoparticle-based agent will ultimately depend on the specific research question, the desired imaging window, and whether molecular-level information is sought. As nanotechnology continues to advance, the development of highly specific and efficient nanoparticle contrast agents holds great promise for revolutionizing cancer diagnosis and monitoring therapeutic response.
References
A Comparative Guide: Correlating Iobitridol Enhancement with Vascular Density Markers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding and modulating angiogenesis, the intricate process of new blood vessel formation, researchers rely on a suite of advanced imaging and tissue analysis techniques. This guide provides a comprehensive comparison of Iobitridol, a non-ionic, low-osmolar iodinated contrast agent, with other alternatives for the assessment of vascular density. We present supporting experimental data, detailed methodologies, and a clear workflow to correlate in vivo imaging with ex vivo tissue analysis, empowering researchers to make informed decisions for their preclinical and clinical studies.
This compound in Vascular Imaging: A Comparative Overview
This compound (Xenetix®) is a widely used contrast agent for computed tomography (CT) that enhances the visualization of blood vessels and organs.[1][2] Its non-ionic nature contributes to a favorable safety profile.[1] In the context of oncology and angiogenesis research, CT perfusion studies with this compound allow for the quantitative assessment of hemodynamic parameters such as blood flow, blood volume, and permeability-surface area product, which reflect the underlying tumor vascularity.[3][4]
While direct head-to-head studies correlating this compound enhancement with vascular density markers against other specific contrast agents in the same tumor model are not extensively documented in publicly available literature, comparative studies in other clinical applications, such as coronary CT angiography, have demonstrated this compound's non-inferiority in terms of image quality when compared to agents with higher iodine concentrations like Iopromide and Iomeprol. This suggests that this compound provides robust vascular enhancement suitable for quantitative analysis.
Alternative Contrast Agents for Vascular Imaging:
-
Iopromide (Ultravist®): A non-ionic, low-osmolar contrast agent with a slightly higher iodine concentration than this compound.
-
Iomeprol (Iomeron®): Another non-ionic, low-osmolar contrast agent, also with a higher iodine concentration.
-
Iodixanol (Visipaque®): An iso-osmolar, non-ionic contrast agent, which is designed to have an osmolality similar to that of blood, potentially reducing patient discomfort and renal effects.
The choice of contrast agent can influence the degree of vascular enhancement and potentially the correlation with vascular density markers. However, studies have shown that with modern CT technology, differences in iodine concentration may not always translate to significant differences in signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR).
Quantitative Data Summary
The following table summarizes key parameters for this compound and commonly used alternatives. The data is compiled from various studies and manufacturer's information. It is important to note that optimal injection protocols and resulting enhancement will vary depending on the specific application, imaging equipment, and patient or animal model characteristics.
| Feature | This compound (Xenetix® 350) | Iopromide (Ultravist® 370) | Iomeprol (Iomeron® 400) | Iodixanol (Visipaque™ 320) |
| Iodine Concentration (mg/mL) | 350 | 370 | 400 | 320 |
| Osmolality (mOsm/kg H₂O) | Low-osmolar | Low-osmolar | Low-osmolar | Iso-osmolar |
| Viscosity (mPa·s at 37°C) | 7.5 | 8.9 | 12.6 | 11.8 |
| Indication for Vascular Imaging | Yes | Yes | Yes | Yes |
| Reported Image Quality | Non-inferior to higher concentration agents in specific applications | High | High | High |
Experimental Protocols
To robustly correlate this compound enhancement with vascular density, a meticulous experimental workflow is required. The following protocols provide a detailed methodology for a preclinical study using a tumor xenograft model.
In Vivo CT Perfusion Imaging
Objective: To quantitatively assess tumor vascularity using this compound-enhanced CT perfusion.
Animal Model: Immunocompromised mice bearing subcutaneous tumor xenografts (e.g., human colorectal cancer cell line HCT116).
CT System: A high-resolution preclinical micro-CT scanner.
Contrast Agent Administration:
-
Anesthetize the mouse using isoflurane (2% in oxygen).
-
Place a catheter in the tail vein for intravenous administration of the contrast agent.
-
Administer a bolus of this compound (e.g., 100 µL of this compound 350 mgI/mL) at a controlled injection rate (e.g., 2 mL/min). The optimal dose and rate may need to be determined empirically for the specific tumor model and scanner.
CT Perfusion Scan Protocol:
-
Position the anesthetized mouse in the scanner, ensuring the tumor is within the field of view.
-
Acquire a pre-contrast scan of the tumor region.
-
Initiate the dynamic CT scan sequence immediately prior to the contrast agent injection.
-
Acquire a series of images over a set duration (e.g., 2-5 minutes) to capture the first pass of the contrast agent through the tumor vasculature.
-
Reconstruct the CT images and perform perfusion analysis using appropriate software.
Quantitative Analysis:
-
Draw regions of interest (ROIs) around the tumor tissue and a reference artery (e.g., carotid artery or aorta).
-
Generate time-attenuation curves (TACs) for the tumor and the arterial input function (AIF).
-
Using deconvolution-based algorithms, calculate quantitative perfusion parameters such as:
-
Blood Flow (BF): The rate of blood delivery to the tissue (mL/100g/min).
-
Blood Volume (BV): The total volume of blood in the tissue (mL/100g).
-
Permeability-Surface Area Product (PS): A measure of vessel permeability (mL/100g/min).
-
Ex Vivo Immunohistochemistry for Vascular Density Markers
Objective: To quantify the microvessel density (MVD) within the tumor tissue using the endothelial cell marker CD31.
Tissue Preparation:
-
Immediately following the final imaging session, euthanize the mouse.
-
Excise the tumor and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue and embed it in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
CD31 Immunohistochemistry Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris-based buffer (pH 10) for optimal CD31 staining.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody against CD31 (e.g., rabbit anti-mouse CD31) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a diaminobenzidine (DAB) substrate-chromogen system to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Quantification of Microvessel Density (MVD):
-
Scan the stained slides using a digital slide scanner.
-
Identify "hot spots" of high vascularity at low magnification.
-
At high magnification (e.g., 200x or 400x), count the number of CD31-positive vessels in several fields of view.
-
Alternatively, use image analysis software to quantify the CD31-positive area as a percentage of the total tumor area.
-
Express MVD as the average number of vessels per high-power field or as a percentage of the stained area.
Visualizing the Workflow and Signaling Correlation
To provide a clear understanding of the experimental process and the underlying biological rationale, the following diagrams have been generated using Graphviz.
References
- 1. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – Application in Therapy and Current Clinical Research [essais-cliniques.be]
- 3. Quantitative analysis of CT-perfusion parameters in the evaluation of brain gliomas and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quantitative functional imaging with CT perfusion: technical considerations, kinetic modeling, and applications [frontiersin.org]
A Comparative Guide to Iobitridol-Enhanced Micro-CT and Magnetic Resonance Imaging
Introduction to Iobitridol and Imaging Modalities
This compound is a water-soluble, non-ionic, low-osmolar, iodine-based contrast medium.[1][2] Its properties make it an effective agent for enhancing the contrast of soft tissues and vasculature in X-ray-based imaging techniques like micro-CT.[1] Micro-CT is a powerful tool in preclinical research, offering high-resolution three-dimensional images, which is particularly useful for bone and lung imaging.[3] For soft tissue, contrast agents like this compound are necessary.[3]
Magnetic resonance imaging (MRI), on the other hand, provides excellent soft tissue contrast without the need for ionizing radiation. It is a versatile modality capable of providing both anatomical and functional information.
Hypothetical Experimental Workflow for Cross-Validation
To directly compare this compound-enhanced micro-CT and MRI, a rigorous cross-validation study would be necessary. The following diagram outlines a hypothetical experimental workflow for such a study.
Caption: Hypothetical workflow for cross-validating this compound micro-CT with MRI.
Detailed Methodologies for Key Experiments
While direct comparative protocols are unavailable, the following outlines generally accepted procedures for each modality in a preclinical setting.
This compound-Enhanced Micro-CT Protocol
-
Animal Preparation: The animal is anesthetized and placed on the scanner bed. A catheter is placed for the administration of this compound.
-
Baseline Scan: A pre-contrast micro-CT scan is acquired.
-
Contrast Administration: this compound (e.g., 350 mg I/mL) is administered intravenously.
-
Post-Contrast Scan: A second micro-CT scan is acquired immediately after contrast administration to capture the vascular phase, or at a delayed time point for tumor enhancement.
-
Image Acquisition Parameters: Typical parameters include a tube voltage of 45-80 kVp and an isotropic voxel size of around 88 µm. Acquisition time is generally rapid, often under 10 minutes.
-
Image Reconstruction: Images are reconstructed using algorithms such as filtered back-projection (FBP) or iterative reconstruction (e.g., SIRT).
Magnetic Resonance Imaging (MRI) Protocol
-
Animal Preparation: The animal is anesthetized and placed in an MRI-compatible cradle with physiological monitoring.
-
Coil Selection: A volume or surface coil is chosen depending on the anatomical region of interest.
-
Pulse Sequences: A series of pulse sequences are run to acquire images with different weightings. For anatomical imaging, T1-weighted and T2-weighted sequences are common.
-
Image Acquisition Parameters: Parameters will vary depending on the scanner and sequence, but a typical acquisition might have a lower, anisotropic spatial resolution compared to micro-CT and a longer acquisition time of around 30 minutes.
-
Contrast Administration (Optional): While not always necessary due to MRI's inherent soft tissue contrast, a gadolinium-based contrast agent can be used to enhance vascularity or specific tissue types.
Comparative Performance Data
The following tables summarize the expected performance of this compound-enhanced micro-CT and MRI based on their general characteristics described in the literature.
Table 1: General Imaging Characteristics
| Feature | This compound-Enhanced Micro-CT | Magnetic Resonance Imaging (MRI) |
| Principle | X-ray attenuation | Nuclear magnetic resonance |
| Spatial Resolution | High (e.g., ~88 µm isotropic) | Lower, often anisotropic |
| Acquisition Time | Rapid (<10 minutes) | Slower (~30 minutes) |
| Soft Tissue Contrast | Moderate (requires contrast agent) | High (inherent) |
| Ionizing Radiation | Yes | No |
| Need for Contrast Agent | Yes (for soft tissue) | Optional (for specific applications) |
Table 2: Performance in Preclinical Applications
| Application | This compound-Enhanced Micro-CT | Magnetic Resonance Imaging (MRI) |
| Tumor Detection | Good, especially with enhancement | Excellent, high contrast-to-noise ratio |
| Tumor Volume Measurement | Accurate due to high isotropic resolution | Can be less precise with anisotropic data |
| Vascular Imaging | Excellent with contrast agent | Good, can be done with or without contrast |
| Longitudinal Studies | Less suitable due to radiation dose | More suitable, non-invasive |
| Functional Imaging | Limited (e.g., perfusion) | Wide range (e.g., diffusion, fMRI) |
Logical Comparison of Modalities
The choice between this compound-enhanced micro-CT and MRI depends on the specific research question. The following diagram illustrates the decision-making logic.
Caption: Decision logic for choosing between this compound micro-CT and MRI.
Conclusion
This compound-enhanced micro-CT and MRI are powerful, complementary modalities in preclinical research. Micro-CT, with the aid of this compound, excels in providing rapid, high-resolution anatomical data, making it ideal for detailed morphological assessments. MRI, with its superior soft tissue contrast and lack of ionizing radiation, is better suited for longitudinal studies and applications where subtle differences in soft tissue are of interest. The optimal choice of imaging modality will always depend on the specific aims of the study. A thorough understanding of the capabilities and limitations of each technique is essential for designing robust preclinical imaging experiments.
References
A Comparative Analysis of the Nephrotoxic Profiles of Iobitridol and Ioversol in Preclinical Animal Models
For researchers, scientists, and drug development professionals, understanding the potential nephrotoxicity of iodinated contrast media is paramount in preclinical safety assessments. This guide provides a comparative overview of the nephrotoxic effects of two low-osmolar, non-ionic contrast agents, Iobitridol and Ioversol, based on available data from animal studies.
While direct head-to-head comparative studies in animal models are limited, this guide synthesizes findings from individual preclinical investigations to offer insights into the renal safety profiles of these two agents. The data presented herein is intended to facilitate a nuanced understanding of their potential renal effects, with the caveat that comparisons are drawn from separate studies that may employ different methodologies.
Summary of Preclinical Nephrotoxicity Findings
Available preclinical data suggests that both this compound and Ioversol are low-osmolar contrast media with a generally favorable renal safety profile. However, subtle differences in their effects on renal biomarkers and histology have been observed in various animal models.
One study comparing this compound to another low-osmolar agent, Iohexol, in a rat model of acute renal failure, found that while there was no significant difference in creatinine clearance or urinary N-acetyl-beta-D-glucosaminidase (NAG) activity, this compound resulted in a significantly lower degree and incidence of renal tubular injury in both proximal and distal tubules[1]. Another in vitro study using rat renal slices showed that this compound had a significantly smaller effect on the accumulation of para-aminohippuric acid (PAH), an indicator of renal tubular injury, compared to Iohexol[1].
Studies on Ioversol have also been conducted. For instance, the acute and subacute toxicity of Ioversol has been examined in mice, rats, rabbits, and dogs, with the median lethal dose (LD50) administered intravenously being more than 12 g I/kg[2]. An in-depth study using an isolated perfused rat kidney model demonstrated that Ioversol can cause a sustained fall in renal perfusate flow and glomerular filtration rate (GFR)[3]. This effect was found to be mediated by endothelin[3]. However, the study also noted that Ioversol produced a significantly smaller decrease in GFR compared to Iopromide, another low-osmolar contrast medium.
It is important to note that direct comparisons between this compound and Ioversol from these separate studies should be made with caution due to variations in experimental design, animal models, and dosing regimens.
Experimental Data
The following tables summarize the key quantitative data from preclinical studies assessing the nephrotoxicity of this compound and Ioversol.
Table 1: Effects of this compound on Renal Function and Histology in a Rat Model of Acute Renal Failure
| Parameter | This compound Group | Control Group (Iohexol) | P-value | Reference |
| Creatinine Clearance (24h post-injection) | No significant difference | No significant difference | NS | |
| Urinary NAG Activity (24h post-injection) | No significant difference | No significant difference | NS | |
| Incidence of Renal Proximal Tubular Injury | Lower | Higher | < 0.001 | |
| Incidence of Renal Distal Tubular Injury | Lower | Higher | < 0.05 | |
| PAH Accumulation in Renal Slices | Less effect | More effect | < 0.001 |
NS: Not Significant
Table 2: Effects of Ioversol on Renal Hemodynamics in an Isolated Perfused Rat Kidney Model
| Parameter | Ioversol (20 mgI/ml) | Finding | Reference |
| Renal Perfusate Flow (RPF) | Sustained fall | Endothelin-mediated | |
| Glomerular Filtration Rate (GFR) | Sustained fall | Endothelin-mediated | |
| Comparison with Iopromide | Smaller decrease in GFR | Increased hydrophilicity may be advantageous |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Nephrotoxicity in a Rat Acute Renal Failure Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Acute Renal Failure (ARF): Pretreatment with indomethacin and N-omega-nitro-L-arginine methyl ester.
-
Contrast Media Administration: Intravenous injection of this compound or Iohexol at a dose of 2.87 g I/kg.
-
Parameters Assessed:
-
Histopathology: Evaluation of renal tubular injury in proximal and distal tubules.
-
Renal Function: Measurement of creatinine clearance.
-
Enzymuria: Assessment of urinary N-acetyl-beta-D-glucosaminidase (NAG) activity 24 hours after injection.
-
Protocol 2: In Vitro Assessment of this compound's Direct Tubular Effects
-
Model: Rat renal slice system.
-
Exposure: Incubation of renal slices with this compound or Iohexol at concentrations ranging from 17.5-70 mg iodine/mL for 60 minutes.
-
Parameters Assessed:
-
Organic Anion Transport: Measurement of para-aminohippuric acid (PAH) accumulation as an indicator of renal tubular injury.
-
Cellular Integrity: Measurement of intracellular potassium content.
-
Protocol 3: Assessment of Ioversol's Effect on Renal Function using an Isolated Perfused Rat Kidney (IPRK) Model
-
Animal Model: Male Wistar rats.
-
Model: Isolated perfused rat kidney (IPRK).
-
Contrast Media Administration: Perfusion with Ioversol at a concentration of 20 mgI/ml.
-
Pharmacological Intervention: Use of the selective endothelin ETA receptor antagonist BQ123 to investigate the mechanism of action.
-
Parameters Assessed:
-
Renal Hemodynamics: Measurement of renal perfusate flow (RPF) and glomerular filtration rate (GFR).
-
Tubular Function: Measurement of fractional sodium reabsorption (FRNa) and urine flow.
-
Visualizing Experimental Workflows
To further clarify the methodologies employed in these key studies, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the in vivo assessment of this compound nephrotoxicity.
Caption: Workflow for the in vitro assessment of this compound's direct tubular effects.
Caption: Workflow for assessing Ioversol's effect on renal function.
Conclusion
Based on the available preclinical data, both this compound and Ioversol demonstrate a low potential for nephrotoxicity, consistent with their classification as low-osmolar, non-ionic contrast media. The presented evidence suggests that this compound may have a slightly more favorable profile in terms of direct tubular injury compared to Iohexol. Ioversol's impact on renal hemodynamics appears to be, at least in part, mediated by endothelin, and its effects on GFR may be less pronounced than those of some other low-osmolar agents.
It is crucial for researchers to consider the specific experimental conditions of these studies when interpreting the data. The absence of direct, head-to-head comparative studies between this compound and Ioversol in animal models underscores the need for further research to definitively delineate their relative renal safety profiles. Future studies employing standardized animal models and methodologies would be invaluable in providing a more direct comparison and aiding in the selection of the most appropriate contrast agent for specific research applications.
References
- 1. Renal Safety of Iodinated Contrast Media Depending on Their Osmolarity – Current Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative toxic effects of this compound and iohexol on the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the iodinated X-ray contrast media iodixanol, iohexol, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]
Iobitridol Performance: A Comparative Analysis Against Gold-Standard Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iobitridol's performance against established, gold-standard iodinated contrast agents used in various diagnostic imaging modalities. The data presented is compiled from peer-reviewed clinical trials to offer a comprehensive overview of this compound's efficacy and safety profile.
Executive Summary
This compound is a non-ionic, low-osmolar iodinated contrast medium.[1][2] Its primary mechanism of action is the attenuation of X-rays, providing enhanced visualization of vascular structures and organs in computed tomography (CT) and other X-ray-based imaging.[3][4] This guide benchmarks this compound against other widely used low- and iso-osmolar contrast agents, including Iohexol, Iodixanol, Iopromide, and Iomeprol, across different clinical applications. The comparative data focuses on imaging efficacy, diagnostic quality, and safety outcomes.
Data Presentation: Quantitative Comparison of this compound and Gold-Standard Agents
The following tables summarize the key performance indicators of this compound in comparison to other contrast agents as reported in head-to-head clinical trials.
Table 1: Comparison of this compound and Iohexol in Contrast-Enhanced Head CT
| Performance Metric | This compound (350 mgI/mL) | Iohexol (350 mgI/mL) | Key Findings |
| Image Quality (Good or Excellent) | 70% | Not explicitly stated, but compared favorably | This compound's imaging quality was found to be comparable to Iohexol.[5] |
| Diagnostic Discrimination | 98% | Not explicitly stated, but compared favorably | A very high level of diagnostic accuracy was achieved with this compound. |
| Adverse Events (Overall Incidence) | 11.0% | 7.1% | The incidence of adverse events was similar between the two groups, with the most common being a sensation of warmth. |
Table 2: Comparison of this compound, Iopromide, and Iomeprol in Coronary CT Angiography
| Performance Metric | This compound (350 mgI/mL) | Iopromide (370 mgI/mL) | Iomeprol (400 mgI/mL) | Key Findings |
| Fully Evaluable CT Scans | 92.1% | 95.4% | 94.6% | This compound was demonstrated to be non-inferior to the comparators with higher iodine concentrations. |
| Average Signal-to-Noise Ratio (SNR) | No significant difference | No significant difference | No significant difference | Despite differences in iodine concentration, the SNR did not differ significantly between the groups. |
| Average Contrast-to-Noise Ratio (CNR) | No significant difference | No significant difference | No significant difference | The CNR was comparable across all three contrast agents. |
Table 3: Comparison of this compound and Iodixanol in Pediatric Multidetector CT (MDCT)
| Performance Metric | This compound (300 mgI/mL) | Iodixanol (270 mgI/mL) | Key Findings |
| Incidence of Contrast-Induced Nephropathy (CIN) | 4.8% (3 cases) | 10.6% (7 cases) | The difference in CIN incidence was not statistically significant. This compound was demonstrated to be non-inferior to Iodixanol in terms of renal safety. |
| Image Quality (Good) | 83.9% | 89.4% | No statistically significant difference in image quality was observed between the two groups. |
| Diagnostic Efficacy (Easy) | 90.3% | 98.5% | The diagnostic efficacy was similar for both contrast media, with no statistically significant difference. |
Experimental Protocols
Detailed methodologies for the key comparative studies are outlined below.
Protocol 1: Efficacy and Safety of this compound versus Iohexol for Contrast-Enhanced CT of the Head
-
Study Design: A double-blind, randomized, parallel-group, multicenter study.
-
Patient Population: 276 adult patients referred for a contrast-enhanced CT of the head.
-
Inclusion/Exclusion Criteria: Standard criteria for patients undergoing contrast-enhanced head CT were applied.
-
Contrast Administration:
-
This compound (350 mgI/mL) or Iohexol (350 mgI/mL) was administered intravenously.
-
The administered volume was 1 mL/kg of body weight.
-
-
Imaging Protocol:
-
CT scans of the head were performed.
-
Specific scanner parameters were not detailed in the abstract.
-
-
Efficacy Assessment:
-
Image quality was rated by radiologists.
-
Diagnostic discrimination was assessed based on the ability to make a confident diagnosis.
-
-
Safety Assessment:
-
Vital signs were monitored before, immediately after, and 24 hours after injection.
-
Biological parameters were assessed through blood and urine tests before and after the procedure.
-
Adverse events were recorded and categorized.
-
Protocol 2: Comparative Assessment of Image Quality for Coronary CT Angiography with this compound, Iopromide, and Iomeprol
-
Study Design: A multicenter, randomized, double-blind clinical trial.
-
Patient Population: 452 patients undergoing coronary CT angiography.
-
Inclusion/Exclusion Criteria: Patients scheduled for coronary CTA with CT systems of 64-detector rows or more.
-
Contrast Administration:
-
Patients were randomized to receive this compound (350 mgI/mL), Iopromide (370 mgI/mL), or Iomeprol (400 mgI/mL).
-
-
Imaging Protocol:
-
Coronary CTA was performed using CT systems with at least 64-detector rows.
-
-
Efficacy Assessment:
-
Two independent readers assessed the image quality of 18 coronary segments per patient on a 5-point scale (0=non-diagnostic to 4=excellent).
-
Vascular attenuation, signal-to-noise ratio (SNR), and contrast-to-noise ratio (CNR) were measured.
-
A scan was considered fully evaluable if no coronary segment was scored as non-diagnostic.
-
-
Safety Assessment:
-
Adverse events were monitored and recorded throughout the study.
-
Protocol 3: Renal Safety in Pediatric Imaging with this compound versus Iodixanol in Multidetector CT
-
Study Design: A randomized, double-blind, phase IV clinical trial.
-
Patient Population: 146 children with normal renal function undergoing contrast-enhanced multidetector CT (MDCT).
-
Inclusion/Exclusion Criteria: Children with normal renal function scheduled for a contrast-enhanced MDCT.
-
Contrast Administration:
-
Patients were randomized to receive either low-osmolar this compound (300 mgI/mL) or iso-osmolar Iodixanol (270 mgI/mL) intravenously.
-
-
Imaging Protocol:
-
Contrast-enhanced MDCT of the relevant body part was performed.
-
-
Primary Endpoint (Renal Safety):
-
The relative change in creatinine clearance from 48 hours before to 72 hours after contrast medium administration was the primary endpoint, assessed using a non-inferiority analysis.
-
-
Secondary Endpoints:
-
Incidence of contrast-induced nephropathy (CIN).
-
Global image quality and diagnostic efficacy.
-
Clinical safety, including the monitoring of adverse events.
-
Mandatory Visualization
Mechanism of Action and Experimental Workflows
The primary mechanism of action for this compound, like other iodinated contrast agents, is not a biological signaling pathway but a physicochemical one. The iodine atoms in the this compound molecule absorb X-rays, increasing the attenuation of the X-ray beam in the tissues and fluids where the agent is distributed. This results in enhanced contrast on the final image.
Below are diagrams illustrating the experimental workflows of the key comparative clinical trials.
References
- 1. This compound | C20H28I3N3O9 | CID 65985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Efficacy and safety of this compound versus iohexol for contrast-enhanced CT of the head - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the biocompatibility of Iobitridol and Iopamidol
In the landscape of diagnostic imaging, the safety and biocompatibility of contrast agents are of paramount importance. This guide provides a detailed comparative analysis of two widely used non-ionic, low-osmolar iodinated contrast media: Iobitridol and Iopamidol. The following sections present experimental data on their effects on cell viability, apoptosis, and underlying cellular signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Comparison
The biocompatibility of this compound and Iopamidol has been assessed through various in vitro and clinical studies. The following tables summarize key quantitative data from these investigations, focusing on cytotoxicity, apoptosis, and clinical adverse events.
| Parameter | This compound | Iopamidol | Cell Line/Study Population | Reference |
| Cell Viability (MTT Assay) | Data not available in direct comparison | Significant decrease at concentrations of 50 and 100 mg/mL after 24h | Endothelial Cells | [1] |
| Membrane Damage (LDH Assay) | Data not available in direct comparison | Significant increase at concentrations of 50 and 100 mg/mL after 24h | Endothelial Cells | [1] |
| Apoptosis (Annexin V Staining) | Significant increase in a dose-dependent manner (50, 100, 200 mgI/ml) | Significant increase in a dose-dependent manner (50, 100, 200 mgI/ml) | Renal Tubular Cells (HK-2) | [2] |
| Caspase-3 Activation | Significant increase, prevented by JNK inhibitors | Significant increase, prevented by JNK inhibitors | Renal Tubular Cells (HK-2) | [2] |
| Adverse Event Rate (Clinical Study) | 14.3% (7 out of 49 patients) | 20.4% (10 out of 49 patients) | Adult patients in coronary angiography | [3] |
| Parameter | This compound | Iohexol (for comparison) | Animal Model | Reference |
| Renal Tubular Injury (Histopathology) | Lower degree and incidence | Higher degree and incidence | Rat Acute Renal Failure Model | |
| PAH Accumulation (in vitro) | Less effect | Greater effect | Rat Renal Slices |
| Parameter | Iopamidol | Control | Cell Line/Animal Model | Reference |
| ATP Depletion | Significant induction | No induction | Human Embryonic Kidney (HEK293T) cells | |
| Mitochondrial Superoxide | Significant elevation | No elevation | Human Embryonic Kidney (HEK293T) cells | |
| Reactive Oxygen Species (ROS) | Significant elevation | No elevation | Human Embryonic Kidney (HEK293T) cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells (e.g., endothelial or renal tubular cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Iopamidol. Control wells receive a medium without the contrast agent. The plates are then incubated for a specified period (e.g., 24 hours).
-
MTT Incubation: After treatment, the medium is removed, and 100 µL of fresh medium and 25 µL of MTT stock solution (5 mg/mL in PBS) are added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 50 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is incubated for 10 minutes at 37°C, and the absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with this compound or Iopamidol as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, the plate is centrifuged at 250 x g for 10 minutes. 100 µL of the supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: 100 µL of the LDH reaction mixture (containing diaphorase and NAD+) is added to each well containing the supernatant.
-
Incubation: The plate is incubated at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Cells grown on coverslips are treated with this compound or Iopamidol. After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: The cells are permeabilized with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to enter the nucleus.
-
TUNEL Reaction: The samples are incubated with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized. If a hapten-labeled dUTP (like BrdUTP) is used, a secondary detection step with a fluorescently labeled anti-hapten antibody is required.
-
Microscopy: The coverslips are mounted on microscope slides, and the apoptotic cells (displaying a fluorescent signal in the nucleus) are visualized and quantified using a fluorescence microscope.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the signaling pathway implicated in the biocompatibility of this compound and Iopamidol.
Discussion of Findings
The available data suggests that both this compound and Iopamidol, like other iodinated contrast media, can induce cytotoxic and apoptotic effects in a concentration-dependent manner, particularly in sensitive cell types such as renal tubular and endothelial cells.
A key study by Quintavalle et al. provides a direct in vitro comparison of the apoptotic potential of this compound and Iopamidol on renal tubular cells. The findings indicate that both agents induce apoptosis through a common pathway involving the production of reactive oxygen species (ROS) and the subsequent activation of the JNK and p38 MAP kinase pathways. This activation leads to an increase in pro-apoptotic proteins of the Bcl-2 family, mitochondrial dysfunction, and ultimately, the activation of caspase-3, a key executioner of apoptosis.
While the in vitro apoptotic effects appear comparable, clinical data from a study on coronary angiography suggests a lower incidence of adverse events with this compound compared to Iopamidol. This discrepancy may be attributed to a multitude of factors in the in vivo environment that are not captured by in vitro models.
Furthermore, a study comparing this compound to Iohexol in a rat model of acute renal failure demonstrated that this compound caused a lower degree of renal tubular injury. In contrast, studies on Iopamidol have linked its nephrotoxicity to mitochondrial impairment, including ATP depletion and increased mitochondrial superoxide production.
Direct comparative data on the genotoxicity of this compound and Iopamidol is limited. However, studies on impurities of Iopamidol did not show mutagenic activity in the Ames test. Standard genotoxicity assays, such as the Ames test and the in vitro micronucleus assay, would be necessary for a conclusive comparison.
References
- 1. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Less iodine injected for the same diagnostic performances: comparison of two low-osmolar contrast agents (this compound 350 and iopamidol 370) in coronary angiography and ventriculography: a randomized double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Iobitridol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Iobitridol, a non-ionic, water-soluble, tri-iodinated contrast agent. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize the risk of exposure. While no specific Occupational Exposure Limits (OELs) have been established by major regulatory agencies, a precautionary approach is necessary.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. All PPE should be inspected prior to use.
| PPE Category | Specification | Standard Compliance (Example) |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical impermeable gloves. | EN 374 (EU) |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. | - |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, irritation is experienced, or when handling powders outside of a ventilated cabinet. | - |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for researchers in a laboratory setting.
Experimental Protocols
Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid the formation of dust and aerosols.[1]
-
Assemble Materials: Before starting, ensure all necessary equipment, including a spill kit, is readily accessible.
-
Don PPE: Put on all required personal protective equipment as specified in the table above. Gloves must be inspected for any damage before use.[1]
Handling:
-
Weighing and Dispensing: If working with powdered this compound, handle it in a ventilated enclosure to minimize dust generation. Use non-sparking tools.[1]
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Conducting Experiments: Avoid direct contact with the skin and eyes.[1]
Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1]
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.
-
Clean-up:
-
For solid spills, carefully collect the material to avoid dust formation.
-
For liquid spills, absorb with an inert material.
-
Use spark-proof tools and explosion-proof equipment.
-
-
Dispose: Collect all contaminated materials in a suitable, closed, and labeled container for disposal.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
Waste Segregation and Collection:
-
This compound Waste: All unused this compound and solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.
Disposal Methods:
-
Licensed Chemical Destruction: The primary recommended method of disposal is through a licensed chemical destruction plant.
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.
-
Landfill: Punctured and unusable packaging may be disposed of in a sanitary landfill, provided it has been triple-rinsed (or equivalent). The first rinse of containers that held highly toxic chemicals should be collected as hazardous waste.
-
Sewer System: Do not discharge this compound or its solutions into the sewer system.
Always adhere to local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
